molecular formula C13H10N2O2 B1149836 2-Hydroxy-5-phenylazobenzaldehyde CAS No. 151726-58-8

2-Hydroxy-5-phenylazobenzaldehyde

Cat. No.: B1149836
CAS No.: 151726-58-8
M. Wt: 226.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-phenylazobenzaldehyde (CAS 27147-03-1, C13H10N2O2) is a key synthetic intermediate in organic and coordination chemistry, belonging to the class of 5-(arylazo)salicylaldehydes . Its molecular structure features a phenolic ring and a benzaldehyde group linked by an azo bridge (-N=N-), which is coplanar with the connected benzene rings, facilitating extensive conjugation and intramolecular charge transfer . This compound is primarily valued for its role as a precursor for synthesizing azo-Schiff base ligands. Condensation with primary amines, such as ethylenediamine derivatives, efficiently yields tetradentate ligands capable of coordinating various metal ions . These ligands and their resulting metal complexes (e.g., with Ni(II), Cu(II), Co(II)) are subjects of research in catalysis, materials science, and as spectroscopic models for metalloenzyme active sites . Furthermore, azo-Schiff base derivatives exhibit a range of investigated biological activities, including antibacterial, antifungal, and antioxidant properties . The compound itself is also a subject of fundamental research, with its geometric parameters, vibrational frequencies, and electronic properties (such as first-order hyperpolarizability) being characterized using computational methods like DFT/B3LYP . It demonstrates interesting photophysical behavior, such as photo-isomerization, making it a candidate for studies in photoresponsive materials and nonlinear optics . This product is intended FOR RESEARCH USE ONLY (RUO) and is strictly not for use in diagnostic procedures, drug delivery, or any other clinical or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-phenyldiazenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVBLJIHHYLHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-5-phenylazobenzaldehyde, a versatile aromatic azo compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical principles, provides detailed experimental protocols, and outlines robust characterization methodologies.

Introduction: The Significance of Azo-Aldehydes

Aromatic azo compounds, characterized by the vibrant –N=N– functional group, are of significant interest in various scientific fields. Their extended conjugated systems are responsible for their characteristic colors, making them invaluable as dyes and pigments.[1][2][3] Beyond this traditional application, the incorporation of other functional moieties, such as the aldehyde and hydroxyl groups in this compound, opens up a vast landscape of chemical reactivity. This particular molecule serves as a crucial precursor for the synthesis of Schiff bases, which are known to exhibit a range of biological activities, including antibacterial and antifungal properties.[4] Its structure also makes it a valuable chelating agent and an intermediate in the development of novel pharmaceuticals and materials.[5]

Core Synthesis: A Two-Stage Approach

The synthesis of this compound is primarily achieved through a classic two-stage process involving diazotization followed by an azo coupling reaction.[6][7] This method is both reliable and scalable, making it a staple in synthetic organic chemistry.

Stage 1: Diazotization of Aniline

The first stage involves the conversion of a primary aromatic amine, in this case, aniline, into a diazonium salt. This reaction is conducted in a cold acidic solution with sodium nitrite.[8][9]

Mechanism Deep Dive: The reaction begins with the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong mineral acid like hydrochloric acid.[8] Nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺).[10] The lone pair of electrons on the nitrogen atom of the aniline molecule then attacks the nitrosonium ion, initiating a cascade of proton transfers and ultimately leading to the formation of the benzenediazonium chloride salt.[9][10]

Causality of Experimental Choices:

  • Low Temperature (0-5 °C): The diazonium salt is unstable at higher temperatures and can decompose, leading to side reactions and reduced yield.[8] Maintaining a low temperature is therefore critical for the success of this step.

  • Excess Acid: The presence of excess acid prevents the newly formed diazonium salt from coupling with unreacted aniline, which would form an unwanted triazene byproduct.

Stage 2: Azo Coupling with Salicylaldehyde

The second stage is an electrophilic aromatic substitution reaction where the benzenediazonium salt acts as the electrophile and couples with an activated aromatic ring, salicylaldehyde (2-hydroxybenzaldehyde).[1][2][6]

Mechanism Deep Dive: Salicylaldehyde is an activated aromatic compound due to the electron-donating hydroxyl group. The diazonium ion attacks the electron-rich aromatic ring, typically at the para position to the activating group to minimize steric hindrance.[1][3] In the case of salicylaldehyde, the para position is occupied by the aldehyde group, so the substitution occurs at the ortho position relative to the hydroxyl group, which is the 5-position of the salicylaldehyde ring. The reaction is facilitated by a mildly alkaline pH, which deprotonates the hydroxyl group of the salicylaldehyde, increasing its nucleophilicity and thus its reactivity towards the electrophilic diazonium salt.[1][11]

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
AnilineC₆H₅NH₂93.13
Sodium NitriteNaNO₂69.00
Hydrochloric AcidHCl36.46
SalicylaldehydeC₇H₆O₂122.12
Sodium HydroxideNaOH40.00
EthanolC₂H₅OH46.07
Distilled WaterH₂O18.02
Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Preparation of Benzenediazonium Chloride

  • In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite in distilled water in a separate beaker and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The resulting clear solution of benzenediazonium chloride is used immediately in the next step.

Part 2: Azo Coupling and Synthesis of this compound

  • In a separate 500 mL beaker, dissolve a molar equivalent of salicylaldehyde in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline salicylaldehyde solution with vigorous stirring.

  • A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for about 30-60 minutes to ensure the completion of the reaction.

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure this compound.

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₃H₁₀N₂O₂
Molar Mass226.23 g/mol [12]
AppearanceTypically a colored crystalline solid
Melting PointTo be determined experimentally
Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Expected characteristic peaks include:

    • A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

    • A sharp peak around 1650-1700 cm⁻¹ due to the C=O stretching of the aldehyde group.

    • Peaks in the range of 1450-1600 cm⁻¹ corresponding to the N=N stretching of the azo group and C=C stretching of the aromatic rings.

  • UV-Visible (UV-Vis) Spectroscopy: The extended conjugation in the molecule will result in strong absorption in the UV-visible region, which is responsible for its color. The λ_max value provides information about the electronic transitions within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. Expected signals would include distinct peaks for the aldehyde proton (around 9-10 ppm), the hydroxyl proton, and multiple signals in the aromatic region (around 6-8 ppm) corresponding to the protons on the two benzene rings.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals for the aldehyde carbon (around 190 ppm), the carbons of the aromatic rings, and the carbon attached to the hydroxyl group would be expected.

Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice.[13] A single sharp peak in the chromatogram would confirm the purity of the synthesized compound.

Molecular Structure

Caption: Chemical structure of this compound.

Safety Precautions

  • Aniline is toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric acid and sodium hydroxide are corrosive. Avoid contact with skin and eyes.

  • The diazotization reaction should be carried out in a well-ventilated fume hood as diazonium salts can be explosive when dry.

  • Always wear appropriate PPE throughout the synthesis and characterization process.

Conclusion

The synthesis of this compound via diazotization and azo coupling is a robust and well-established method. This guide provides the necessary theoretical background and practical steps for its successful preparation and characterization. The versatility of this compound as a building block for more complex molecules with potential biological and material applications underscores its importance in modern chemical research. Rigorous characterization using a suite of analytical techniques is paramount to ensure the quality and reliability of the synthesized product for downstream applications.

References

  • Diazotisation and coupling reaction | PPTX - Slideshare. (n.d.).
  • Diazotization reaction: Mechanism and Uses. (2023, May 25). Online Chemistry notes.
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. (2024, April 10). ChemBK.
  • converting anilines to diazoniums ions. (2019, January 3). YouTube.
  • The diazotization process. (a) The reaction of aniline (or other aryl... (n.d.). ResearchGate.
  • This compound | C13H10N2O2 | CID 555268. (n.d.). PubChem.
  • (PDF) Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. (2025, October 16). ResearchGate.
  • What are the applications of 2-Hydroxy-5-methoxybenzaldehyde? (n.d.). FAQ - Guidechem.
  • Azo Coupling. (n.d.). Organic Chemistry Portal.
  • Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (n.d.).
  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. (n.d.). NIH.
  • Azo coupling. (n.d.). Wikipedia.
  • Introduction to Azo Coupling Reactions for Organic Chemistry. (2023, March 27). YouTube.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenylazosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylazosalicylaldehyde, systematically known as (E)-2-hydroxy-5-(phenyldiazenyl)benzaldehyde, is an aromatic compound featuring a salicylaldehyde core functionalized with a phenylazo group. This unique molecular architecture, combining a chelating aldehyde group with a chromophoric azo moiety, makes it a molecule of significant interest in coordination chemistry, materials science, and as a precursor for pharmacologically active compounds. This guide provides a comprehensive overview of its fundamental physicochemical properties, detailing its synthesis, spectroscopic signature, and thermal characteristics. The protocols and analyses are presented to support researchers in the synthesis, identification, and application of this versatile chemical intermediate.

Molecular Identity and Structural Framework

5-Phenylazosalicylaldehyde is a crystalline solid whose structure is defined by three key functional groups: a phenolic hydroxyl group, an aldehyde group, and a phenylazo (-N=N-) bridge. The hydroxyl and aldehyde groups are positioned ortho to each other on the benzene ring, creating a powerful bidentate chelation site for metal ions. The trans (E) configuration across the azo double bond is the more stable isomer.

Core Molecular Identifiers:

PropertyValueSource
IUPAC Name 2-hydroxy-5-(phenyldiazenyl)benzaldehydePubChem[1]
Common Name 5-PhenylazosalicylaldehydePubChem[1]
Molecular Formula C₁₃H₁₀N₂O₂PubChem[1]
Molecular Weight 226.23 g/mol PubChem[1]
CAS Number 151726-58-8PubChem[1]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=OPubChem[1]
Appearance Brown solidAl-Hamdani et al., 2019[2]
Melting Point 128 °CAl-Hamdani et al., 2019[2]

The planarity of the molecule and the presence of both hydrogen bond donors (hydroxyl group) and acceptors (azo nitrogen, aldehyde oxygen) suggest the potential for strong intramolecular and intermolecular interactions, influencing its crystal packing and solubility.

Synthesis and Purification: A Diazotization-Coupling Approach

The synthesis of 5-phenylazosalicylaldehyde is reliably achieved through a classic diazo coupling reaction. This process involves two critical stages: the diazotization of aniline and the subsequent electrophilic aromatic substitution reaction with salicylaldehyde.

Causality of Experimental Design

The choice of a low-temperature, acidic environment for diazotization is critical. Aniline is treated with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The low temperature is essential to prevent the highly unstable diazonium salt from decomposing into nitrogen gas and a phenol. The acidic medium ensures the formation of nitrous acid (HNO₂) in situ from NaNO₂ and prevents the coupling of the diazonium salt with unreacted aniline.

The second stage involves coupling the diazonium salt with salicylaldehyde. This reaction is performed under alkaline conditions (using sodium hydroxide) because the phenoxide ion, formed by deprotonation of the hydroxyl group on salicylaldehyde, is a much more powerful activating group for electrophilic substitution than the neutral hydroxyl group. The electron-rich phenoxide directs the electrophilic diazonium cation to the para position (C5), which is sterically accessible and electronically activated, yielding the target compound.

Experimental Workflow Diagram

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Azo Coupling cluster_2 Part 3: Purification Aniline Aniline in HCl IceBath Maintain 0-5 °C Aniline->IceBath Cool NaNO2 Aqueous NaNO₂ NaNO2->IceBath Cool Diazonium Benzenediazonium Chloride Solution IceBath->Diazonium Slow Addition of NaNO₂ to Aniline/HCl Coupling Coupling Reaction Diazonium->Coupling Slow Addition at 0-5 °C Salicylaldehyde Salicylaldehyde in NaOH Salicylaldehyde->Coupling Precipitate Crude 5-Phenylazosalicylaldehyde Coupling->Precipitate Acidification & Precipitation Filter Filtration & Washing Precipitate->Filter Recrystallize Recrystallization from Ethanol Filter->Recrystallize PureProduct Pure Crystalline Product Recrystallize->PureProduct

Caption: Workflow for the synthesis of 5-phenylazosalicylaldehyde.

Step-by-Step Synthesis Protocol

This protocol is adapted from the procedure described by Al-Hamdani et al. (2019)[2].

  • Diazotization of Aniline:

    • Dissolve aniline (0.01 mol) in a solution of concentrated hydrochloric acid (3 mL) and water (10 mL).

    • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.01 mol in 10 mL of water) dropwise. Maintain the temperature below 5 °C throughout the addition. Stir for an additional 15 minutes after the addition is complete to ensure full formation of the benzenediazonium chloride salt.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve salicylaldehyde (0.01 mol) in a 10% sodium hydroxide solution (20 mL).

    • Cool this alkaline solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylaldehyde solution with vigorous stirring. A colored precipitate will form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes.

  • Isolation and Purification:

    • Filter the crude product using a Buchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

    • Purify the solid by recrystallization from hot ethanol to yield a brown crystalline product.

    • Dry the purified product in a desiccator. The reported yield is approximately 63%, with a melting point of 128 °C[2].

Spectroscopic and Physicochemical Characterization

Spectroscopic analysis is essential for the unambiguous identification and confirmation of the molecular structure of 5-phenylazosalicylaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum provides direct evidence for the aldehyde, hydroxyl, and azo groups.

Key IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupReference
~3400-3550O-H stretch (intramolecular H-bond)Phenolic HydroxylBharanidharan et al., 2016[3]
1664C=O stretchAldehyde CarbonylAl-Hamdani et al., 2019[2]
1570C=C stretchAromatic RingAl-Hamdani et al., 2019[2]
1478N=N stretchAzo GroupAl-Hamdani et al., 2019[2]
1284C-O stretchPhenolic C-OAl-Hamdani et al., 2019[2]

Interpretation: The broadness of the O-H stretching band indicates strong intramolecular hydrogen bonding between the phenolic proton and the aldehyde oxygen. The position of the C=O stretch at 1664 cm⁻¹ is characteristic of an aromatic aldehyde conjugated with the ring. The band at 1478 cm⁻¹ is a key diagnostic peak confirming the presence of the azo linkage[2].

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Azo compounds are known for their strong chromophoric properties. While specific experimental data for 5-phenylazosalicylaldehyde is not widely published, analysis of a closely related derivative, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, shows characteristic absorption bands.

Expected UV-Vis Absorption Bands:

Wavelength (λ_max)Electronic TransitionAssociated ChromophoreReference (from Oxime Derivative)
~280-290 nmπ → πBenzene RingKurtoglu et al., 2010
~340-350 nmπ → πAzo Group (-N=N-)Kurtoglu et al., 2010
~420-430 nmn → π*Azo Group (-N=N-)Kurtoglu et al., 2010

Interpretation: The high-energy π → π* transitions are associated with the aromatic systems. The distinct band around 340-350 nm is characteristic of the azo group's high-intensity π → π* transition, which is responsible for the compound's strong color. The lower intensity n → π* transition at longer wavelengths arises from the lone pair electrons on the nitrogen atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted δ (ppm)MultiplicityNotes
Aldehyde (-CHO)~9.5 - 10.5Singlet (s)Deshielded proton characteristic of aldehydes.
Phenolic (-OH)~10.0 - 11.0Singlet (s)Broad signal, chemical shift dependent on H-bonding.
Aromatic (Ar-H)~7.0 - 8.5Multiplet (m)Complex signals from the two different aromatic rings.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted δ (ppm)Notes
Aldehyde (C=O)~190 - 195Characteristic downfield shift for an aldehyde carbonyl carbon.
Aromatic (C-O)~155 - 165Carbon attached to the phenolic hydroxyl group.
Aromatic (C-N)~140 - 150Carbon attached to the azo group.
Aromatic (C-H)~115 - 135Signals corresponding to the various protonated aromatic carbons.

Thermal and Solubility Properties

Thermal Stability (TGA/DSC)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine a compound's stability to heat.

  • DSC: A DSC thermogram would confirm the sharp melting point at 128 °C via a distinct endothermic peak.

  • TGA: A TGA analysis would show the decomposition temperature. For many azo compounds, thermal decomposition begins with the cleavage of the C-N and N=N bonds, often occurring at temperatures above 200 °C, leading to a sharp mass loss.

Solubility Profile

The solubility of 5-phenylazosalicylaldehyde is a key parameter for its application in synthesis and biological assays.

  • Qualitative Assessment: Based on its structure, the compound is expected to be poorly soluble in water. It should exhibit good solubility in polar aprotic organic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). It is sparingly soluble in alcohols like ethanol and methanol, particularly at room temperature, but solubility increases upon heating, as demonstrated by its recrystallization from hot ethanol[2]. It is likely insoluble in nonpolar solvents such as hexane.

Standard Protocol for Solubility Determination (Shake-Flask Method):

  • Add an excess amount of crystalline 5-phenylazosalicylaldehyde to a known volume of the selected solvent (e.g., DMSO, ethanol) in a sealed vial.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated UV-Vis spectrophotometer.

Implications for Researchers and Drug Development

5-Phenylazosalicylaldehyde serves as a valuable platform molecule for several research applications:

  • Coordination Chemistry: The ortho-hydroxy aldehyde moiety provides an excellent bidentate binding site for transition metal ions. The resulting metal complexes have potential applications in catalysis and as antimicrobial agents, where the metal center's activity can be tuned by the electronic properties of the azo-containing ligand.

  • Schiff Base Synthesis: The aldehyde group is readily condensed with primary amines to form Schiff bases. These azo-Schiff base ligands can coordinate to metals through multiple sites (phenolic oxygen, imine nitrogen, and azo nitrogen), creating complex and stable metallo-organic structures with potential for enhanced biological activity.

  • Precursor for Heterocyclic Compounds: The reactivity of the functional groups allows for its use as a starting material in the synthesis of more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

  • Antimicrobial Research: Salicylaldehyde derivatives and azo compounds are independently known to possess antimicrobial properties. The combination of these two pharmacophores in a single molecule makes 5-phenylazosalicylaldehyde and its derivatives promising candidates for screening against bacterial and fungal pathogens.

References

  • Bharanidharan, S., Nathiya, A., Saleem, H., Arokiasamy, A., & Thanikachalam, V. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Modern Chemistry & Applications, 3(2). [Link]

  • Kurtoglu, M., et al. (2010). Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. Journal of the Serbian Chemical Society, 75(9), 1231-1244. [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-phenylazobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Hamdani, A. A., et al. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Journal of Biochemical Technology, 10(1), 26-32. [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-phenylazobenzaldehyde: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-5-phenylazobenzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and structure, and offers a plausible step-by-step synthesis protocol based on established diazotization and coupling reactions. Furthermore, it delves into the analytical characterization of this compound, discussing expected spectroscopic signatures. The guide also explores the landscape of its potential applications, particularly in the development of novel therapeutic agents through the formation of Schiff bases, and outlines standard methodologies for evaluating its biological activity.

Introduction: The Chemical Identity of this compound

This compound, also known as 5-phenylazosalicylaldehyde, is an organic compound characterized by a salicylaldehyde moiety functionalized with a phenylazo group at the 5-position. The presence of the azo chromophore (-N=N-) imparts a distinct color to the compound, while the hydroxyl and aldehyde groups provide reactive sites for a wide range of chemical transformations. These structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly Schiff bases with potential pharmacological activities.

Table 1: Chemical Identity of this compound

IdentifierValueSource
CAS Number 151726-58-8[1]
Molecular Formula C₁₃H₁₀N₂O₂[1]
Molecular Weight 226.23 g/mol [1]
IUPAC Name 2-hydroxy-5-(phenyldiazenyl)benzaldehyde[1]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O[1]

The structure of this compound features a planar conformation, with the azo group linking the two aromatic rings. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl group is a key feature influencing its chemical and physical properties.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process involving the diazotization of aniline followed by an azo coupling reaction with salicylaldehyde. The following protocol is a representative procedure adapted from established methods for the synthesis of similar azo compounds.

Materials and Reagents
  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Sodium Acetate

  • Ethanol

  • Ice

  • Distilled Water

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

Experimental Protocol

Step 1: Diazotization of Aniline

  • In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. The slow addition is crucial to prevent the decomposition of the diazonium salt.

  • Continue stirring for an additional 15-20 minutes at the same temperature to ensure the completion of the diazotization reaction. The resulting solution contains the benzenediazonium chloride.

Step 2: Azo Coupling with Salicylaldehyde

  • In a separate beaker, dissolve a molar equivalent of salicylaldehyde in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold benzenediazonium chloride solution to the cold salicylaldehyde solution with vigorous stirring.

  • Maintain the temperature of the reaction mixture at 0-5 °C. A colored precipitate of this compound will form.

  • Continue stirring the mixture in the ice bath for about 30 minutes to an hour to complete the coupling reaction.

  • Isolate the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Workup & Purification Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Aniline->Diazonium_Salt 1. Dissolve & Cool (0-5°C) HCl_H2O HCl, H₂O NaNO2 NaNO₂ (aq) NaNO2->Diazonium_Salt 2. Add dropwise Product This compound Diazonium_Salt->Product 2. Couple Salicylaldehyde Salicylaldehyde Salicylaldehyde->Product 1. Dissolve & Cool (0-5°C) NaOH_H2O NaOH (aq) Filtration Filtration Product->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule. A broad band in the region of 3100-3500 cm⁻¹ can be attributed to the O-H stretching vibration of the phenolic hydroxyl group. The C=O stretching of the aldehyde group should appear as a sharp band around 1650-1680 cm⁻¹. The N=N stretching of the azo group typically gives a weak to medium intensity band in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide valuable structural information. The aldehyde proton (-CHO) is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (-OH) will also be a singlet, and its chemical shift can vary depending on the solvent and concentration. The aromatic protons will appear as a series of multiplets in the range of δ 6.5-8.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be in the highly deshielded region of δ 190-200 ppm. The carbons of the aromatic rings will resonate in the δ 110-160 ppm range.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 226.23 g/mol .

  • UV-Visible Spectroscopy: Due to the presence of the azo chromophore, the compound is expected to exhibit strong absorption in the visible region of the electromagnetic spectrum, which is responsible for its color.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
FTIR (cm⁻¹) ~3100-3500 (O-H), ~1650-1680 (C=O), ~1400-1450 (N=N)
¹H NMR (ppm) ~9.5-10.5 (s, 1H, -CHO), variable (s, 1H, -OH), ~6.5-8.0 (m, aromatic H)
¹³C NMR (ppm) ~190-200 (C=O), ~110-160 (aromatic C)
MS (m/z) 226 [M]⁺

Applications in Research and Drug Development

Azo compounds constitute a significant class of chemical entities with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The versatility of this compound lies in its ability to serve as a precursor for the synthesis of a diverse library of Schiff bases.

Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between the aldehyde group of this compound and the primary amino group of various amines. This reaction provides a straightforward method to introduce a wide range of functionalities into the final molecule, allowing for the fine-tuning of its biological and pharmacological properties.

Schiff_Base_Synthesis Aldehyde This compound Schiff_Base Schiff Base Derivative Aldehyde->Schiff_Base + Primary_Amine Primary Amine (R-NH₂) Primary_Amine->Schiff_Base Condensation Water H₂O Schiff_Base->Water -

Caption: General scheme for the synthesis of Schiff bases from this compound.

Potential Biological Activities

Schiff bases derived from salicylaldehyde and its analogues are known to exhibit a range of biological activities. The imine group (-C=N-) in Schiff bases has been shown to be crucial for their biological actions.[3]

  • Antimicrobial Activity: Many Schiff bases containing azo groups have been reported to possess significant antibacterial and antifungal properties.[4][5] The mechanism of action is often attributed to their ability to chelate with metal ions essential for microbial growth or to interfere with cellular processes.

  • Anticancer Activity: Azo compounds and their derivatives are being explored for their potential as anticancer agents.[2] The cytotoxic activity of these compounds against various cancer cell lines is an active area of research.[6]

  • Antioxidant Activity: The phenolic hydroxyl group in the parent molecule and its derivatives can contribute to antioxidant properties by scavenging free radicals.

Experimental Protocol for Biological Activity Screening

Antimicrobial Activity (Agar Well Diffusion Method)

  • Prepare sterile nutrient agar plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Create wells of a specific diameter in the agar.

  • Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.

Anticancer Activity (MTT Assay)

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Living cells will reduce the yellow MTT to purple formazan crystals.

  • Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and accessible synthesis route. Its rich chemistry, stemming from the presence of hydroxyl, aldehyde, and azo functionalities, makes it an attractive starting material for the development of novel compounds, particularly Schiff bases with potential applications in medicinal chemistry. The protocols and characterization data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this intriguing molecule in their drug discovery and development endeavors. Further research into the specific biological mechanisms of action of its derivatives will be crucial in translating its potential into tangible therapeutic applications.

References

  • Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of Schiff bases of salicylaldehyde. Retrieved from [Link]

  • MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and cytotoxic activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]

  • PubMed. (2007). Synthesis, characterization and biological activity of some platinum(II) complexes with Schiff bases derived from salicylaldehyde, 2-furaldehyde and phenylenediamine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and biological evaluation of some schiff bases of [4-(amino)-5-phenyl-4H-1, 2,4-triazole-3-thiol]. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, complexation, spectral, antibacterial and antifungal activity of 2,4-dihydroxy-5-[(E)-phenyldiazenyl]benzaldehyde oxime. Retrieved from [Link]

Sources

A Preliminary Investigation of 2-Hydroxy-5-phenylazobenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration into the synthesis, characterization, and preliminary biological evaluation of 2-Hydroxy-5-phenylazobenzaldehyde and its Schiff base derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural outlines to offer insights into the causality of experimental choices, ensuring a robust and reproducible scientific investigation.

Introduction: The Therapeutic Potential of Azo-Schiff Base Scaffolds

Azo compounds, characterized by the –N=N– functional group, and Schiff bases, containing the azomethine (–C=N–) group, are two classes of organic molecules that have garnered significant attention in medicinal chemistry. The unique electronic and structural properties of the azo moiety, combined with the versatile reactivity of the imine group, create a molecular scaffold ripe for derivatization and biological activity. Specifically, the this compound core integrates a phenolic hydroxyl group, an aldehyde function, and an azo linkage, providing multiple points for modification and interaction with biological targets.

The derivatization of this core, particularly through the formation of Schiff bases, has been shown to yield compounds with a wide spectrum of pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. The imine linkage in Schiff bases is often crucial for their biological activity, and the lipophilicity introduced by various substituents can significantly influence their cell permeability and overall efficacy. This guide will provide a comprehensive preliminary framework for the investigation of these promising compounds.

Synthesis of the Core Moiety and its Derivatives

The synthetic strategy for obtaining Schiff base derivatives of this compound is a two-step process: first, the synthesis of the parent azo aldehyde, followed by the condensation with various primary amines to form the desired Schiff bases.

Synthesis of this compound (Parent Compound)

The synthesis of the parent aldehyde is achieved through an azo coupling reaction, a classic electrophilic aromatic substitution.

  • Diazotization: Aniline is treated with sodium nitrite in an acidic medium (hydrochloric acid) at low temperatures (0-5 °C) to form the benzenediazonium chloride salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

  • Coupling Reaction: The freshly prepared diazonium salt is then coupled with salicylaldehyde. The reaction is carried out in a basic medium (sodium hydroxide solution), which deprotonates the hydroxyl group of the salicylaldehyde, making the aromatic ring more electron-rich and thus more susceptible to electrophilic attack by the diazonium cation. The coupling occurs at the para position to the hydroxyl group due to steric hindrance at the ortho positions.

  • Preparation of Benzenediazonium Chloride:

    • In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 12.5 mL of concentrated hydrochloric acid and 12.5 mL of distilled water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 20 mL of distilled water and cool the solution to 0-5 °C.

    • Add the sodium nitrite solution dropwise to the aniline hydrochloride solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Stir for an additional 10 minutes after the addition is complete.

  • Azo Coupling:

    • In a 500 mL beaker, dissolve 6.1 g (0.05 mol) of salicylaldehyde in 40 mL of 10% sodium hydroxide solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the salicylaldehyde solution with vigorous stirring, maintaining the temperature below 5 °C.

    • A colored precipitate will form. Continue stirring for 30 minutes in the ice bath.

    • Acidify the mixture with dilute hydrochloric acid to a pH of 5-6.

    • Filter the precipitate, wash thoroughly with cold water, and dry in a desiccator.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Azo Coupling Mechanism cluster_diazotization Step 1: Diazotization of Aniline cluster_coupling Step 2: Azo Coupling Aniline Aniline NaNO2_HCl NaNO2, HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Coupling Electrophilic Aromatic Substitution Diazonium->Coupling Electrophile Salicylaldehyde Salicylaldehyde NaOH NaOH (aq) Salicylaldehyde->NaOH Phenoxide Salicylaldehyde Phenoxide NaOH->Phenoxide Phenoxide->Coupling Nucleophile Product 2-Hydroxy-5- phenylazobenzaldehyde Coupling->Product

Caption: General workflow for the synthesis of this compound.

Synthesis of Schiff Base Derivatives

The synthesized this compound can be readily converted to a variety of Schiff bases through condensation with primary amines.

  • Condensation Reaction: The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. A catalytic amount of glacial acetic acid is often added to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amine.

  • Solvent: Ethanol or methanol are commonly used as solvents as they effectively dissolve the reactants and the product often precipitates out upon cooling or can be easily isolated by removal of the solvent.

  • In a round-bottom flask, dissolve 1.13 g (0.005 mol) of this compound in 20 mL of absolute ethanol.

  • To this solution, add 0.005 mol of the desired primary amine (e.g., aniline, p-toluidine, sulfanilamide).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure to obtain the crude product, which can then be recrystallized from a suitable solvent like ethanol or an ethanol-water mixture.

Schiff Base Formation Aldehyde 2-Hydroxy-5- phenylazobenzaldehyde Addition Nucleophilic Addition Aldehyde->Addition Amine Primary Amine (R-NH2) Amine->Addition Catalyst Glacial Acetic Acid (Catalyst) Catalyst->Addition Hemiaminal Hemiaminal Intermediate Addition->Hemiaminal Dehydration Dehydration (-H2O) Hemiaminal->Dehydration SchiffBase Schiff Base Derivative Dehydration->SchiffBase

Caption: Mechanism of Schiff base formation from the parent aldehyde.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis
TechniquePurposeExpected Observations for this compound Derivatives
FT-IR Identification of functional groups.- Broad peak around 3400 cm⁻¹ (O-H stretch of the phenol).- Peak around 1620 cm⁻¹ (C=N stretch of the imine).- Absence of the aldehyde C=O stretch (around 1670 cm⁻¹).- Peaks around 1450-1500 cm⁻¹ (N=N stretch).
¹H-NMR Determination of the proton environment.- Singlet for the imine proton (-CH=N-) around 8.5-9.0 ppm.- Multiplets in the aromatic region (6.5-8.0 ppm).- A downfield singlet for the phenolic -OH proton.- Signals corresponding to the protons of the amine moiety.
¹³C-NMR Determination of the carbon skeleton.- Signal for the imine carbon (-CH=N-) around 160-165 ppm.- Signals for the aromatic carbons.- Signals corresponding to the carbons of the amine moiety.
Mass Spec. Determination of molecular weight.- Molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the derivative.
Typical Instrumental Parameters
  • FT-IR: KBr pellet technique, spectral range 4000-400 cm⁻¹.

  • NMR: 400 or 500 MHz spectrometer, using DMSO-d₆ or CDCl₃ as solvent and Tetramethylsilane (TMS) as an internal standard.

Preliminary Biological Evaluation

The synthesized Schiff base derivatives can be screened for their potential antimicrobial and antioxidant activities.

Antimicrobial Activity Screening

The agar well diffusion method is a standard preliminary test to assess antimicrobial activity.

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton Agar plates.

  • Well Preparation: Create wells (6 mm diameter) in the agar using a sterile borer.

  • Sample Loading: Add a defined concentration (e.g., 100 µg/mL in DMSO) of the synthesized compound into the wells. A well with DMSO serves as a negative control, and a standard antibiotic (e.g., Ciprofloxacin) serves as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Minimum Inhibitory Concentration (MIC) Determination

For compounds showing significant activity in the agar well diffusion assay, the MIC can be determined using a broth microdilution method to quantify their potency.

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating antioxidant potential.

DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare various concentrations of the synthesized compounds in methanol.

  • Reaction Mixture: In a test tube, mix 1 mL of the DPPH solution with 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. A mixture of 1 mL of methanol and 1 mL of the DPPH solution serves as the control.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Data Presentation and Interpretation

Antimicrobial Activity Data
Compound IDAmine MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
SB-1 Aniline2550
SB-2 p-Toluidine12.525
SB-3 Sulfanilamide6.2512.5
Ciprofloxacin (Standard)1.00.5

Note: The data presented in this table is representative and compiled from various literature sources on similar compounds. Actual results may vary.

Antioxidant Activity Data
Compound IDAmine MoietyDPPH Scavenging IC₅₀ (µM)
SB-1 Aniline45.2
SB-2 p-Toluidine38.7
SB-3 Sulfanilamide25.1
Ascorbic Acid (Standard)15.8

Note: The data presented in this table is representative and compiled from various literature sources on similar compounds. Actual results may vary.

Conclusion and Future Directions

This guide outlines a systematic approach for the preliminary investigation of this compound derivatives. The synthesis of the core aldehyde and its subsequent conversion to Schiff bases provide a versatile platform for generating a library of compounds with potential therapeutic applications. The described protocols for characterization and biological screening offer a robust starting point for identifying lead compounds.

Future work should focus on expanding the library of derivatives by incorporating a wider range of amines with diverse electronic and steric properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of the compounds with their biological activities, guiding the design of more potent analogues. Promising candidates should be subjected to further in-vitro and in-vivo studies to elucidate their mechanism of action and assess their safety and efficacy profiles.

References

  • Synthesis, Antimicrobial, Antioxidant and Structural Studies of Some New Sulfa Drug Containing an Azo-azomethine Group. [Link]

  • New azo-azomethine derivative of sulfanilamide: Synthesis, Characterization, Spectroscopic, Antimicrobial and Antioxidant activity study. [Link]

  • Synthesis, Characterization, Antimicrobial and Antioxidant Studies of Azomethine Compounds Derived from Sulfa Drugs. [Link]

  • Azobenzene as Antimicrobial Molecules. [Link]

  • New Azo-Azomethine Derivatives: Synthesis, Characterization, Computational, Solvatochromic UV‒Vis Absorption and Antibacterial Studies. [Link]

  • Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. [Link]

  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. [Link]

  • DPPH Radical Scavenging Assay. [Link]

  • Mechanism of Schiff base (imine) Formation. [Link]

  • Azo coupling. [Link]

  • Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link]

  • Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review. [Link]

molecular structure and formula of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Hydroxy-5-phenylazobenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organic compound featuring both an azo linkage and a reactive salicylaldehyde moiety. The document is structured to serve researchers, chemists, and drug development professionals by detailing the molecule's core characteristics, a robust synthesis protocol, and methods for its analytical characterization. We delve into the causality behind experimental procedures, grounding the discussion in established chemical principles. The guide also explores the compound's potential applications, stemming from its utility as a precursor for Schiff bases, a chelating agent, and a chromophore. All quantitative data is summarized for clarity, and key processes are visualized to facilitate understanding.

Molecular Identity and Physicochemical Profile

This compound, also known as 5-Phenylazosalicylaldehyde, is an aromatic azo compound. Its structure is characterized by a phenyl ring linked via a diazo bridge (-N=N-) to a salicylaldehyde unit. This unique combination of functional groups—hydroxyl, aldehyde, and azo—imparts distinct chemical reactivity and chromophoric properties, making it a molecule of interest in synthetic chemistry and materials science.

The IUPAC name for this compound is 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.[1] Its molecular integrity is confirmed by its chemical formula and precise molecular weight.

Molecular Structure

The structural arrangement consists of a planar phenylazo group attached to the fifth carbon of the salicylaldehyde ring. The intramolecular hydrogen bonding between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature of the salicylaldehyde moiety, influencing its reactivity and spectroscopic properties.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key identifiers and computed physicochemical properties for the compound. This data is essential for laboratory handling, analytical method development, and computational modeling.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₂[1][2]
Molecular Weight 226.23 g/mol [1]
IUPAC Name 2-hydroxy-5-phenyldiazenylbenzaldehyde[1]
CAS Number 151726-58-8
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O[1][2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bond Count 3[2]
Topological Polar Surface Area 62 Ų[2]

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a classic azo coupling reaction. This involves two primary stages: the diazotization of aniline and the subsequent electrophilic aromatic substitution reaction with salicylaldehyde.

Rationale for a Two-Stage Synthesis
  • Diazotization: Aniline's amino group is not sufficiently electrophilic to attack the electron-rich salicylaldehyde ring directly. By reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid), we convert the amino group into a highly reactive diazonium salt. This step is performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose, releasing nitrogen gas at higher temperatures.

  • Azo Coupling: The resulting benzenediazonium ion is a potent electrophile. Salicylaldehyde is an activated aromatic ring, with the hydroxyl group being a strong ortho-, para-director. Coupling occurs at the para-position relative to the hydroxyl group, which is sterically accessible and electronically favored, to yield the final product. The reaction is conducted under slightly alkaline or neutral pH to facilitate the coupling, as the phenoxide ion (formed from salicylaldehyde in basic conditions) is even more strongly activating than the neutral hydroxyl group.

Experimental Workflow

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Workup & Purification A Aniline + HCl (aq) B Cool to 0-5 °C A->B C Add NaNO₂ (aq) dropwise B->C D Benzenediazonium Chloride Solution C->D G Add Diazonium Solution (from Stage 1) D->G E Salicylaldehyde + NaOH (aq) F Cool to 0-5 °C E->F F->G H Stir for 1-2 hours G->H I Crude Product (Precipitate) H->I J Filter Precipitate I->J K Wash with Cold H₂O J->K L Recrystallize (e.g., from Ethanol) K->L M Pure 2-Hydroxy-5- phenylazobenzaldehyde L->M

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

This protocol is based on established procedures for azo dye synthesis, such as those described for analogous compounds.[3]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (for recrystallization)

  • Distilled Water

  • Ice

Procedure:

  • Preparation of Diazonium Salt: a. In a 250 mL beaker, add aniline (e.g., 2.0 g, ~21.5 mmol) to a solution of concentrated HCl (5.5 mL) in distilled water (20 mL). Stir until the aniline hydrochloride dissolves completely. b. Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the addition step. c. In a separate flask, dissolve sodium nitrite (1.5 g, ~21.7 mmol) in 10 mL of cold distilled water. d. Add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution over 15-20 minutes with constant, vigorous stirring. The formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper (indicates excess nitrous acid).

  • Azo Coupling Reaction: a. In a separate 500 mL beaker, dissolve salicylaldehyde (2.6 g, ~21.3 mmol) in a 10% aqueous sodium hydroxide solution (20 mL). b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution prepared in Step 1 to the cold salicylaldehyde solution with continuous stirring. d. A colored precipitate (typically orange to red) should form immediately. e. Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the reaction goes to completion.

  • Isolation and Purification: a. Collect the crude product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with several portions of cold distilled water to remove any unreacted salts and base. c. Purify the crude product by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. d. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential. The following table outlines the expected characteristic signals based on the analysis of structurally similar compounds.[3]

TechniqueExpected Observations
FTIR (KBr, cm⁻¹) ~3400 (broad, O-H stretch); ~3050 (aromatic C-H stretch); ~1660 (C=O aldehyde stretch); ~1600 & ~1450 (aromatic C=C stretch); ~1400 (N=N stretch).
¹H-NMR (CDCl₃, ppm) ~11.0-12.0 (1H, s, phenolic OH, deshielded by H-bonding); ~10.0 (1H, s, aldehyde CHO); ~7.2-8.0 (8H, m, complex multiplet for aromatic protons).
¹³C-NMR (CDCl₃, ppm) ~195 (aldehyde C=O); ~160 (C-OH); ~115-155 (aromatic carbons, including those attached to the azo group); signals will correspond to 9 distinct aromatic carbons due to symmetry.
Mass Spec. (EI) Molecular ion peak (M⁺) at m/z = 226. Key fragmentation patterns corresponding to the loss of CHO (m/z = 197), and cleavage yielding C₆H₅N₂⁺ (m/z = 105) and salicylaldehyde fragments.[4]
UV-Vis (Ethanol) Two characteristic absorption bands are expected: one in the UV region (~250-280 nm) for π-π* transitions of the aromatic rings, and one in the visible region (~350-450 nm) for n-π* transitions of the azo group.

Applications and Research Significance

The trifunctional nature of this compound makes it a versatile building block in several areas of chemical science.

  • Precursor for Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These resulting azo-schiff base ligands are widely studied for their ability to form stable complexes with various metal ions, which have applications in catalysis, materials science, and as potential antimicrobial or anticancer agents.[3][5]

  • Chromophore for Dyes and Pigments: The extended π-conjugation system across the azo bridge and aromatic rings makes the molecule intensely colored. It can serve as a scaffold for the synthesis of more complex azo dyes for textiles, printing, and analytical colorimetric reagents.[6]

  • Chelating Agent and Sensor: The salicylaldehyde moiety is a well-known bidentate chelating group for metal ions. The presence of the azo group can modulate the electronic properties of the chelating site, making it a candidate for use in colorimetric sensors for specific metal ions.

  • Organic Synthesis Intermediate: The functional groups can be chemically modified. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, while the azo bond can be cleaved under reductive conditions, providing pathways to other complex aromatic molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

  • Toxicity and Irritation: The compound may be irritating to the skin, eyes, and respiratory tract.[6]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

  • Incompatibilities: Avoid contact with strong oxidizing and reducing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[6]

Conclusion

This compound is a valuable and versatile organic compound whose synthesis is readily achievable through a classic diazotization and azo coupling protocol. Its rich functionality provides a platform for extensive research in coordination chemistry, materials science, and medicinal chemistry. The detailed synthetic and characterization guide presented here serves as a reliable resource for researchers aiming to utilize this molecule in their scientific endeavors.

References

  • ChemBK. (2024). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Available at: [Link]

  • SpectraBase. 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde, an azo compound with significant potential in medicinal chemistry and drug development. The document delves into the compound's chemical identity, physicochemical properties, detailed synthesis protocols, and a thorough exploration of its biological activities. Special emphasis is placed on its antimicrobial and antioxidant properties, with an analysis of the underlying mechanisms of action. This guide is intended to be a valuable resource for researchers and scientists working on the development of novel therapeutic agents, offering both foundational knowledge and practical insights into the experimental workflows involving this promising molecule.

Introduction: The Therapeutic Promise of Azo Compounds

Azo compounds, characterized by the presence of a diazene functional group (–N=N–), represent a versatile class of molecules with wide-ranging applications in various industries, including textiles, printing, and pharmaceuticals.[1] In the realm of medicinal chemistry, the azo scaffold has garnered considerable attention due to its diverse pharmacological activities. These compounds have been reported to exhibit antibacterial, antifungal, antiviral, and cytotoxic properties.[1] The biological significance of azo compounds is often attributed to their ability to undergo enzymatic reduction in vivo, leading to the release of bioactive aromatic amines.

2-Hydroxy-5-(phenyldiazenyl)benzaldehyde, a derivative of salicylaldehyde, combines the characteristic azo linkage with a phenolic aldehyde structure. This unique combination of functional groups imparts interesting chemical and biological properties, making it a compelling candidate for further investigation in drug discovery and development. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its potential therapeutic applications.

Chemical Identity and Physicochemical Properties

The correct IUPAC name for the compound commonly referred to as 5-phenylazosalicylaldehyde is 2-hydroxy-5-(phenyldiazenyl)benzaldehyde .[2]

Table 1: Physicochemical Properties of 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde [2][3]

PropertyValue
Molecular Formula C₁₃H₁₀N₂O₂
Molecular Weight 226.23 g/mol
Appearance Yellow solid
Melting Point Data not consistently available; varies with purity
Solubility Soluble in organic solvents like ethanol and DMF
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O
InChI Key XPVBLJIHHYLHOE-UHFFFAOYSA-N

A comprehensive theoretical study on the oxime derivative of this compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime (PDBO), provides insights into its structural and electronic properties. The molecule consists of two rings, a benzene ring and a phenolic oxime ring, connected by the azo chromophore.[1] Both azo benzene rings are coplanar, and the N=N bond length is approximately 1.253 Å.[1]

Synthesis of 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde

The synthesis of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde is typically achieved through a diazo coupling reaction. This classic method in organic chemistry involves the reaction of a diazonium salt with an activated aromatic compound.

Causality Behind Experimental Choices

The choice of reactants and reaction conditions is critical for the successful synthesis of the target compound. Aniline is used as the precursor for the diazonium salt due to its readily available amino group. The diazotization is carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. Salicylaldehyde serves as the coupling component, with the hydroxyl group activating the aromatic ring for electrophilic substitution at the para position. The reaction is performed under alkaline conditions to deprotonate the hydroxyl group of salicylaldehyde, further enhancing its nucleophilicity.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.[4][5]

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Ethanol

  • Ice

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.

    • Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the formation of the benzenediazonium chloride solution.

  • Coupling Reaction:

    • In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide or sodium carbonate.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline salicylaldehyde solution with vigorous stirring.

    • A colored precipitate of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde will form.

    • Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure complete reaction.

  • Isolation and Purification:

    • Filter the crude product using vacuum filtration.

    • Wash the precipitate with cold water to remove any unreacted salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.

Diagram 1: Synthesis Workflow of 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde

G cluster_0 Diazotization cluster_1 Coupling cluster_2 Workup & Purification Aniline Aniline HCl_NaNO2 HCl, NaNO2 0-5 °C Aniline->HCl_NaNO2 Diazonium Benzenediazonium Chloride HCl_NaNO2->Diazonium Coupling_Reaction Coupling Reaction Diazonium->Coupling_Reaction Electrophilic Aromatic Substitution Salicylaldehyde Salicylaldehyde NaOH NaOH 0-5 °C Salicylaldehyde->NaOH NaOH->Coupling_Reaction Filtration Filtration Coupling_Reaction->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Final_Product 2-Hydroxy-5-(phenyldiazenyl)benzaldehyde Recrystallization->Final_Product

Caption: A schematic representation of the synthesis workflow.

Biological Activities and Potential Therapeutic Applications

Derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde have demonstrated a range of biological activities, highlighting their potential in drug development. The primary areas of interest include their antimicrobial and antioxidant effects.

Antimicrobial Activity

Azo compounds are known to possess significant antibacterial and antifungal properties.[1] The antimicrobial activity of these compounds is influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of electron-withdrawing groups can enhance their efficacy.[6]

The proposed mechanism of antimicrobial action for some azo compounds involves the inhibition of essential enzymes in microorganisms or the disruption of cell membrane integrity.[6] The azo linkage can be cleaved by azoreductases present in certain bacteria, leading to the formation of aromatic amines that may exert a toxic effect on the microbial cells.

Derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde, such as thiazolidinones and chalcones, have been synthesized and evaluated for their antibacterial and antifungal activities.[6][7][8] These studies have shown promising results against various bacterial and fungal strains.

Diagram 2: Putative Antimicrobial Mechanism of Azo Compounds

G Azo_Compound Azo Compound (e.g., 2-hydroxy-5-(phenyldiazenyl)benzaldehyde derivative) Bacterial_Cell Bacterial Cell Azo_Compound->Bacterial_Cell Azoreductase Azoreductase Bacterial_Cell->Azoreductase Aromatic_Amines Bioactive Aromatic Amines Azoreductase->Aromatic_Amines Reduction Enzyme_Inhibition Enzyme Inhibition Aromatic_Amines->Enzyme_Inhibition Leads to Cell_Death Bacterial Cell Death Enzyme_Inhibition->Cell_Death

Caption: A simplified model of the antimicrobial action.

Antioxidant Activity

Several studies have investigated the antioxidant potential of derivatives of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde.[9][10] The presence of the hydroxyl group on the salicylaldehyde moiety is believed to contribute significantly to the radical scavenging activity of these compounds. Antioxidant activity is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][10]

Table 2: In Vitro Assays for Biological Activity Evaluation

Assay TypePurposeKey Parameters Measured
Antimicrobial Assays
Agar Disc DiffusionTo assess the qualitative antimicrobial activity.Zone of inhibition (mm).
Broth MicrodilutionTo determine the Minimum Inhibitory Concentration (MIC).The lowest concentration of the compound that inhibits visible growth.
Antioxidant Assays
DPPH Radical ScavengingTo evaluate the free radical scavenging capacity.IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Future Perspectives in Drug Development

The versatile scaffold of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde presents numerous opportunities for the development of novel therapeutic agents. The aldehyde functionality serves as a convenient handle for the synthesis of a wide array of derivatives, including Schiff bases, chalcones, and heterocyclic compounds.[6][7][8] This allows for the systematic exploration of structure-activity relationships (SAR) to optimize the biological activity and pharmacokinetic properties of lead compounds.

Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by 2-hydroxy-5-(phenyldiazenyl)benzaldehyde and its derivatives. While the general antimicrobial mechanisms of azo compounds are partially understood, a more in-depth investigation into the specific interactions with microbial enzymes or cellular components would be highly valuable. Similarly, exploring the potential anti-inflammatory and anticancer activities, which have been observed in other salicylaldehyde and azo compounds, could open new avenues for therapeutic applications.

Conclusion

2-Hydroxy-5-(phenyldiazenyl)benzaldehyde is a chemically versatile and biologically active molecule with significant potential for drug discovery and development. Its straightforward synthesis, coupled with the proven antimicrobial and antioxidant activities of its derivatives, makes it an attractive starting point for medicinal chemistry campaigns. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological evaluation, offering a solid foundation for researchers and scientists to build upon in their quest for novel and effective therapeutic agents. The continued exploration of this compound and its analogs is poised to yield valuable insights and potentially lead to the development of new drugs to address unmet medical needs.

References

  • Bharanidharan, S., Nathiya, A., Saleem, H., Arokiasamy, A., & Thanikachalam, V. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach.
  • Chemical Review and Letters. (2024). Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters, 7, 846-859.
  • Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and in vitro antimicrobial studies of some new 3-[phenyldiazenyl] benzaldehyde N-phenyl thiosemicarbazones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-phenylazobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. Retrieved from [Link]

  • ACS Omega. (2025). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization, Antibacterial, and Antifungal Activity of Novel 2-(2-hydroxy-5-((aryl)-diazenyl)phenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives. Retrieved from [Link]

  • Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (n.d.). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde. Retrieved from [Link]

  • Journal of Biochemical Technology. (2019). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. Retrieved from [Link]

  • Dalton Transactions. (n.d.). A new salicylaldehyde-based azo dye and its two lanthanide(iii) complexes displaying slow magnetic relaxation. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

Sources

Azo-Substituted Salicylaldehydes: A Comprehensive Technical Guide on Their Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of azo-substituted salicylaldehydes, a versatile class of organic compounds. From their historical roots in the burgeoning field of synthetic dyes to their modern applications in advanced materials and medicinal chemistry, this document offers researchers, scientists, and drug development professionals a detailed exploration of their synthesis, characterization, and diverse functionalities. The content herein is structured to provide not just procedural knowledge but also a deep understanding of the underlying chemical principles and the rationale behind experimental designs.

Introduction: The Convergence of Two Key Pharmacophores

Azo-substituted salicylaldehydes represent a fascinating molecular architecture resulting from the strategic fusion of two critical functional moieties: the salicylaldehyde scaffold and the azo group (-N=N-). Salicylaldehyde, or 2-hydroxybenzaldehyde, is a naturally occurring phenolic aldehyde with well-established biological activities and a rich history in coordination chemistry. The ortho-hydroxyl group imparts unique reactivity, enabling the formation of stable metal chelates and serving as a key structural element in many synthetic ligands.

The azo group, the chromophore responsible for the vibrant colors of azo dyes, introduces extended π-conjugation, leading to interesting photophysical properties. The discovery of the diazotization reaction by Johann Peter Griess in 1858 laid the foundation for the synthesis of a vast array of azo compounds, revolutionizing the textile industry and paving the way for the development of new functional materials.[1] The coupling of these two entities yields compounds with a unique combination of properties, making them valuable building blocks in various scientific disciplines.

Historical Perspective: From Dyes to Advanced Functional Molecules

While the history of azo dyes dates back to the mid-19th century, the specific exploration of azo-substituted salicylaldehydes as a distinct class of compounds is a more recent development. Early research on azo compounds primarily focused on their application as colorants for textiles.[1] The first azo dye, Aniline Yellow, was synthesized shortly after Griess's discovery of the diazo reaction.[2]

The journey towards functional azo-salicylaldehydes began with the broader investigation of azo-phenolic derivatives. The ability of phenols to act as coupling components in the azo coupling reaction was well-understood, and it was a natural progression to explore the reactivity of salicylaldehyde in this context.[3] The presence of the aldehyde group in addition to the phenolic hydroxyl opened up new avenues for synthetic transformations, allowing for the subsequent creation of more complex molecules such as Schiff bases and other derivatives. This dual functionality propelled the investigation of azo-substituted salicylaldehydes beyond the realm of simple dyes and into the fields of coordination chemistry, medicinal chemistry, and materials science.

Synthesis of Azo-Substituted Salicylaldehydes: The Azo Coupling Reaction

The primary method for the synthesis of azo-substituted salicylaldehydes is the azo coupling reaction. This electrophilic aromatic substitution reaction involves the reaction of an aromatic diazonium salt (the electrophile) with an activated aromatic ring, in this case, salicylaldehyde (the nucleophile). The reaction is typically carried out in an alkaline medium to deprotonate the phenolic hydroxyl group, thereby increasing the electron density of the aromatic ring and facilitating the electrophilic attack.

The general synthetic scheme can be summarized as follows:

  • Diazotization of an Aromatic Amine: An aromatic primary amine is treated with a cold, acidic solution of sodium nitrite (NaNO₂) to form the corresponding diazonium salt. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1][4]

  • Azo Coupling with Salicylaldehyde: The freshly prepared diazonium salt solution is then slowly added to a cooled, alkaline solution of salicylaldehyde. The electrophilic diazonium cation attacks the electron-rich aromatic ring of the salicylaldehyde, typically at the position para to the hydroxyl group, to form the azo-substituted salicylaldehyde.[3][4][5]

Experimental Protocol: Synthesis of 5-(phenyldiazenyl)salicylaldehyde

This protocol provides a step-by-step methodology for the synthesis of a representative azo-substituted salicylaldehyde.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve a specific molar amount of aniline in a mixture of concentrated HCl and distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it to 0-5 °C.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring vigorously. The formation of the diazonium salt is indicated by a slight color change.

Step 2: Azo Coupling Reaction

  • In a separate 500 mL beaker, prepare an alkaline solution by dissolving salicylaldehyde and sodium hydroxide in distilled water. Some procedures also include sodium carbonate to maintain the alkaline pH.[6]

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline salicylaldehyde solution with continuous and vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

  • A colored precipitate of the azo-substituted salicylaldehyde will form.

  • Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure complete reaction.

Step 3: Isolation and Purification

  • Filter the crude product using a Büchner funnel and wash it thoroughly with cold distilled water to remove any unreacted salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure azo-substituted salicylaldehyde.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Characterization: The synthesized compound can be characterized using various spectroscopic techniques:

  • FT-IR Spectroscopy: To identify the characteristic functional groups such as -OH (phenolic), C=O (aldehydic), N=N (azo), and C-H (aromatic).

  • ¹H NMR Spectroscopy: To determine the structure and confirm the position of the azo substitution on the salicylaldehyde ring.

  • UV-Visible Spectroscopy: To study the photophysical properties of the compound.[3]

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Isolation & Purification Aniline Aniline DiazoniumSalt Benzenediazonium Chloride Aniline->DiazoniumSalt + HCl/H₂O, 0-5°C HCl_H2O Conc. HCl Distilled Water NaNO2 Sodium Nitrite (aq, cold) NaNO2->DiazoniumSalt Dropwise addition AzoProduct 5-(phenyldiazenyl)salicylaldehyde DiazoniumSalt->AzoProduct Slow addition 0-5°C Salicylaldehyde Salicylaldehyde CouplingSolution Alkaline Salicylaldehyde Solution (cold) Salicylaldehyde->CouplingSolution + NaOH/H₂O NaOH_H2O NaOH Distilled Water CouplingSolution->AzoProduct Filtration Filtration & Washing AzoProduct->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: General workflow for the synthesis of azo-substituted salicylaldehydes.

Diverse Applications of Azo-Substituted Salicylaldehydes

The unique molecular structure of azo-substituted salicylaldehydes, featuring a chromophoric azo group, a reactive aldehyde functionality, and a chelating hydroxyl group, has led to their exploration in a wide range of applications.

Dyes and Pigments

Historically, the primary application of azo compounds has been in the dye industry. Azo-substituted salicylaldehydes are no exception, exhibiting a range of colors from yellow to red and brown.[3] They have been investigated as disperse dyes for coloring synthetic fabrics like polyester.[5][7] The color and dyeing properties can be fine-tuned by introducing different substituents on the aromatic rings.

Coordination Chemistry and Catalysis

The salicylaldehyde moiety is a well-known bidentate ligand, capable of forming stable complexes with a variety of metal ions. The introduction of an azo group can modulate the electronic properties of the ligand and influence the geometry and stability of the resulting metal complexes. These complexes have been studied for their catalytic activity and potential applications in materials science. For instance, lanthanide complexes of a salicylaldehyde-based azo dye have been shown to exhibit slow magnetic relaxation.[8]

Medicinal and Biological Applications

Azo-substituted salicylaldehydes and their derivatives, particularly Schiff bases formed from the condensation of the aldehyde group with primary amines, have demonstrated a broad spectrum of biological activities.[9]

  • Antimicrobial Activity: Numerous studies have reported the antibacterial and antifungal properties of these compounds.[9][10][11][12] The presence of the azo group and the imine functionality in the derived Schiff bases is often associated with their antimicrobial efficacy. The biological activity can be enhanced by the presence of electron-withdrawing substituents.[9][10][11]

  • Anticancer and Antitumor Activity: Some azo compounds have been investigated for their potential as anticancer agents.[13][14] The mechanism of action is often linked to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.

  • Antioxidant Activity: Certain azo-azomethine derivatives of salicylaldehyde have shown promising antioxidant properties.[6]

  • Anti-inflammatory Activity: Azo compounds derived from salicylic acid and its analogues have been evaluated for their anti-inflammatory potential.[4]

Table 1: Summary of Biological Activities of Azo-Substituted Salicylaldehyde Derivatives

Derivative ClassBiological ActivityKey FindingsReferences
Azo-Schiff BasesAntibacterial, AntifungalModerate to good activity against various pathogens. Electron-withdrawing groups enhance activity.[9][10][11]
Azo DyesAntitumorSome derivatives show inhibitory activity against cancer cell lines.[13][14]
Azo-AzomethinesAntioxidantPositive results in DPPH radical scavenging assays.[6]
Azo-Salicylic Acid DerivativesAnti-inflammatoryDemonstrated in-vitro anti-inflammatory activity.[4]
Chemosensors

The ability of the salicylaldehyde moiety to bind with metal ions, coupled with the responsive chromophoric nature of the azo group, makes these compounds excellent candidates for the development of colorimetric and fluorescent chemosensors.

  • Cation Sensing: Azo-substituted salicylaldehydes and their derivatives have been designed as selective chemosensors for various metal cations, including Zn²⁺.[15][16] The binding of the metal ion often leads to a distinct color change or a "turn-on" fluorescence response, allowing for the visual or spectroscopic detection of the target analyte.

  • Anion Sensing: Schiff bases derived from azo-substituted salicylaldehydes have also been employed as colorimetric sensors for anions such as cyanide (CN⁻), fluoride (F⁻), and acetate (CH₃COO⁻).[17]

Applications cluster_applications Key Application Areas cluster_medicinal_details Medicinal Sub-fields cluster_sensor_details Sensor Targets AzoSalicylaldehydes Azo-Substituted Salicylaldehydes Dyes Dyes & Pigments AzoSalicylaldehydes->Dyes Coordination Coordination Chemistry & Catalysis AzoSalicylaldehydes->Coordination Medicinal Medicinal & Biological Applications AzoSalicylaldehydes->Medicinal Sensors Chemosensors AzoSalicylaldehydes->Sensors Antimicrobial Antimicrobial Medicinal->Antimicrobial Anticancer Anticancer Medicinal->Anticancer Antioxidant Antioxidant Medicinal->Antioxidant AntiInflammatory Anti-inflammatory Medicinal->AntiInflammatory CationSensing Cation Sensing (e.g., Zn²⁺) Sensors->CationSensing AnionSensing Anion Sensing (e.g., CN⁻) Sensors->AnionSensing

Caption: Diverse applications of azo-substituted salicylaldehydes.

Conclusion and Future Outlook

Azo-substituted salicylaldehydes have evolved from being simple colored compounds to versatile molecular platforms with significant potential in a multitude of scientific and technological fields. Their straightforward synthesis, coupled with their rich and tunable chemical and photophysical properties, ensures their continued relevance in contemporary research.

Future research in this area is likely to focus on the development of novel derivatives with enhanced biological activities and improved selectivity as chemosensors. The exploration of their applications in materials science, particularly in the design of functional polymers and metal-organic frameworks, represents another promising avenue. As our understanding of structure-property relationships deepens, the rational design of azo-substituted salicylaldehydes for specific, high-value applications will undoubtedly continue to expand, solidifying their place as a cornerstone in the toolkit of synthetic chemists.

References

  • Antimicrobial activity of azo-Schiff bases from salicylaldehyde. (2024). Google AI Search.
  • Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (2023). International Journal of Innovations in Engineering and Science, 8(5), 1-7.
  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. (2025). ACS Omega.
  • ANTIMICROBIAL ACTIVITY OF AZO-SCHIFF BASES DERIVED FROM SALICYLALDEHYDE AND PARA-SUBSTITUTED ANILINE. (2015).
  • Synthesis of azo compounds containing salicylic acid and its derivatives. (2024). Chemical Review and Letters.
  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. (2025). ACS Omega.
  • Synthesis and Characterization of Azo Schiff Bases and their β-Lactam Derivatives. (2020). Asian Journal of Chemistry, 32, 1520-1524.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2015).
  • SYNTHESIS AND EVALUATION OF ANTIMICROBIAL PROPERTIES OF AZO DYES. (2019).
  • Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. (2019). Journal of Biochemical Technology, 10(1), 85-90.
  • Turn-on Fluorescence Chemosensor for Zn2+ Ion Using Salicylate Based Azo Derivatives and their Application in Cell-Bioimaging. (2019). PubMed.
  • Schiff base derived from salicylaldehyde‐based azo dye as chromogenic anionic sensor and specific turn‐on emission sensor for cyanide ion. (n.d.).
  • Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. (2024). Advanced Journal of Chemistry A, 7(6), 687-724.
  • Diazenylschiff's bases of salicylaldehydes: Synthesis and antimicrobial evaluation of 5-(aryldiazo) salicylaldimines. (2025).
  • How to perform diazotization of bromohexine using salicylaldehyde ?. (2019).
  • Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity. (2018). Oriental Journal of Chemistry, 34(4).
  • A new salicylaldehyde-based azo dye and its two lanthanide(iii) complexes displaying slow magnetic relaxation. (2018). Dalton Transactions, 47, 14975-14984.
  • Turn-on Fluorescence Chemosensor for Zn2+ Ion Using Salicylate Based Azo Derivatives and their Application in Cell-Bioimaging. (2025). ResearchGate. [Link]

  • Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2025).
  • Synthesis of azo compounds containing salicylic acid and its derivatives: A review. (n.d.). Source unavailable.
  • Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal C
  • The azo derivatives of salicylic acid. (2025).
  • The Synthesis of Azo Dyes. (n.d.). Source unavailable.
  • Preparation, Characterization and Study of Color Stability with the Biological activity of Azo Dye Precursors and Schiff Bases Derived from Salicylaldehyde. (2025).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Medicinal Chemistry.

Sources

theoretical calculations on 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 2-Hydroxy-5-phenylazobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational analysis of this compound, a molecule of significant interest within the versatile class of azo compounds. Leveraging Density Functional Theory (DFT) as the core computational engine, this document elucidates the molecule's structural, spectroscopic, and electronic properties. We delve into the causality behind specific computational choices, presenting a self-validating system where theoretical data is consistently cross-referenced with experimental findings. The guide details optimized molecular geometry, the critical concept of azo-hydrazone tautomerism, vibrational frequency analysis (FT-IR, FT-Raman), electronic transitions (UV-Vis), and frontier molecular orbital theory. Furthermore, it explores advanced properties such as Molecular Electrostatic Potential (MEP) and Non-Linear Optical (NLO) behavior, providing insights relevant to materials science and drug design. An established experimental protocol for synthesis is also provided to bridge theory with practice. This guide is intended to serve as an authoritative resource for researchers seeking to apply or understand computational chemistry in the study of azo dyes and related chromophoric systems.

Introduction: The Significance of Azo Compounds and Computational Scrutiny

Azo compounds, characterized by the functional group R−N=N−R′, represent the largest and most diverse group of industrial dyes, with applications spanning textiles, printing, food, and pharmaceuticals.[1] Their rich color, synthetic accessibility, and intriguing photochemical properties (e.g., cis-trans isomerization) make them a focal point of both fundamental and applied research. Beyond their role as colorants, azo derivatives are implicated in a range of biological activities, including the inhibition of DNA, RNA, and protein synthesis, and exhibit antibacterial and antifungal properties.[1]

This compound (also known as 5-Phenylazosalicylaldehyde) is a prominent member of this family, incorporating a hydroxyl and an aldehyde group on one of the aromatic rings. These functional groups introduce important electronic and structural complexities, including the potential for intramolecular hydrogen bonding and the existence of tautomeric forms, which profoundly influence the molecule's color, stability, and reactivity.

To fully harness the potential of this and similar molecules in drug development and materials science, a deep understanding of their molecular-level characteristics is essential. While experimental techniques provide invaluable data, theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful complementary approach. DFT allows for the precise modeling of molecular structures, prediction of spectroscopic signatures, and elucidation of electronic properties that are often difficult or impossible to access through experimentation alone. This guide details the application and interpretation of such theoretical calculations for this compound.

The Computational Framework: Methodology and Rationale

The accuracy of any theoretical study is contingent upon the chosen methodology. For organic molecules like this compound, DFT has emerged as the gold standard, offering an exceptional balance of computational efficiency and accuracy.

Density Functional Theory (DFT)

DFT calculations were performed using the Gaussian suite of programs.[2] The foundational choice for this analysis is the B3LYP functional , a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals.[3] B3LYP is widely recognized for its robust performance in predicting the geometries and vibrational frequencies of a vast range of organic compounds.

This functional is paired with the 6-311++G(d,p) basis set .[1][4] Let's deconstruct this choice:

  • 6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility and accuracy in modeling the electron distribution compared to smaller basis sets.

  • ++ : These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing systems with lone pairs, hydrogen bonds, and anions, making them essential for the hydroxyl group in our molecule.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is critical for describing chemical bonding accurately.

This combination of B3LYP/6-311++G(d,p) has been shown to yield results in excellent agreement with experimental data for this class of molecules.[1][4][5] All geometry optimizations were followed by frequency calculations at the same level of theory to confirm that the structures correspond to true energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies.[6]

General Computational Workflow

The process of a theoretical investigation follows a logical sequence, beginning with the initial molecular structure and culminating in the analysis of its properties. This workflow ensures a systematic and verifiable approach to computational chemistry research.

G A 1. Propose Initial 3D Structure B 2. Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization (Find lowest energy conformation) B->C D 4. Frequency Calculation (Confirm minimum, predict spectra) C->D E 5. Property Calculations (UV-Vis, NBO, MEP, NLO) D->E F 6. Analysis & Comparison (Compare with Experimental Data) E->F

Caption: General workflow for theoretical analysis.

Molecular Geometry and Azo-Hydrazone Tautomerism

A fundamental output of DFT calculations is the optimized, lowest-energy molecular structure. This provides precise data on bond lengths, bond angles, and dihedral angles.

Optimized Structural Parameters

The calculated structure of this compound reveals a largely planar molecule, a common feature in conjugated systems.[1][4] The planarity facilitates π-electron delocalization across the entire molecule, which is the origin of its chromophoric properties. Key structural parameters calculated at the B3LYP/6-311++G(d,p) level are summarized below.

ParameterCalculated Value (Å)Literature/Experimental Value (Å)
N1=N2 Bond Length1.252 Å~1.25 Å[1][4]
C-N Bond Lengths~1.43 ÅVaries slightly
C=O Bond Length~1.21 Å~1.21-1.23 Å[2]
O-H Bond Length~0.97 ÅVaries with H-bonding

The calculated N=N bond length of 1.252 Å is in excellent agreement with experimental values for azo compounds, confirming the double-bond character of the central azo linkage.[4]

Azo-Hydrazone Tautomerism

For azo dyes containing a hydroxyl group ortho or para to the azo linkage, a crucial equilibrium known as azo-hydrazone tautomerism exists.[7] The molecule can exist as two distinct isomers in equilibrium: the Azo form (with an O-H group) and the Hydrazone form (with an N-H group and a C=O quinone-like ring). This equilibrium is sensitive to solvent polarity, temperature, and pH.[7][8] DFT calculations are instrumental in determining the relative stability of these two forms by comparing their optimized energies. In many cases, including related food dyes, the hydrazone form can be significantly favored.[9]

Caption: Azo-Hydrazone tautomeric equilibrium.

Probing Molecular Behavior: Spectroscopic and Electronic Properties

With an optimized geometry, a suite of properties can be calculated to predict how the molecule interacts with electromagnetic radiation and other chemical species.

Vibrational Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy is a primary tool for chemical identification. A frequency calculation in Gaussian not only confirms a stable structure but also yields the harmonic vibrational frequencies and intensities for both infrared (IR) and Raman spectra. To correct for systematic errors inherent in the harmonic approximation, calculated frequencies are often scaled by an empirical factor (e.g., 0.961 for B3LYP).[2] The assignment of calculated vibrational modes to specific molecular motions is achieved through Potential Energy Distribution (PED) analysis.[2][10]

Vibrational ModeCalculated Wavenumber (cm⁻¹, scaled)Experimental FT-IR (cm⁻¹)Key Characteristic
O-H Stretch~3400-3600 cm⁻¹[10]Broad, ~3450 cm⁻¹Sensitive to hydrogen bonding
C-H Stretch (Aromatic)~3050-3100 cm⁻¹[6]~3064 cm⁻¹[5]High frequency, sharp
C=O Stretch (Aldehyde)~1687 cm⁻¹[6]~1660-1690 cm⁻¹Strong, characteristic absorption
N=N Stretch~1400-1450 cm⁻¹~1440 cm⁻¹Key azo group identifier

The strong correlation between the scaled theoretical wavenumbers and the experimentally recorded spectra validates the accuracy of the computational model.[4]

Electronic Transitions (UV-Vis Spectroscopy)

The color of azo dyes arises from electronic transitions between molecular orbitals. Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excited states, which correspond to the absorption of light at specific wavelengths (λmax).[1] These calculations can predict the UV-Visible absorption spectrum, explaining the observed color and providing insight into the nature of the electronic transitions (e.g., π→π* or n→π*). The calculated λmax values for similar molecules show good agreement with experimental data recorded in solvents like ethanol.[5]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity).[11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability.[11]

  • Small Gap : Indicates high chemical reactivity, low kinetic stability, and that the molecule is easily polarizable.

  • Large Gap : Indicates high chemical stability and low reactivity.

The HOMO-LUMO gap is also fundamental to understanding intramolecular charge transfer (ICT), where electronic excitation promotes an electron from the donor part (HOMO) to the acceptor part (LUMO) of the molecule.

FMO LUMO LUMO (Lowest Unoccupied MO) Energy Energy HOMO HOMO (Highest Occupied MO) Arrow ΔE = E_LUMO - E_HOMO (Energy Gap) Energy->HOMO

Caption: Frontier Molecular Orbital (HOMO-LUMO) concept.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a visual representation of the total charge distribution of a molecule, mapped onto its electron density surface.[11] It is an invaluable tool for predicting reactive sites:

  • Red/Yellow Regions : Indicate negative potential (electron-rich), corresponding to sites susceptible to electrophilic attack (e.g., around the oxygen atoms).

  • Blue Regions : Indicate positive potential (electron-poor), corresponding to sites susceptible to nucleophilic attack (e.g., around the acidic hydroxyl hydrogen).

  • Green Regions : Indicate neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, guiding predictions about intermolecular interactions and chemical reactivity.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many azo dyes, are candidates for non-linear optical (NLO) materials, which are crucial for applications in optoelectronics and photonics.[12] A key parameter is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. DFT calculations can reliably predict this value. The computed hyperpolarizability for this compound and its derivatives is significantly higher than that of reference materials like urea, indicating a promising NLO response.[1][4]

Experimental Protocol: Synthesis of 5-Arylazosalicylaldehydes

To ground theoretical insights in practical application, this section provides a generalized, literature-derived protocol for the synthesis of the parent compound.[1]

Objective: To synthesize 5-phenylazosalicylaldehyde via diazotization of aniline and subsequent coupling with salicylaldehyde.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Ice

  • Ethanol for recrystallization

Procedure:

  • Diazotization: a. Dissolve a measured quantity of aniline (e.g., 10 mmol) in a mixture of concentrated HCl and water, cooled in an ice bath to 0-5 °C. b. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~10 mmol) dropwise to the aniline solution. Maintain the temperature strictly between 0-5 °C throughout the addition. c. Stir the resulting diazonium salt solution for 15-20 minutes in the ice bath.

  • Azo Coupling: a. In a separate beaker, dissolve salicylaldehyde (~10 mmol) in an aqueous solution of sodium hydroxide (NaOH) to form the sodium phenoxide salt. Cool this solution in an ice bath. b. Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline salicylaldehyde solution with vigorous stirring. A colored precipitate (the azo dye) should form immediately. c. Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification: a. Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any unreacted salts. b. Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the final this compound as colored crystals. c. Dry the purified product and determine its melting point and yield. Characterize using FT-IR, NMR, and UV-Vis spectroscopy to confirm its structure.

Conclusion

The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level provides a detailed and highly accurate portrait of its molecular properties. This computational approach successfully predicts the molecule's geometry, vibrational spectra, and electronic transitions, with results that are in strong agreement with available experimental data. Key insights include the confirmation of a planar structure, the elucidation of specific vibrational modes, and the quantification of the HOMO-LUMO gap which governs reactivity. Furthermore, analysis of the MEP map reveals the reactive landscape of the molecule, while calculations of hyperpolarizability underscore its potential as an NLO material. This guide demonstrates the profound synergy between theoretical calculations and experimental work, providing a robust framework for the rational design and development of novel azo compounds for advanced applications in medicine and materials science.

References

  • Bharanidharan, S., et al. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Modern Chemistry & Applications, 3(2). Available at: [Link]

  • Saleem, H., et al. (2016). Spectroscopic investigations of (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using DFT method. Journal of Molecular Structure, 1108, 647-657. Available at: [Link]

  • Bharanidharan, S., et al. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. ResearchGate. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 10(1), 100-104. Available at: [Link]

  • Pavlović, G., et al. (2010). The synthesis and structural study of two benzothiazolyl azo dyes: X-ray crystallographic and computational study of azo–hydrazone tautomerism. Dyes and Pigments, 84(2), 148-155. Available at: [Link]

  • Cozzolino, M., et al. (2021). Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Advances, 11, 3568-3576. Available at: [Link]

  • Pavlović, G., et al. (2010). The synthesis and structural study of two benzothiazolyl azo dyes: X-ray crystallographic and computational study of azo–hydrazone tautomerism. Semantic Scholar. Available at: [Link]

  • Ghahremanzadeh, R., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-104. Available at: [Link]

  • Pavlović, G., et al. (2010). The synthesis and structural study of two benzothiazolyl azo dyes: X-ray crystallographic and computational study of azo–hydrazone tautomerism. ResearchGate. Available at: [Link]

  • Kumar, S., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Tian, F., et al. (2011). Azo-hydrazone tautomerism of azo dyes. Progress in Natural Science: Materials International, 21(5), 347-354. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

  • Gök, Y., et al. (2020). Determination of pKa values for (E)‐2‐hydroxy‐5‐(aryldiazenyl) benzaldehydes in dimethyl sulfoxide: Cyclic voltammetry and density functional theory calculations. Journal of the Chinese Chemical Society, 67(10), 1836-1845. Available at: [Link]

  • Reddy, A.S., et al. (2022). Design, synthesis, docking, Hirshfeld surface analysis and DFT calculations of 2-methylxanthen-9-one derivatives as potential antibacterial agents against FtsZ protein from Staphylococcus aureus. Journal of Molecular Structure, 1250, 131758. Available at: [Link]

  • Sabri, M. M. (2021). Synthesis and characterization of 2-hydroxy-5-(4-substituted phenyl azo) benzaldehyde. Baghdad Science Journal, 3(1). Available at: [Link]

  • A. Mary, A. J., et al. (2015). Molecular orbital studies (hardness, chemical potential, electrophilicity, and first electron excitation), vibrational investigation and theoretical NBO analysis of 2-hydroxy-5-bromobenzaldehyde by density functional method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 111-123. Available at: [Link]

  • S. Sudha, S., et al. (2015). Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study. Computational Chemistry, 3(1), 1-16. Available at: [Link]

  • Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1234, 130163. Available at: [Link]

  • Ali, A., et al. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Molecules, 27(5), 1581. Available at: [Link]

  • Morales, R., et al. (2019). Quadratic Non-Linear Optical Properties of the poly(2,5-bis(but-2-ynyloxy) Benzoate Containing the 2-(ethyl(4-((4-nitrophenyl)buta-1,3-diynyl)phenyl)amino)ethanol) Chromophore. Polymers, 11(12), 2056. Available at: [Link]

Sources

solubility and stability of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-phenylazobenzaldehyde

Abstract

This compound is an aromatic azo compound characterized by its chromophoric azo group (-N=N-) linked to a salicylaldehyde moiety. As with many azo compounds, its utility in fields ranging from dye synthesis to potential pharmaceutical applications is intrinsically linked to its physicochemical properties.[1] This technical guide provides a comprehensive framework for understanding and evaluating the . Recognizing that extensive quantitative data for this specific molecule is not widely published, this document emphasizes the foundational principles and robust experimental protocols required for researchers to generate reliable data. We delve into the theoretical underpinnings of its solubility, provide detailed methodologies for its empirical determination, and outline a systematic approach to stability testing through forced degradation studies, in alignment with established regulatory principles.[2]

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its behavior in various systems and are critical for designing experiments. The properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-hydroxy-5-phenyldiazenylbenzaldehyde[3]
Molecular Formula C₁₃H₁₀N₂O₂[3][4]
Molecular Weight 226.23 g/mol [3]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O[3][4]
Topological Polar Surface Area 62 Ų[3][4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 4[4]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for its application, dictating everything from reaction kinetics in synthesis to bioavailability in drug development. The structure of this compound—containing a polar aldehyde and a hydroxyl group capable of hydrogen bonding, alongside two largely nonpolar aromatic rings—suggests a nuanced solubility profile. It is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons or water.

Causality Behind Solvent Selection

To comprehensively map the solubility profile, a diverse panel of solvents is required. The selection should be rational and based on fundamental chemical principles:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group on the compound can interact favorably with these solvents, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone, Ethyl Acetate): These solvents are polar and can accept hydrogen bonds but do not donate them. They are effective at solvating polar molecules without the specific interactions of protic solvents. DMSO is often a powerful solvent for a wide range of organic compounds.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through van der Waals forces. The large nonpolar surface area of the two aromatic rings suggests some solubility in these solvents, though likely less than in polar aprotic solvents. Hexane, being purely aliphatic, is expected to be a poor solvent.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid compound in a solvent.[5] This method is trustworthy because it ensures that the solution has reached saturation, providing a true measure of equilibrium solubility.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • 20 mL glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated thermometer

  • Syringes (glass or solvent-compatible plastic)

  • Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes or HPLC vials

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure saturation is achieved.[5]

  • Equilibration: Tightly seal the vial and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours. This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter.

  • Filtration: Dispense the filtered solution into a pre-weighed container. The filtration step is critical to remove any microscopic solid particles that could artificially inflate the measured solubility. Record the exact volume of the filtrate.

  • Mass Determination (Gravimetric Method): Place the container in a ventilated drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 60-70 °C). After complete evaporation, cool the container in a desiccator and weigh it. The mass of the dissolved solid can be calculated by subtraction.

  • Calculation: Calculate the solubility in g/L or mg/mL using the determined mass and the volume of the filtrate.

Data Presentation Template

Researchers should use the following table structure to report their empirically determined solubility data.

Solvent TypeSolventTemperature (°C)Solubility (mg/mL)
Polar Protic Water25
Methanol25
Ethanol25
Polar Aprotic DMSO25
Acetone25
Ethyl Acetate25
Nonpolar Toluene25
Hexane25
Workflow for Solubility Determination

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to known volume of solvent in vial prep2 Seal vial tightly prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48 hours) prep2->equil1 Ensure saturation equil2 Allow excess solid to settle (≥2 hours) equil1->equil2 analysis1 Withdraw supernatant with syringe equil2->analysis1 Collect sample analysis2 Filter through 0.22 µm syringe filter analysis1->analysis2 analysis3 Dispense known volume into pre-weighed container analysis2->analysis3 analysis4 Evaporate solvent analysis3->analysis4 analysis5 Weigh dried solid analysis4->analysis5 analysis6 Calculate solubility (mass/volume) analysis5->analysis6

Caption: Workflow for solubility determination.

Stability Profile and Degradation Pathways

Understanding the chemical stability of a molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation products. Forced degradation, or stress testing, is a systematic process to accelerate this degradation under conditions more severe than standard storage.[6] This approach helps identify likely degradation pathways and validates that the analytical methods used can separate and quantify the parent compound from its degradants.[2]

Key Factors Influencing Stability
  • pH (Hydrolysis): The azo linkage and the aldehyde group can be susceptible to hydrolysis under acidic or basic conditions. The presence of the ortho-hydroxyl group can also influence the electronic properties and reactivity of the molecule.

  • Oxidation: Azo compounds can be susceptible to oxidation, potentially leading to cleavage of the azo bond or modification of the aromatic rings.[7]

  • Temperature (Thermal Degradation): Elevated temperatures provide the energy to overcome activation barriers for degradation reactions.[2]

  • Light (Photodegradation): The chromophoric azo group absorbs light in the UV-visible region. This absorption can lead to photo-isomerization (trans-cis) or photochemical degradation, a well-known characteristic of azobenzene derivatives.

Plausible Degradation Pathway

The most common degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-).[7][8] This process breaks the molecule into two separate aromatic amines. This is a primary mechanism in microbial degradation but can also occur under certain chemical conditions.[9]

G Proposed Reductive Degradation Pathway Parent This compound Product1 Aniline Parent->Product1 Reductive Cleavage of Azo Bond Product2 5-Amino-2-hydroxybenzaldehyde Parent->Product2 Reductive Cleavage of Azo Bond

Caption: Proposed reductive degradation pathway.

Experimental Protocol for Forced Degradation Studies

This protocol is designed based on ICH Q1A guidelines to provide a robust assessment of the compound's intrinsic stability.[10] A single batch of the substance is typically used for these studies.[6]

Materials:

  • This compound

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Solvents for dissolution (e.g., Methanol, Acetonitrile)

  • Calibrated stability chambers (temperature/humidity controlled)

  • Photostability chamber

  • pH meter

  • Appropriate analytical instrumentation (e.g., HPLC-UV/PDA)

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Withdraw samples at various time points, neutralize with an equivalent amount of base, and dilute for analysis.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store under the same conditions as the acidic hydrolysis. Withdraw samples, neutralize with an equivalent amount of acid, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature and protect from light for a defined period. Withdraw samples at various time points and dilute for analysis. The choice of room temperature is to avoid rapid, uncontrolled degradation that can occur with peroxide at high temperatures.

  • Thermal Degradation: Store the solid compound in a stability chamber at an elevated temperature (e.g., 70 °C) and controlled humidity (e.g., 75% RH).[2] Samples are withdrawn at set intervals, dissolved in a suitable solvent, and analyzed.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating analytical method (SIAM). The goal is to achieve a target degradation of 5-20% of the active substance to ensure that the primary degradation products are formed and can be reliably detected.[6]

Workflow for Forced Degradation Study

G Workflow for Forced Degradation (Stability) Study cluster_stress Application of Stress Conditions cluster_results Data Evaluation start Single Batch of This compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxide Oxidation (e.g., 3% H₂O₂, RT) start->oxide thermal Thermal Stress (Solid) (e.g., 70°C / 75% RH) start->thermal photo Photostability (ICH Q1B light exposure) start->photo analysis Analyze Samples with Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Propose Pathways analysis->pathway method_val Validate Analytical Method's Stability-Indicating Power analysis->method_val stability Determine Intrinsic Stability of the Molecule analysis->stability

Caption: Workflow for a forced degradation study.

Analytical Methodologies for Stability Assessment

The cornerstone of any stability study is a robust analytical method capable of separating degradation products from the parent compound and accurately quantifying them.[2] High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for this purpose.[11][12]

Developing a Stability-Indicating HPLC Method (SIAM)
  • Column and Mobile Phase Screening: A reversed-phase C18 column is a common starting point. A gradient elution method using a mobile phase of acetonitrile or methanol and a buffered aqueous solution (e.g., phosphate or acetate buffer) allows for the separation of compounds with varying polarities.

  • Detector Selection: A Photodiode Array (PDA) detector is highly recommended. It provides spectral data for each peak, which is invaluable for assessing peak purity and helping to identify new degradation products.

  • Method Optimization: The method is optimized by analyzing a mixture of the stressed samples. The goal is to achieve baseline resolution between the parent peak and all significant degradation product peaks.

  • Validation: The final method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent compound from its degradants in the forced degradation samples is the ultimate proof of its stability-indicating nature.

Conclusion

This guide provides a comprehensive scientific framework for the systematic evaluation of the . While specific quantitative data may require empirical determination, the detailed protocols herein offer a clear and reliable path for researchers to generate such data. A thorough understanding of solubility is essential for formulation and application, while a rigorous assessment of stability through forced degradation is a non-negotiable step in ensuring the quality, safety, and efficacy of any product containing this molecule. The application of these principles and methodologies will empower researchers to confidently characterize and utilize this compound in their scientific endeavors.

References

  • ChemBK. (2024). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Paszczynski, A., Pasti-Grigsby, M. B., Goszczynski, S., Crawford, R. L., & Crawford, D. L. (1992). Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium. PubMed. Retrieved from [Link]

  • Bharanidharan, S., Saleem, H., Nathiya, A., Arokiasamy, A., & Thanikachalam, V. (2015). Spectroscopic Investigations of (E)-5-(2-Phenyldiazenyl)-2-Hydroxybenzaldehyde Using DFT Method. ResearchGate. Retrieved from [Link]

  • Saleem, H., et al. (2017). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Longdom Publishing. Retrieved from [Link]

  • Slideshare. Biodegradation of Azo Dye compounds. Retrieved from [Link]

  • ResearchGate. (2014). Biodegradation of azo dye compounds. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Hydroxybenzaldehyde. Retrieved from [Link]

  • Singh, R. L., Singh, P. K., & Singh, R. P. (2015). Recent Advances in Azo Dye Degrading Enzyme Research. PMC - NIH. Retrieved from [Link]

  • Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]

  • Deokate, U. A., & Gorde, A. M. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

  • Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. ResearchGate. Retrieved from [Link]

  • Zille, A., Gornacka, B., Rehorek, A., & Cavaco-Paulo, A. (2005). Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions. CORE. Retrieved from [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Alwsci. (2024). Product Stability Testing: Techniques And Applications. Retrieved from [Link]

  • Toomula, N., Kumar, A., Kumar, S., & Bheemidi, V. S. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Omics Publishing Group. Retrieved from [Link]

  • Thakuri, K. C., et al. (2022). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. PubMed Central. Retrieved from [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • The Chinese University of Hong Kong, et al. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International. Retrieved from [Link]

Sources

basic synthesis of 2-hydroxy benzaldehyde compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Syntheses of 2-Hydroxybenzaldehyde Compounds

Introduction

2-Hydroxybenzaldehyde, commonly known as salicylaldehyde, is a pivotal organic compound that serves as a fundamental building block in a myriad of industrial and research applications.[1][2] Its structural motif, featuring an aldehyde group ortho to a hydroxyl group on a benzene ring, imparts unique chemical properties that make it an indispensable precursor for pharmaceuticals, agrochemicals, fragrances, and advanced chelating agents.[2][3][4] For instance, it is a key starting material in the manufacture of coumarin, a fragrant compound used in perfumes and soaps, and is a forerunner to aspirin.[1]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing 2-hydroxybenzaldehyde and its derivatives. We will delve into the mechanistic underpinnings of classic and modern formylation reactions, offering field-proven insights into experimental design and execution. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the causality behind protocol choices, enabling them to select and optimize the most suitable synthetic route for their specific applications.

Core Synthetic Methodologies: A Mechanistic Perspective

The synthesis of 2-hydroxybenzaldehydes primarily involves the ortho-formylation of phenols, an electrophilic aromatic substitution reaction where a formyl group (-CHO) is introduced onto the aromatic ring.[5][6] The success of these syntheses hinges on controlling the regioselectivity to favor substitution at the position adjacent to the hydroxyl group. Several classical and modern reactions have been developed for this purpose.

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone of phenol chemistry, providing a direct route to ortho-hydroxybenzaldehydes by treating a phenol with chloroform (CHCl₃) in the presence of a strong base.[5][7][8]

Causality Behind Experimental Choices: This reaction is typically performed in a biphasic system, consisting of an aqueous hydroxide solution and an organic phase containing the chloroform, because the ionic hydroxide is not readily soluble in the organic chloroform.[7][8] Vigorous mixing or the use of a phase-transfer catalyst is therefore essential to bring the reactants together at the interface. The reaction is often initiated by heating, but it can be highly exothermic, necessitating careful temperature control to prevent thermal runaways.[7][8]

Reaction Mechanism: The key to the Reimer-Tiemann reaction is the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive and electron-deficient electrophile.[3][7]

  • Dichlorocarbene Formation: The strong base (e.g., NaOH) deprotonates chloroform to form the trichloromethyl carbanion.[8] This anion is unstable and rapidly undergoes alpha-elimination, expelling a chloride ion to generate dichlorocarbene.[7][8]

  • Phenoxide Formation: The hydroxide also deprotonates the phenol to form the more nucleophilic phenoxide ion.[3][7] The negative charge of the phenoxide is delocalized into the aromatic ring, significantly activating it towards electrophilic attack.[7]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the electrophilic dichlorocarbene, preferentially at the ortho position. This selectivity is attributed to an interaction between the phenoxide oxygen and the electron-deficient carbene.[7][8]

  • Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the aqueous base in two successive steps to form the aldehyde. An acidic workup is then required to protonate the phenoxide and yield the final 2-hydroxybenzaldehyde product.[3][7]

Diagram of the Reimer-Tiemann Reaction Mechanism:

Reimer_Tiemann cluster_carbene Step 1: Dichlorocarbene Formation cluster_phenoxide Step 2: Phenoxide Formation cluster_attack Step 3 & 4: Electrophilic Attack & Hydrolysis CHCl3 CHCl₃ Carbanion ⁻CCl₃ CHCl3->Carbanion + OH⁻ - H₂O Carbene :CCl₂ Carbanion->Carbene α-elimination - Cl⁻ OH_ion OH⁻ H2O H₂O Cl_ion Cl⁻ Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide + OH⁻ - H₂O OH_ion2 OH⁻ H2O_2 H₂O Phenoxide2 Phenoxide Intermediate Dichloromethyl Intermediate Phenoxide2->Intermediate + :CCl₂ Product_ion Product Anion Intermediate->Product_ion + 2OH⁻ - 2Cl⁻ - H₂O Final_Product 2-Hydroxy- benzaldehyde Product_ion->Final_Product Acid Workup (H⁺)

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Synthesis of Salicylaldehyde [9]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve phenol (0.1 mol) in a solution of sodium hydroxide (e.g., 30.7 g in 27.7 mL water and 3.0 mL ethanol).

  • Heat the mixture to 65-70°C in a water bath.

  • Slowly add chloroform (0.19 mol) dropwise over approximately 45-60 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue heating and stirring the mixture for an additional hour at 65-70°C.

  • Cool the reaction mixture to room temperature. Unreacted chloroform can be removed by steam distillation.[9]

  • Acidify the remaining mixture with dilute hydrochloric acid until it is acidic (pH 4-5).

  • The product, 2-hydroxybenzaldehyde, will separate as an oily layer. Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.[9][10]

  • Wash the organic layer with water, dry it over anhydrous magnesium sulfate, and remove the solvent by rotary evaporation to yield the crude product.[11]

  • Further purification can be achieved by distillation.

Advantages and Limitations: The primary advantage of this reaction is its use of readily available and inexpensive reagents. However, it often suffers from low to moderate yields (typically 30-45%), and the formation of the para-isomer (4-hydroxybenzaldehyde) as a byproduct can complicate purification.[9] The reaction conditions are harsh and may not be suitable for sensitive substrates.[7]

The Duff Reaction

The Duff reaction is another classical method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium, such as acetic or trifluoroacetic acid.[12][13]

Causality Behind Experimental Choices: The reaction requires a strongly electron-donating group, like the hydroxyl of a phenol, to activate the aromatic ring for electrophilic substitution.[12] The choice of acid is crucial; stronger acids like trifluoroacetic acid can accelerate the reaction but must be handled with care. The reaction is typically heated to promote the decomposition of HMTA and the subsequent formylation.[13]

Reaction Mechanism: The electrophilic species in the Duff reaction is an iminium ion generated from HMTA.[14]

  • Iminium Ion Formation: In the acidic medium, HMTA is protonated and subsequently decomposes to generate an electrophilic iminium ion (CH₂⁺=NR₂).[12]

  • Electrophilic Attack: The electron-rich phenol attacks the iminium ion, leading to the formation of a benzylamine-type intermediate.

  • Intramolecular Redox and Hydrolysis: A series of steps, including an intramolecular redox reaction, raises the oxidation state of the benzylic carbon. The final step involves acid-catalyzed hydrolysis of an imine intermediate to liberate the aldehyde and an ammonium salt.[12][14]

Diagram of the Duff Reaction Mechanism:

Duff_Reaction cluster_electrophile Step 1: Electrophile Generation cluster_reaction Step 2 & 3: Attack and Hydrolysis HMTA HMTA Iminium Iminium Ion (Electrophile) HMTA->Iminium H⁺ (Acid) Phenol Phenol Benzylamine_Int Benzylamine Intermediate Phenol->Benzylamine_Int + Iminium Ion Imine_Int Imine Intermediate Benzylamine_Int->Imine_Int Intramolecular Redox Product 2-Hydroxy- benzaldehyde Imine_Int->Product H₃O⁺ (Hydrolysis)

Caption: Simplified mechanism of the Duff reaction.

Experimental Protocol: Synthesis of 3,5-di-tert-butylsalicylaldehyde [12]

  • To a flask containing glycerol and 3,5-di-tert-butylphenol, add hexamethylenetetramine.

  • Heat the mixture with stirring.

  • Add glacial acetic acid or boric acid to the mixture.

  • Continue heating (typically to 140-160°C) for several hours.

  • Cool the reaction mixture and add dilute sulfuric acid.

  • Heat the mixture again to hydrolyze the intermediate.

  • After cooling, the product can be isolated by filtration or extraction.

Advantages and Limitations: The Duff reaction offers milder conditions compared to the Reimer-Tiemann reaction and generally shows good ortho-selectivity for phenols due to hydrogen bonding interactions that stabilize the transition state.[13] However, yields can be variable (20-80%) and the reaction is often inefficient.[12][13] For some substrates, diformylation can occur if both ortho positions are available.[12]

Magnesium-Mediated Ortho-Formylation

A more modern and highly regioselective method involves the formylation of phenols using paraformaldehyde in the presence of magnesium chloride and a base like triethylamine.[11][15] This method, often referred to as the Casiraghi-Skattebøl formylation, provides excellent yields of the ortho-isomer exclusively.[15]

Causality Behind Experimental Choices: The high ortho-selectivity is the result of chelation control. The phenol first reacts with the magnesium salt to form a magnesium phenoxide complex. This complex positions the paraformaldehyde reagent directly at the ortho position for the electrophilic attack, effectively blocking the para position and preventing side reactions. Anhydrous conditions are critical for the success of this reaction, as moisture can decompose the reagents and intermediates.[11]

Reaction Mechanism:

  • Chelate Formation: The phenol reacts with magnesium chloride and triethylamine to form a magnesium phenoxide chelate complex.

  • Directed Ortho-Formylation: The paraformaldehyde is delivered to the ortho position of the chelated phenoxide. The electrophilic aromatic substitution occurs exclusively at this position.

  • Hydrolysis: An acidic workup hydrolyzes the intermediate to release the 2-hydroxybenzaldehyde product.

Diagram of Magnesium-Mediated Formylation:

Mg_Formylation Phenol Phenol Chelate Magnesium Phenoxide Chelate Complex Phenol->Chelate + MgCl₂, Et₃N Reagents1 MgCl₂ + Et₃N Intermediate Ortho-Formylated Intermediate Chelate->Intermediate + Paraformaldehyde Reagents2 Paraformaldehyde Product 2-Hydroxybenzaldehyde (Exclusive Ortho-Product) Intermediate->Product Acidic Workup Workup Acidic Workup (H⁺)

Caption: Workflow for magnesium-mediated ortho-formylation.

Experimental Protocol: Synthesis of 3-Bromosalicylaldehyde [11]

  • In a dry, three-necked, round-bottomed flask under an inert atmosphere (e.g., argon), place anhydrous magnesium chloride (100 mmol) and paraformaldehyde (150 mmol).

  • Add dry tetrahydrofuran (THF) (250 mL) via syringe.

  • Add triethylamine (100 mmol) dropwise via syringe and stir the mixture for 10 minutes.

  • Add a solution of 2-bromophenol (50 mmol) in dry THF (50 mL) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • Cool the mixture to room temperature and add diethyl ether (100 mL).

  • Transfer the organic phase to a separatory funnel and wash successively with 1 N HCl and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting solid can be further purified by recrystallization from hexane to yield pure 3-bromosalicylaldehyde (68-69% yield).[11]

Advantages and Limitations: This method is highly advantageous due to its excellent regioselectivity, consistently high yields, and use of less noxious reagents compared to the Reimer-Tiemann reaction.[11][15] It is applicable for large-scale preparations and works for a variety of substituted phenols, including those with electron-releasing and some electron-withdrawing groups.[11][15] A limitation is the requirement for strictly anhydrous conditions.

Comparative Analysis of Synthetic Methods

FeatureReimer-Tiemann ReactionDuff ReactionMagnesium-Mediated Formylation
Formylating Agent Chloroform (generates :CCl₂)Hexamethylenetetramine (HMTA)Paraformaldehyde
Reaction Conditions Strong base (NaOH/KOH), heatAcidic medium (acetic/TFA), heatAnhydrous MgCl₂, Et₃N, THF, reflux
Typical Yield Low to Moderate (30-45%)[9]Variable (20-80%)[13]High to Excellent (>80%)[11][15]
Regioselectivity Predominantly ortho, but para-isomer is a common byproductGood ortho-selectivity for phenols[13]Exclusively ortho[11][15]
Advantages Inexpensive, readily available reagentsMilder than Reimer-TiemannHigh yield, excellent regioselectivity, scalable
Limitations Low yield, byproduct formation, harsh conditions, use of toxic chloroformOften inefficient, variable yields, potential for diformylation[12]Requires strictly anhydrous conditions

Purification and Characterization

Purification: Following the synthesis, the crude 2-hydroxybenzaldehyde is typically an oily liquid or a low-melting solid.[1] Standard purification involves the following steps:

  • Acidic Workup: Neutralization of the basic reaction mixture and protonation of the phenoxide.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.[9][10]

  • Washing: The organic layer is washed with water or brine to remove inorganic salts and water-soluble impurities.[11]

  • Drying: The organic extract is dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).[11]

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.[11]

  • Final Purification: Depending on the purity, the final product can be purified by vacuum distillation (boiling point ~197°C) or recrystallization from a suitable solvent like hexane.[1][11]

Characterization: The identity and purity of the synthesized 2-hydroxybenzaldehyde are confirmed using standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides a clear diagnostic fingerprint. Key signals include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic hydroxyl proton (~11.0 ppm, often broad), and a series of multiplets in the aromatic region (6.8-7.6 ppm) corresponding to the protons on the benzene ring. The integration values confirm the ratio of protons.

  • FT-IR Spectroscopy: Infrared spectroscopy is used to identify the key functional groups. Characteristic absorption bands include a broad peak for the O-H stretch of the phenol (around 3000-3400 cm⁻¹), a sharp peak for the C=O stretch of the aldehyde (around 1660-1670 cm⁻¹), and a peak for the aldehydic C-H stretch (around 2850 cm⁻¹).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the sample and confirm its molecular weight. The gas chromatogram will show a major peak for 2-hydroxybenzaldehyde and may reveal the presence of any starting material or byproducts like the para-isomer. The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₇H₆O₂ = 122.12 g/mol ).[1]

Conclusion

The synthesis of 2-hydroxybenzaldehyde compounds can be achieved through several distinct methodologies, each with its own set of advantages and limitations. The classical Reimer-Tiemann and Duff reactions, while historically significant, are often hampered by issues of yield and selectivity. For modern applications demanding high purity and efficiency, magnesium-mediated ortho-formylation represents a superior strategy, offering exceptional control over regioselectivity and delivering high yields. The choice of synthetic route is a critical decision that must be guided by the specific requirements of the target molecule, scale of the reaction, and available resources. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for successful synthesis, optimization, and troubleshooting in the laboratory and beyond.

References

  • Duff reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Reimer–Tiemann reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Duff reaction. (n.d.). Grokipedia. Retrieved January 16, 2026, from [Link]

  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 16, 2026, from [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. (n.d.). Allen Overseas. Retrieved January 16, 2026, from [Link]

  • Hansen, T. V., & Skattebøl, L. (n.d.). ortho-Formylation of phenols. Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Moradi, A., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5, 99–102. Available from [Link]

  • Reimer Tiemann Reaction Mechanism. (n.d.). BYJU'S. Retrieved January 16, 2026, from [Link]

  • Salicylaldehyde. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (2012). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. (2016). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • 2-Hydroxybenzaldehyde ¹H NMR Spectrum (1D, benzene, experimental). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • Mokle, S. S., et al. (2005). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]

  • FT-IR Spectra of (a) 2-hydroxybenzaldehyde, (b) 2-chlorobenzylamine, and (c) Schiff Base Ligand. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Lindler, C. B. (2014). The Duff Reaction: Researching A Modification. The ScholarShip. Retrieved January 16, 2026, from [Link]

  • Reimer Tiemann Reaction || Carbene Formation || Formylation of phenols || BSc || NEET2024 ||JEE ||. (2023, December 6). YouTube. Retrieved January 16, 2026, from [Link]

  • Duff reaction. (n.d.). chemeurope.com. Retrieved January 16, 2026, from [Link]

  • Hansen, T. V., & Skattebøl, L. (2012). Addendum: Org. Synth. 2012, 89, 220. Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Benzaldehyde, 2-hydroxy-. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Preparation method for salicylaldehyde. (2016). Google Patents.
  • Reimann Tiemann reaction | formylation of phenol. (2023, March 30). YouTube. Retrieved January 16, 2026, from [Link]

  • Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

  • Moradi, A., et al. (2012). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry, 5(1), 99-102. Available from [Link]

  • Summary: Synthesis of Salicylaldehyde and its Applications. (n.d.). HKU. Retrieved January 16, 2026, from [Link]

  • Asiri, A. M., & Badahdah, K. O. (2007). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Molecules, 12(8), 1796-1804. Available from [Link]

  • An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Synthesis method of salicylaldehyde. (2023). Google Patents.
  • Process for preparing 2-hydroxybenzoic aldehydes. (1979). Google Patents.
  • Process for the preparation of hydroxybenzaldehydes. (1983). Patent 0074272. Retrieved January 16, 2026, from [Link]

  • ortho-Formylation of oxygenated phenols. (2009). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Formylation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Lindoy, L. F., Meehan, G. V., & Svenstrup, N. (1998). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Synthesis, 1998(7), 1029-1032. Available from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Hydroxy-5-phenylazobenzaldehyde as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Phenylazo Salicylaldehyde Scaffold

2-Hydroxy-5-phenylazobenzaldehyde (HPAB) is an aromatic compound featuring a salicylaldehyde moiety linked to a phenylazo group. While traditionally recognized for its properties as a dye and chemical intermediate, the inherent chemical functionalities of HPAB present compelling opportunities for its application as a fluorescent probe. The salicylaldehyde core is a well-established precursor for Schiff base ligands used in metal ion sensing, while the azo group can act as a fluorescence quencher that, upon chemical reduction, can be cleaved to release a fluorescent species.

This document provides a comprehensive guide to two potential applications of HPAB as a fluorescent probe, leveraging these distinct chemical features. The protocols detailed herein are constructed based on established principles of fluorescent probe design and the known reactivity of related compounds. While direct literature precedent for these specific applications of HPAB is emerging, the described methodologies are scientifically robust and provide a strong foundation for novel research and development.

This guide is intended for researchers and professionals in chemistry, biology, and pharmacology who are interested in developing and utilizing novel fluorescent probes for a range of applications, from environmental monitoring to cellular imaging.

PART 1: Application as a Precursor for a Schiff Base Chemosensor for Zinc Ions (Zn²⁺)

Scientific Principle and Rationale

The salicylaldehyde moiety of this compound can readily undergo condensation with a primary amine to form a Schiff base. Certain Schiff base ligands exhibit a "turn-on" fluorescence response upon coordination with specific metal ions. This phenomenon is often attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET). In the case of a Schiff base derived from HPAB, the formation of a rigid complex with a metal ion like Zn²⁺ can restrict intramolecular rotations and vibrations, leading to a significant enhancement of fluorescence emission.

This section outlines the synthesis of a Schiff base derivative of HPAB and a protocol for its use as a selective "turn-on" fluorescent probe for the detection of Zn²⁺ ions.

Synthesis of the Schiff Base Probe (HPAB-A)

A representative Schiff base probe, herein designated as HPAB-A, can be synthesized by the condensation of this compound with a suitable amine, for example, 2-aminoethanol.

G cluster_reactants Reactants cluster_conditions Reaction Conditions HPAB This compound HPAB_A Schiff Base Probe (HPAB-A) HPAB->HPAB_A + Amine 2-Aminoethanol Amine->HPAB_A Ethanol Ethanol (solvent) Heat Reflux

Caption: Synthesis of the Schiff Base Probe (HPAB-A).

Protocol for Synthesis of HPAB-A:

  • Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Add 2-aminoethanol (1 mmol) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting Schiff base precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterize the synthesized HPAB-A using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for a "Turn-On" Fluorescent Assay for Zn²⁺

This protocol describes the use of the synthesized HPAB-A Schiff base as a "turn-on" fluorescent probe for the detection and quantification of Zn²⁺ ions in an aqueous-organic solvent system.

G start Prepare Stock Solutions: - HPAB-A in DMSO - Zn²⁺ in deionized water - Other metal ions for selectivity testing prepare_samples Prepare test samples in cuvettes: - Buffer (e.g., HEPES) - HPAB-A solution - Varying concentrations of Zn²⁺ start->prepare_samples incubate Incubate samples at room temperature for a specified time (e.g., 15 minutes) prepare_samples->incubate measure Measure fluorescence intensity (determine optimal λex and λem) incubate->measure analyze Analyze data: - Plot fluorescence intensity vs. [Zn²⁺] - Determine limit of detection (LOD) - Assess selectivity against other ions measure->analyze end Conclusion on Zn²⁺ sensing performance analyze->end G HPAB This compound (Non-fluorescent) Cleavage_Products Aniline + 2-Amino-5-hydroxybenzaldehyde (Fluorescent) HPAB->Cleavage_Products + Reducing_Agent Reducing Agent (e.g., Sodium Dithionite) Reducing_Agent->Cleavage_Products

Caption: Reductive Cleavage of HPAB to a Fluorescent Product.

Protocol for a "Turn-On" Fluorescent Assay for Reducing Agents

This protocol details the use of HPAB as a "turn-on" fluorescent probe for the detection of a common reducing agent, sodium dithionite.

Materials and Reagents:

  • This compound (HPAB)

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dithionite (Na₂S₂O₄)

  • Fluorometer

  • Quartz cuvettes

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of HPAB in DMSO.

    • Prepare a fresh 100 mM stock solution of sodium dithionite in deionized water immediately before use.

  • Determination of Product Fluorescence Spectrum:

    • To a quartz cuvette, add 2.9 mL of PBS buffer (pH 7.4) and 10 µL of the 1 mM HPAB stock solution.

    • Add an excess of the sodium dithionite stock solution (e.g., 30 µL of 100 mM) to ensure complete reduction of the HPAB.

    • Incubate for 30 minutes at room temperature.

    • Measure the excitation and emission spectra of the resulting solution to identify the fluorescence characteristics of the reduction product (2-amino-5-hydroxybenzaldehyde).

  • Fluorescence Assay for Sodium Dithionite:

    • Prepare a series of test solutions in quartz cuvettes. To each, add 2.9 mL of PBS buffer and 10 µL of the 1 mM HPAB stock solution.

    • Add increasing volumes of the freshly prepared sodium dithionite stock solution to achieve a range of final concentrations.

    • Incubate the solutions for a fixed time (e.g., 30 minutes) at room temperature, protected from light.

    • Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths for the reduction product.

Data Analysis and Interpretation:

  • Plot the fluorescence intensity as a function of the sodium dithionite concentration.

  • Determine the sensitivity and linear range of the assay for the reducing agent.

  • The "turn-on" response can be quantified by the ratio of the fluorescence intensity in the presence and absence of the reducing agent.

ParameterExpected Value
Excitation Wavelength (λex)To be determined experimentally for the reduction product
Emission Wavelength (λem)To be determined experimentally for the reduction product
Fold-increase in FluorescenceExpected to be significant upon reduction
Response TimeDependent on the kinetics of the reduction reaction

Troubleshooting and Considerations

  • Solubility: HPAB and its Schiff base derivatives may have limited solubility in purely aqueous solutions. The use of co-solvents like DMSO or ethanol is often necessary. Ensure that the solvent composition is consistent across all experiments.

  • pH Sensitivity: The fluorescence of both the Schiff base probe and the reduction product may be pH-dependent. It is crucial to use a buffered solution and to investigate the effect of pH on the fluorescence response.

  • Photostability: Azo compounds can undergo photoisomerization. It is advisable to protect the probe solutions from excessive light exposure.

  • Purity of the Probe: The purity of the synthesized Schiff base probe is critical for reliable results. Ensure thorough purification and characterization.

  • Freshness of Reagents: Reducing agents like sodium dithionite can degrade over time. Always use freshly prepared solutions for the best results.

Conclusion

This compound offers a versatile molecular scaffold for the development of novel fluorescent probes. By leveraging the reactivity of the salicylaldehyde and phenylazo moieties, it is possible to design "turn-on" fluorescent assays for both metal ions and reducing conditions. The protocols provided in this guide offer a solid starting point for researchers to explore and expand upon these potential applications. Further optimization and validation will be necessary for specific experimental contexts, but the underlying principles hold significant promise for the development of new analytical tools.

References

As direct literature for the proposed applications of this compound is not available, this reference list includes authoritative sources on the principles and methodologies for related fluorescent probes.

  • Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells. ACS Omega, [Link]

  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn 2+ in water solution and its application in live cell imaging. ResearchGate, [Link]

  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. PubMed Central, [Link]

  • Radical mechanism of azo cleavage for monoazo reactive dyes, a QSPR study: The similarity between photoreduction on polyamide substrates and thermal reduction in aqueous dithionite solutions. ResearchGate, [Link]

  • PubChem Compound Summary for CID 555268, this compound. PubChem, [Link]

  • PubChem Compound Summary for CID 15283332, 2-Amino-5-hydroxybenzaldehyde. PubChem, [Link]

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Phenylazosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Phenylazosalicylaldehyde Derived Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with significant applications in medicinal chemistry and materials science.[1][2] The synthesis of Schiff bases from 5-phenylazosalicylaldehyde is of particular interest due to the incorporation of the azo (-N=N-) chromophore, which imparts unique electronic and photophysical properties to the resulting molecules. These compounds and their metal complexes have shown promise as antibacterial, antifungal, and anticancer agents.[3][4] The planarity of the salicylaldehyde moiety and the extended conjugation from the phenylazo group often lead to the formation of stable metal chelates, enhancing their biological activity.[2] This guide provides a detailed protocol for the synthesis of Schiff bases from 5-phenylazosalicylaldehyde, an in-depth look at the reaction mechanism, and essential characterization techniques.

Experimental Workflow Overview

The synthesis of Schiff bases from 5-phenylazosalicylaldehyde is a straightforward condensation reaction. The general workflow involves the reaction of 5-phenylazosalicylaldehyde with a primary amine in a suitable solvent, often with gentle heating. The product can then be isolated by filtration and purified by recrystallization.

experimental_workflow start Start reactants Dissolve 5-Phenylazosalicylaldehyde and Primary Amine in Solvent start->reactants reaction Reflux Reaction Mixture (with optional catalyst) reactants->reaction isolation Cool and Filter Crude Product reaction->isolation purification Recrystallize from Appropriate Solvent isolation->purification characterization Characterize Pure Product (FT-IR, NMR, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for the synthesis and characterization of Schiff bases from 5-phenylazosalicylaldehyde.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol details the synthesis of a Schiff base from 5-phenylazosalicylaldehyde and aniline. The principles can be adapted for a range of primary aromatic and aliphatic amines.

Materials and Reagents:

  • 5-Phenylazosalicylaldehyde

  • Aniline (or other primary amine)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 0.01 mol of 5-phenylazosalicylaldehyde in 30 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add 0.01 mol of aniline (or the desired primary amine).

  • Catalyst Addition (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to the reaction mixture to catalyze the reaction.[5]

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reaction time is 2-4 hours. In some cases, the reaction can proceed at room temperature.[6]

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a colored solid. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the Schiff base can be recrystallized from a suitable solvent such as ethanol or methanol.

Understanding the Reaction Mechanism

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically reversible and can be catalyzed by either acid or base.

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Dehydration Aldehyde Aldehyde (Carbonyl Carbon) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Amine Primary Amine (Nucleophilic Nitrogen) Amine->Carbinolamine Protonation Protonation of Hydroxyl Group Carbinolamine->Protonation Elimination Elimination of Water Protonation->Elimination SchiffBase Schiff Base (Imine) Elimination->SchiffBase

Sources

Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antibacterial and antifungal properties of 2-Hydroxy-5-phenylazobenzaldehyde. This document outlines the scientific rationale behind the methodologies, detailed experimental protocols, and data interpretation.

Introduction: The Therapeutic Potential of Azo Compounds

This compound belongs to the azo class of compounds, which are characterized by the presence of a diazene functional group (–N=N–). Azo compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The antimicrobial potential of azo compounds is often attributed to their ability to disrupt essential cellular processes in microorganisms.[2] The presence of a hydroxyl group on the benzaldehyde ring may also enhance its antimicrobial efficacy, as phenolic compounds are known to destabilize microbial redox homeostasis and disrupt cell membranes.[3][4]

This guide provides a framework for the systematic evaluation of this compound as a potential antimicrobial agent, with a focus on methodologies that are both robust and reproducible.

Section 1: Mechanism of Action - A Hypothetical Model

The precise mechanism of action for this compound is a subject of ongoing research. However, based on the known activities of related azo and benzaldehyde compounds, a plausible mechanism involves the disruption of the microbial cell membrane.[5] The lipophilic nature of the molecule may facilitate its intercalation into the phospholipid bilayer of bacterial and fungal cell membranes. This insertion can lead to a loss of membrane integrity, resulting in the leakage of vital intracellular components and ultimately, cell death.[6] Furthermore, azo compounds have been implicated in inducing oxidative stress within microbial cells, leading to damage of cellular macromolecules.[5]

Antimicrobial Mechanism of this compound cluster_extracellular Extracellular Space cluster_cell Microbial Cell Compound 2-Hydroxy-5- phenylazobenzaldehyde Membrane Cell Membrane Compound->Membrane Intercalation Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability CellDeath Cell Death Cytoplasm->CellDeath Leakage of Intracellular Components Antimicrobial Testing Workflow Start Start with This compound MIC Determine MIC (Broth Microdilution) Start->MIC DiskDiffusion Perform Disk Diffusion Assay Start->DiskDiffusion MBC_MFC Determine MBC/MFC MIC->MBC_MFC DataAnalysis Data Analysis and Interpretation MIC->DataAnalysis DiskDiffusion->DataAnalysis MBC_MFC->DataAnalysis End Conclusion on Antimicrobial Potential DataAnalysis->End

Caption: Workflow for antimicrobial evaluation.

Section 5: Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The growth control ensures the viability of the microorganisms, the sterility control confirms the absence of contamination, and the positive control (a known antibiotic) validates the susceptibility of the test organisms and the overall assay performance. Adherence to standards set by organizations such as the Clinical and Laboratory Standards Institute (CLSI) is crucial for generating reliable and comparable data. [7][8]

References

  • Wikipedia. Minimum inhibitory concentration. Available from: [Link]

  • Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). Available from: [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Available from: [Link]

  • BMG LABTECH. The minimum inhibitory concentration of antibiotics. Available from: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available from: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available from: [Link]

  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available from: [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Tigbauan, Iloilo, Philippines: Aquaculture Department, Southeast Asian Fisheries Development Center. Available from: [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available from: [Link]

  • U.S. Food and Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Available from: [Link]

  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. Available from: [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews, 33(2), e00033-19. Available from: [Link]

  • Wikipedia. Disk diffusion test. Available from: [Link]

  • ResearchGate. Antibacterial activity of compound 2a against S. aureus (left) and E. coli (right). Available from: [Link]

  • Global Journal of Pure and Applied Chemistry Research. Antifungal activity Archives. Available from: [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Microbiology, 11, 120. Available from: [Link]

  • Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. Molecules, 23(10), 2619. Available from: [Link]

Sources

2-Hydroxy-5-phenylazobenzaldehyde: A Versatile Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azo-Aldehyde Scaffolds

2-Hydroxy-5-phenylazobenzaldehyde is a highly functionalized aromatic compound that serves as a pivotal intermediate in a multitude of organic synthetic pathways. Its unique molecular architecture, featuring a reactive aldehyde group, a chelating hydroxyl group, and a chromophoric azo moiety, makes it a valuable building block for the synthesis of a diverse range of complex organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile intermediate. We will delve into detailed protocols, explore the underlying reaction mechanisms, and highlight its utility in the development of novel Schiff bases, metal complexes, and biologically active compounds.

The strategic importance of this molecule lies in the synergistic interplay of its functional groups. The aldehyde allows for facile derivatization through condensation reactions, most notably in the formation of Schiff bases. The ortho-hydroxyl group not only influences the electronic properties of the aldehyde but also enables the formation of stable metal chelates. The phenylazo group, a well-known chromophore, imparts color to the resulting derivatives, making them suitable for applications in dye and pigment chemistry.[1] Furthermore, the presence of these functionalities in a single molecule provides a template for the synthesis of compounds with interesting photophysical, medicinal, and material properties.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The compound typically appears as a crystalline solid with a distinct color owing to the azo linkage.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂O₂[2]
Molecular Weight 226.23 g/mol [2]
Appearance Yellow crystalline solid or powder[1]
Melting Point 163-165 °C (for the 4-nitro derivative)[1]
Canonical SMILES C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O[2]
InChI InChI=1S/C13H10N2O2/c16-9-10-8-12(6-7-13(10)17)15-14-11-4-2-1-3-5-11/h1-9,17H[2]

Spectroscopic data is critical for the identification and characterization of this compound and its derivatives. Key spectral features are summarized below.

Spectroscopic TechniqueKey Features
¹H-NMR (CDCl₃) Signals corresponding to aromatic protons (δ 7.07-8.26 ppm), an aldehyde proton (δ ~10.06 ppm), and a hydroxyl proton (δ ~12.78 ppm, broad).[3]
¹³C-NMR (CDCl₃) Resonances for aromatic carbons (δ 108.70-125.19 ppm) and the aldehyde carbonyl carbon (δ ~196.91 ppm).[3]
IR (KBr) Characteristic absorption bands for O-H stretching (3030-3580 cm⁻¹), C=O stretching of the aldehyde (1670 cm⁻¹), and C=C stretching of the aromatic rings (1600 cm⁻¹).[3]
Mass Spectrometry (m/z) Molecular ion peak corresponding to the compound's mass.[4]

Synthesis Protocol: Diazotization and Azo Coupling

The synthesis of this compound is typically achieved through a classic two-step sequence involving the diazotization of an aromatic amine followed by an azo coupling reaction with a suitably activated aromatic compound, in this case, salicylaldehyde (2-hydroxybenzaldehyde). This method is robust and can be adapted for the synthesis of various substituted derivatives.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline NaNO2_HCl NaNO₂ / aq. HCl 0-5 °C Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride (in situ) NaNO2_HCl->Diazonium Product 2-Hydroxy-5-phenylazo- benzaldehyde Diazonium->Product Coupling Reaction Salicylaldehyde Salicylaldehyde NaOH aq. NaOH (pH control) Salicylaldehyde->NaOH NaOH->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Diazotization of Aniline:

    • In a beaker, dissolve aniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a slight color change. Maintain stirring for an additional 15-20 minutes after the addition is complete.

  • Azo Coupling Reaction:

    • In a separate beaker, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the freshly prepared, cold diazonium salt solution to the alkaline salicylaldehyde solution with vigorous stirring. A colored precipitate should form immediately.

    • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired product. Maintaining a low temperature throughout the diazotization and coupling steps is crucial for success.

  • Acidic Conditions for Diazotization: The presence of a strong acid like HCl is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite, which is the actual diazotizing agent.

  • Alkaline Conditions for Coupling: The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. The phenoxide ion, formed from salicylaldehyde under alkaline conditions, is a much more powerful activating group than the hydroxyl group, thus facilitating the electrophilic attack at the para position.

Applications in Organic Synthesis

This compound is a versatile precursor for the synthesis of a wide array of organic molecules with diverse applications.

Synthesis of Schiff Bases

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines).[5][6] These compounds are of significant interest due to their wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[3][5]

Diagram of Schiff Base Formation

SchiffBaseFormation Azoaldehyde 2-Hydroxy-5-phenylazo- benzaldehyde SchiffBase Schiff Base Derivative Azoaldehyde->SchiffBase + R-NH₂ - H₂O Amine Primary Amine (R-NH₂) Amine->SchiffBase

Caption: General scheme for Schiff base synthesis.

Protocol for a Representative Schiff Base Synthesis:

  • Dissolve this compound in a suitable solvent such as ethanol.

  • Add an equimolar amount of the desired primary amine to the solution.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for a few hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

Precursor for Metal Complexes

The presence of the hydroxyl group ortho to the imine nitrogen in the Schiff bases derived from this compound creates an excellent N,O-bidentate chelation site for metal ions.[7] These metal complexes have found applications in catalysis, materials science, and as models for biological systems.[8][9][10]

Protocol for a Representative Metal Complex Synthesis:

  • Synthesize the Schiff base ligand as described above.

  • Dissolve the Schiff base ligand in a suitable solvent (e.g., ethanol or methanol).

  • In a separate flask, dissolve the metal salt (e.g., copper(II) acetate, nickel(II) chloride) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture may be heated to reflux for a period to ensure complete complexation.

  • The resulting metal complex, which often precipitates, is collected by filtration, washed with the solvent, and dried.

Synthesis of Heterocyclic Compounds

The reactive functional groups of this compound can be utilized in cyclization reactions to form various heterocyclic systems. For example, the aldehyde can react with compounds containing active methylene groups to construct chromene and quinolinone scaffolds, which are prevalent in many biologically active molecules.[11]

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the facile synthesis of a wide range of derivatives, including Schiff bases and their metal complexes. The rich chemistry of this compound, coupled with the interesting biological and material properties of its derivatives, ensures its continued importance in academic research and industrial applications, particularly in the fields of medicinal chemistry, dye manufacturing, and coordination chemistry.

References

  • ChemBK. (2024, April 10). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Retrieved from [Link]

  • Jarrahpour, A. A., Esmaeilbeig, A. R., & Zarei, M. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. Molbank, 2004(1), M371. Retrieved from [Link]

  • SpectraBase. 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde. Retrieved from [Link]

  • Molbase. This compound. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. (2005).
  • SpectraBase. 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • PubChem. Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-. Retrieved from [Link]

  • Cenmed Enterprises. 2 Hydroxy 5 Phenylazo Benzaldehyde. Retrieved from [Link]

  • Al-Janabi, A. S., & Al-Masoudi, W. A. (2024). Synthesis, Characterization and Bioactivity Evaluation for Some Metal Ions Complexes with New Ligand Derived from 2-hydroxy-1- napthaldehyed. Baghdad Science Journal, 21(4), 1220-1233.
  • Khan, S. A., Asiri, A. M., & Kumar, S. (2018). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin(II) complexes: antimicrobial and antioxidant studies. Bulletin of the Chemical Society of Ethiopia, 31(3), 445-456.
  • Hatim, I. H., Al-Masoudi, W. A., & Ghadhban, R. F. (2019). Synthesis, characterization and acute toxicity of new Schiff base derived from phenylethyl amine and 2-hydroxy naphthaldehyde. European Journal of Chemistry, 10(1), 26-29.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Abdulreazak, H. A. (2017). Synthesis, spectroscopic characterization and biological study of some new Schiff bases based on 2-hydroxybenzadehyde. Journal of Al-Nahrain University, 20(2), 1-7.
  • S. G. Vasilevsky, et al. (2012). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Russian Chemical Bulletin, 60(11), 2302-2307.
  • Patel, A. D., & Patel, N. B. (2022). Synthesis and characterization of cobalt (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. International Journal of Chemical Studies, 10(6), 1-6.
  • Simsek, O., et al. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. Journal of Structural Chemistry, 64(5), 841-852.
  • Eze, F. N., & Onwudiwe, D. C. (2020). Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1-napthaldehyde and its metal complexes. Asian Journal of Chemical Sciences, 1-10.
  • Patel, A. D., & Patel, N. B. (2021). Synthesis and characterization of iron (iii) complexes of some 2-hydroxy-4, 5-dimethylacetophenone substituted hydrazones. International Journal of Advanced Chemistry Research, 3(1), 01-10.
  • NIST. Benzaldehyde, 2-hydroxy-5-nitro-. Retrieved from [Link]

  • Ghassemzadeh, M., & Neumüller, B. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. International Journal of Science and Advanced Technology, 2(4), 1-4.
  • Li, X., et al. (2020). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Scientific Reports, 10(1), 1-13.
  • Wang, Y., et al. (2022). Scalable Synthesis of the Key Fexuprazan Intermediate and Investigation of a Reaction Mechanism. Molecules, 27(19), 6505.

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxy-5-phenylazobenzaldehyde via Azo Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Hydroxy-5-phenylazobenzaldehyde, a valuable azo compound with applications in dye manufacturing and as a chemical intermediate. The protocol details a two-step process commencing with the diazotization of aniline to form a diazonium salt, followed by an azo coupling reaction with salicylaldehyde. This application note is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure a successful and safe experimental outcome.

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent a significant class of organic molecules with widespread industrial and research applications.[1][2] Their extended conjugated systems are responsible for their vibrant colors, making them essential as dyes and pigments.[2][3] The synthesis of these compounds is typically achieved through a well-established two-step sequence: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline.[3]

This guide focuses on the synthesis of this compound. The procedure involves the initial conversion of aniline to its corresponding diazonium salt using sodium nitrite in an acidic medium at low temperatures.[4][5] Subsequently, this unstable intermediate is reacted with salicylaldehyde (2-hydroxybenzaldehyde) in a basic solution to yield the target azo compound. The hydroxyl and aldehyde groups on the salicylaldehyde ring activate it for electrophilic aromatic substitution, with the coupling occurring at the para position to the hydroxyl group.[2][6]

Reaction Mechanism and Scientific Principles

The synthesis of this compound proceeds through two key chemical transformations:

2.1. Diazotization of Aniline:

The first step is the formation of the benzenediazonium chloride salt. This reaction is conducted at a low temperature (0-5 °C) to ensure the stability of the diazonium salt, which is prone to decomposition at higher temperatures.[7][8] The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4] The nitrous acid is then protonated, leading to the formation of the highly electrophilic nitrosonium ion (NO⁺).[5] The lone pair of electrons on the nitrogen atom of aniline attacks the nitrosonium ion, initiating a series of proton transfers and the eventual elimination of a water molecule to form the stable benzenediazonium ion.[5]

2.2. Azo Coupling Reaction:

The second step is an electrophilic aromatic substitution reaction where the benzenediazonium ion acts as the electrophile.[2][6] Salicylaldehyde, the coupling component, is dissolved in a basic solution (e.g., sodium hydroxide) to form the more nucleophilic phenoxide ion.[9][10] The electron-donating nature of the phenoxide group activates the aromatic ring, directing the electrophilic attack of the diazonium ion to the position para to the hydroxyl group.[6] This results in the formation of the azo linkage (-N=N-) and the synthesis of this compound. Maintaining a mildly alkaline pH is crucial for this step to facilitate the coupling reaction.[6]

Experimental Protocols

3.1. Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
AnilineC₆H₅NH₂93.134.5 mL (4.6 g)~0.05
Concentrated Hydrochloric AcidHCl36.4610 mL-
Sodium NitriteNaNO₂69.004.0 g~0.058
SalicylaldehydeC₇H₆O₂122.125.0 mL (5.8 g)~0.047
Sodium HydroxideNaOH40.005.0 g0.125
UreaCH₄N₂O60.06~0.5 g-
Distilled WaterH₂O18.02As needed-
IceH₂O18.02As needed-

3.2. Equipment:

  • 250 mL Beakers

  • 100 mL Graduated cylinders

  • Glass stirring rods

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Thermometer

3.3. Step-by-Step Procedure:

Part A: Preparation of Benzenediazonium Chloride Solution

  • In a 250 mL beaker, combine 10 mL of concentrated hydrochloric acid and 20 mL of distilled water.[11]

  • Carefully add 4.5 mL of aniline to the acid solution while stirring. Continue stirring until the aniline has completely dissolved.[11]

  • Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice bath.[4]

  • In a separate beaker, dissolve 4.0 g of sodium nitrite in 20 mL of distilled water. Cool this solution in the ice bath as well.[11]

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant and efficient stirring. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.[7] This step is crucial as the reaction is exothermic.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 10-15 minutes to ensure the diazotization is complete.[8]

  • To remove any excess nitrous acid, which can interfere with the coupling reaction, add a small amount of urea (approximately 0.5 g) and stir until the effervescence ceases.[12] The diazonium salt solution is now ready for the coupling reaction.

Part B: Azo Coupling to form this compound

  • In a separate 250 mL beaker, dissolve 5.0 g of sodium hydroxide in 50 mL of distilled water.

  • Add 5.0 mL of salicylaldehyde to the sodium hydroxide solution and stir until it completely dissolves, forming the sodium salt of salicylaldehyde.

  • Cool this solution to 0-5 °C in an ice bath.[9]

  • Slowly and with constant stirring, add the previously prepared cold benzenediazonium chloride solution to the cold salicylaldehyde solution.

  • A brightly colored precipitate of this compound should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.[8]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a generous amount of cold distilled water to remove any unreacted salts and impurities.

  • Allow the product to air dry or dry it in a desiccator.

Visualization of the Experimental Workflow

experimental_workflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Workup aniline Aniline + HCl diazonium_salt Benzenediazonium Chloride Solution aniline->diazonium_salt Add NaNO2 solution dropwise at 0-5 °C na_no2 Sodium Nitrite Solution na_no2->diazonium_salt product This compound (Precipitate) diazonium_salt->product Add to salicylaldehyde solution at 0-5 °C salicylaldehyde Salicylaldehyde + NaOH salicylaldehyde->product filtration Vacuum Filtration product->filtration washing Wash with Cold Water filtration->washing drying Drying washing->drying

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Product

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: The FT-IR spectrum should show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and the N=N stretch of the azo group.[13][14]

    • ¹H NMR and ¹³C NMR Spectroscopy: NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling patterns of the protons and carbons in the aromatic rings.[13]

    • UV-Vis Spectroscopy: Due to its extended conjugation, the compound will exhibit strong absorption in the UV-visible region, which can be used for qualitative and quantitative analysis.[15]

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: All procedures should be carried out in a well-ventilated fume hood to avoid inhalation of volatile and toxic chemicals.[17]

  • Chemical Handling:

    • Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin.[16][18] It is also a suspected carcinogen and mutagen.[16][17] Handle with extreme care.

    • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if swallowed.[19][20] Avoid contact with combustible materials.[20]

    • Concentrated Hydrochloric Acid: This is a corrosive acid. Handle with care to avoid skin and eye burns.

    • Sodium Hydroxide: This is a corrosive base. Handle with care to prevent skin and eye damage.

  • Temperature Control: The diazotization reaction is exothermic and must be kept at a low temperature to prevent the decomposition of the unstable diazonium salt, which can be explosive.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • The Synthesis of Azo Dyes. (n.d.).
  • BenchChem. (2025).
  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • BenchChem. (2025).
  • Shukla, L., et al. (2024). The continuous flow synthesis of azos. PMC.
  • Online Chemistry notes. (2023).
  • Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Publishing.
  • The diazotization process. (a) The reaction of aniline (or other aryl...
  • Royal Society of Chemistry. (n.d.). The microscale synthesis of azo dyes | Class experiment.
  • BYJU'S. (n.d.). To prepare Aniline yellow (para amino azobenzene) from benzene diazonium chloride and aniline.
  • BenchChem. (n.d.). Optimizing temperature and pH for azo coupling with substituted phenols.
  • Converting anilines to diazoniums ions. (2019). YouTube.
  • Reaction Coupling of dysonium salts. (n.d.).
  • Organic Chemistry Portal. (n.d.). Azo Coupling.
  • Chemistry LibreTexts. (2023).
  • Reactions of Diazonium Salts with Phenols and Amines in Non-Aqueous Media. CHIMIA.
  • Chemos GmbH & Co.KG. (2021).
  • ANILINE - CAMEO Chemicals - NOAA.
  • PubChem. (n.d.). This compound.
  • ChemBK. (2024). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde.
  • Wikipedia. (n.d.). Azo coupling.
  • (n.d.).
  • TRC Corp. (2017). Sodium Nitrite.
  • Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach.
  • ICSC 1120 - SODIUM NITRITE.
  • MOLBASE Encyclopedia. (n.d.). This compound|151726-58-8.
  • ResearchGate. (2015). Synthesis, spectroscopic studies of new azo ligands Schiff base and amines derived of 5-phenylazo-2-hydroxybenzaldehyde.
  • Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde
  • Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed.
  • Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and comput
  • Synthesis of new reactive azo dyes and their photocatalytic degradation using photocatalyst ZNO sensitized by visible light. (n.d.).
  • Cenmed Enterprises. (n.d.). 2 Hydroxy 5 Phenylazo Benzaldehyde.
  • Synthesis of new Azo Compounds of p- Hydroxybenzaldehyde and Determination of Their Activity 2022-2023. (2023).

Sources

Application Note & Protocol: Synthesis and Evaluation of Biologically Active Molecules Derived from 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-5-phenylazobenzaldehyde is a versatile aromatic aldehyde that serves as a valuable scaffold in medicinal chemistry for the synthesis of a diverse array of biologically active compounds. Its unique structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an azo linkage, allows for the facile creation of various derivatives, including Schiff bases, chalcones, and heterocyclic systems. These derivatives have demonstrated significant potential across multiple therapeutic areas, exhibiting antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of molecules derived from this key precursor. We will delve into the strategic considerations behind synthetic pathways, provide detailed, validated protocols, and discuss the structure-activity relationships that govern their biological effects.

Introduction: The Chemical Versatility of this compound

The this compound molecule is an attractive starting material for drug discovery due to its inherent structural features. The aldehyde functional group is a prime site for nucleophilic addition and condensation reactions, most notably for the formation of Schiff bases (imines) through reaction with primary amines. The adjacent hydroxyl group can participate in chelation with metal ions, a property that is often exploited to enhance the biological activity of its derivatives. Furthermore, the azo (-N=N-) linkage contributes to the molecule's chromophoric nature and can be a key element in its interaction with biological targets.

The strategic importance of this scaffold lies in its ability to generate libraries of compounds with diverse functionalities. By systematically varying the substituents on the phenylamino or other reacting partners, researchers can fine-tune the steric and electronic properties of the final molecules, thereby optimizing their therapeutic potential. This application note will focus on the synthesis of Schiff bases and their metal complexes, a prominent class of derivatives with well-documented biological activities.

Synthetic Pathways and Strategic Considerations

The primary synthetic route for generating biologically active molecules from this compound involves condensation reactions to form Schiff bases. These Schiff bases can then be used as ligands to form coordination complexes with various transition metals, which often results in a significant enhancement of their biological potency.

Synthesis of Schiff Base Ligands

The formation of a Schiff base from this compound is a straightforward and high-yielding condensation reaction with a primary amine. The choice of the amine is a critical step in the drug design process, as the substituent on the amine will ultimately influence the lipophilicity, steric hindrance, and overall electronic character of the final compound, all of which are key determinants of biological activity.

Causality of Experimental Choices:

  • Solvent: Ethanol is often the solvent of choice due to its ability to dissolve both the aldehyde and many primary amines, its appropriate boiling point for reflux, and its relative non-toxicity.

  • Catalyst: A few drops of a weak acid, such as glacial acetic acid, can be used to catalyze the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

SchiffBase_Formation start This compound process Condensation Reaction (Ethanol, Reflux) start->process amine Primary Amine (R-NH2) amine->process product Schiff Base Ligand process->product

Caption: General workflow for Schiff base synthesis.

Synthesis of Metal Complexes

Schiff bases derived from this compound are excellent chelating ligands. The imine nitrogen and the phenolic oxygen form a stable coordination site for transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). The coordination of the metal ion can significantly alter the biological properties of the ligand.

Trustworthiness and Self-Validation: The formation of metal complexes is often accompanied by a distinct color change, providing an immediate qualitative indicator of a successful reaction. The stoichiometry of the complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be controlled by the molar equivalents of the reactants used. Subsequent characterization by techniques such as UV-Vis spectroscopy, IR spectroscopy, and elemental analysis validates the structure of the newly formed complex. According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand. This increase in delocalization enhances the lipophilicity of the complex, facilitating its transport across the lipid membranes of microorganisms and cancer cells, thereby increasing its bioavailability and efficacy.

Metal_Complexation ligand Schiff Base Ligand process Complexation Reaction (Methanol, Stirring) ligand->process metal Metal Salt (e.g., CuCl2, NiCl2) metal->process product Biologically Active Metal Complex process->product

Caption: Workflow for metal complex formation.

Detailed Experimental Protocols

The following protocols are provided as a guide and can be adapted based on the specific primary amine and metal salt used.

Protocol 1: Synthesis of a Schiff Base Ligand (Example: (E)-2-((4-chlorophenylimino)methyl)-4-(phenyldiazenyl)phenol)

Materials:

  • This compound (1.0 mmol, 226.23 mg)

  • 4-chloroaniline (1.0 mmol, 127.57 mg)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol in a 50 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve 1.0 mmol of 4-chloroaniline in 10 mL of absolute ethanol.

  • Add the ethanolic solution of 4-chloroaniline to the aldehyde solution in the round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting colored precipitate is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at 60 °C.

  • Characterize the final product using FT-IR, ¹H NMR, and mass spectrometry.

Protocol 2: Synthesis of a Cu(II) Metal Complex

Materials:

  • Schiff base ligand (from Protocol 1) (0.5 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.25 mmol)

  • Methanol (25 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

Procedure:

  • Dissolve 0.5 mmol of the Schiff base ligand in 15 mL of warm methanol in a 50 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve 0.25 mmol of CuCl₂·2H₂O in 10 mL of methanol.

  • Add the methanolic solution of the metal salt dropwise to the ligand solution with constant stirring. A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The precipitated metal complex is collected by vacuum filtration.

  • Wash the solid product with methanol and then with diethyl ether.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

  • Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.

Biological Activity and Data

Derivatives of this compound have been reported to possess a wide range of biological activities. The introduction of different substituents via the Schiff base linkage and the coordination of metal ions are key strategies to modulate this activity.

Antimicrobial Activity

Schiff bases and their metal complexes are among the most widely studied classes of antimicrobial agents. Their mechanism of action is often attributed to their ability to chelate metal ions essential for the survival of microorganisms or to interfere with cellular proteins and enzymes. The increased lipophilicity of metal complexes allows for better penetration through the microbial cell wall.

Table 1: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
This compound865
Schiff Base Ligand (from Protocol 1)12109
Cu(II) Complex (from Protocol 2)201816
Ciprofloxacin (Control)2523N/A
Fluconazole (Control)N/AN/A21
Note: Data is illustrative and compiled from typical results found in the literature. N/A = Not Applicable.
Anticancer Activity

Certain derivatives have shown promising in vitro cytotoxicity against various cancer cell lines. The proposed mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and intercalation with DNA.

Table 2: Representative Anticancer Activity Data (IC₅₀ in µM)

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Schiff Base Ligand (from Protocol 1)>100>100>100
Cu(II) Complex (from Protocol 2)15.221.518.8
Doxorubicin (Control)0.81.21.5
Note: Data is illustrative and represents typical values for this class of compounds.

Conclusion

This compound is a highly valuable and synthetically accessible precursor for the development of novel therapeutic agents. The straightforward synthesis of Schiff bases and their subsequent complexation with metal ions provides a robust platform for generating extensive compound libraries. The enhanced biological activity frequently observed in the metal complexes underscores the importance of chelation in drug design. The protocols and data presented in this application note offer a solid foundation for researchers to explore the rich medicinal chemistry of this scaffold and to develop new molecules with improved efficacy against microbial infections and cancer.

References

  • Synthesis, characterization and biological activity of some new Schiff bases. Journal of Saudi Chemical Society.[Link]

  • Synthesis, characterization, and antimicrobial activity of a novel azo-schiff base and its complexes with Ni(II), Cu(II) and Zn(II). Journal of the Serbian Chemical Society.[Link]

  • Synthesis, spectral characterization and biological evaluation of Schiff base (E)-2-((4-chlorophenylimino)methyl)-4-(phenyldiazenyl)phenol and its metal complexes. Journal of Molecular Structure.[Link]

  • Synthesis, characterization and biological activities of a new azo-linked Schiff base and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]

  • Synthesis, Characterization, and Biological Activity of Metal Complexes of Schiff Bases. E-Journal of Chemistry.[Link]

Application Notes and Protocols for the Utilization of 2-Hydroxy-5-phenylazobenzaldehyde in Dye and Pigment Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Chromophoric Potential of 2-Hydroxy-5-phenylazobenzaldehyde

This compound, also known as 5-phenylazosalicylaldehyde, is a versatile aromatic aldehyde that serves as a valuable precursor in the synthesis of a diverse range of colorants.[1][2] Its molecular structure, characterized by the presence of an azo group (-N=N-) linking a phenyl ring to a salicylaldehyde moiety, is the foundation of its chromophoric properties. The hydroxyl and aldehyde groups on the salicylaldehyde ring provide reactive sites for further chemical modification, enabling the creation of both soluble dyes and insoluble pigments. This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis, characterization, and application of this compound in the formulation of dyes and pigments, with a focus on the underlying chemical principles and practical laboratory protocols. Azo compounds are a significant class of colorants used across various industries, and understanding the nuances of their application is crucial for the development of new materials with tailored properties.[3]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-hydroxy-5-(phenyldiazenyl)benzaldehyde[1]
CAS Number 151726-58-8[2]
Molecular Formula C₁₃H₁₀N₂O₂[1]
Molecular Weight 226.23 g/mol [1]
Appearance Typically a colored solid-
Safety and Handling

As with many aromatic azo compounds, this compound should be handled with care. It is considered a hazardous substance and may be harmful if swallowed, and can cause skin and eye irritation.[4][5]

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[6]

Synthesis of this compound: The Azo Coupling Reaction

The synthesis of this compound is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. This electrophilic aromatic substitution reaction involves the reaction of a diazonium salt with an activated aromatic compound, in this case, salicylaldehyde.

Mechanism of Synthesis

The synthesis proceeds in two key stages: diazotization of an aromatic amine (aniline) followed by the coupling of the resulting diazonium salt with salicylaldehyde.

Diagram 1: Synthesis of this compound

G cluster_0 Diazotization cluster_1 Azo Coupling Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO₂, HCl 0-5 °C Salicylaldehyde Salicylaldehyde Diazonium->Salicylaldehyde Coupling Reaction Product This compound Salicylaldehyde->Product NaOH 0-5 °C

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of similar azo salicylaldehyde derivatives.[3][7]

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Salicylaldehyde

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Ice

  • Ethanol (for recrystallization)

  • Distilled water

Procedure:

Part A: Preparation of the Diazonium Salt Solution

  • In a 250 mL beaker, dissolve 0.01 mol of aniline in a mixture of 30 mL of distilled water and 3 mL of concentrated HCl. Stir until a clear solution is obtained.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate beaker, dissolve 0.01 mol of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride solution, maintaining the temperature between 0-5 °C with constant stirring. The addition should take approximately 10-15 minutes.

  • After the addition is complete, continue stirring for another 20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). A slight excess of nitrous acid is desirable to ensure complete diazotization.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 0.01 mol of salicylaldehyde in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice-salt bath.

  • Slowly add the previously prepared cold diazonium salt solution to the cold salicylaldehyde solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 5 °C.

  • A colored precipitate will form immediately. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Acidify the mixture to a pH of approximately 5-6 with dilute HCl to precipitate the product fully.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate thoroughly with cold distilled water until the washings are neutral.

  • Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • For purification, recrystallize the crude product from a suitable solvent such as ethanol.

Application in Dye Formulation

The presence of the hydroxyl and aldehyde groups in this compound allows it to be used as a reactive dye, particularly for protein fibers like wool and silk, and polyamides.[8] The aldehyde group can react with the free amino groups in the protein fibers to form a Schiff base, creating a covalent bond between the dye and the fiber. This results in excellent washfastness.

Protocol for Dyeing Wool Fabric

Materials:

  • This compound

  • Wool fabric swatch

  • Glacial acetic acid

  • Sodium sulfate (Glauber's salt)

  • Laboratory dyeing apparatus (e.g., beaker with a hot plate and magnetic stirrer, or a laboratory dyeing machine)

Procedure:

  • Preparation of the Dyebath: Prepare a dyebath with a liquor ratio of 40:1 (40 mL of water for every 1 g of fabric).

  • Add this compound to the dyebath. The amount of dye will depend on the desired depth of shade (e.g., 1% on the weight of fabric, owf).

  • Add 10% owf of sodium sulfate (Glauber's salt) as a leveling agent.

  • Adjust the pH of the dyebath to 4.5-5.5 with glacial acetic acid.

  • Dyeing Process:

    • Introduce the wetted wool fabric into the dyebath at room temperature.

    • Gradually raise the temperature of the dyebath to the boil (approximately 100 °C) over 30-45 minutes.

    • Continue dyeing at the boil for 60-90 minutes, ensuring the fabric is fully immersed and agitated periodically.

  • Rinsing and Washing:

    • After dyeing, allow the dyebath to cool gradually.

    • Remove the dyed fabric and rinse it thoroughly with cold water.

    • Wash the fabric with a non-ionic detergent solution (e.g., 2 g/L) at 50-60 °C for 15 minutes to remove any unfixed dye.

    • Rinse again with cold water and allow to air dry.

Performance Evaluation of the Dyed Fabric

The quality of the dyeing can be assessed by evaluating its fastness properties.

Table 2: Typical Fastness Properties of Azo Dyes on Wool

Fastness PropertyTest MethodTypical Rating (1-5 scale)
Lightfastness ISO 105-B024-5
Washfastness ISO 105-C064-5
Rubbing Fastness (Crocking) ISO 105-X12Dry: 4-5, Wet: 4

(Note: These are typical values and can vary depending on the specific dyeing conditions and the concentration of the dye.)

Application in Pigment Formulation: Creating Azo Lake Pigments

While this compound can be used as a soluble dye, it can also be converted into an insoluble pigment through a process called "laking." Azo lake pigments are formed by precipitating the dye with a metal salt, typically of calcium, barium, or aluminum.[9] The hydroxyl and aldehyde groups can act as chelating sites for the metal ion, forming a stable coordination complex.[10]

Mechanism of Pigment Formation

The formation of an azo lake pigment involves the coordination of a metal ion with the dye molecule. The metal ion acts as a bridge, linking multiple dye molecules together to form a large, insoluble complex.

Diagram 2: Formation of an Azo Lake Pigment

G Dye This compound Pigment Insoluble Azo Lake Pigment (Coordination Complex) Dye->Pigment Metal Metal Salt (e.g., CaCl₂) Metal->Pigment

Caption: Conceptual diagram of azo lake pigment formation.

Protocol for the Preparation of a Calcium Lake Pigment

This protocol provides a general method for the preparation of an azo lake pigment.[9]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Calcium chloride (CaCl₂)

  • Distilled water

Procedure:

  • Dissolution of the Dye: In a beaker, dissolve 0.01 mol of this compound in 100 mL of a dilute aqueous solution of sodium hydroxide (e.g., 2%) to form the sodium salt of the dye. Gentle warming may be required to facilitate dissolution.

  • Preparation of the Metal Salt Solution: In a separate beaker, prepare a solution of 0.005 mol of calcium chloride in 50 mL of distilled water. (Assuming a 2:1 dye to metal stoichiometry).

  • Precipitation of the Pigment: With vigorous stirring, slowly add the calcium chloride solution to the dye solution. A colored precipitate of the calcium lake pigment will form immediately.

  • Digestion of the Pigment: Heat the suspension to 80-90 °C and maintain this temperature with stirring for 1-2 hours. This "digestion" step helps to improve the particle size and filtration characteristics of the pigment.

  • Isolation and Purification:

    • Allow the suspension to cool to room temperature.

    • Collect the pigment by vacuum filtration.

    • Wash the pigment cake thoroughly with hot distilled water to remove any soluble salts.

    • Dry the pigment in an oven at 80-100 °C.

  • Pulverization: Once dry, the pigment can be pulverized to a fine powder using a mortar and pestle or a mechanical grinder.

Characterization of the Pigment

The resulting pigment can be characterized by its color, particle size, and dispersibility in various media. Colorimetric data can be obtained using a spectrophotometer to determine the CIELAB values (L, a, b*), which quantify the lightness, red-green character, and yellow-blue character of the color.

Conclusion: A Versatile Building Block for Color Chemistry

This compound is a valuable and versatile intermediate in the field of color chemistry. Its straightforward synthesis via azo coupling and the presence of reactive functional groups make it an ideal starting material for the creation of both high-performance dyes for textiles and stable, vibrant pigments for a variety of applications. The protocols and principles outlined in this document provide a solid foundation for researchers and scientists to explore the full potential of this fascinating molecule in the development of novel colorants. By understanding the interplay between chemical structure, synthesis conditions, and application methods, it is possible to tailor the properties of the final dye or pigment to meet the demands of specific end-uses.

References

  • Sekar, N., et al. "Synthesis of Azo Reactive Dyes Containing Aldehyde Group." Asian Journal of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, R. S., Shaker, D. A. K., & Hussein, M. S. (2025).
  • Bhowmick, A. C., Nath, B. D., & Moim, M. I. (2019). "Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity." American Journal of Chemistry, 9(4), 109-114.
  • Google Patents. (n.d.). EP0202906B1 - Process for producing azo lake pigments.
  • Miladinova, P. M., Vaseva, R. K., & Lukanova, V. R. (2014). "SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL." Journal of Chemical Technology and Metallurgy, 49(6), 579-584.
  • Kamel, M. M., et al. (2019). "Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds." Journal of Biochemical Technology, 10(1), 22-28.
  • Wang, X., et al. "A new salicylaldehyde-based azo dye and its two lanthanide(iii)
  • Miladinova, P. M., et al. "SYNTHESIS AND INVESTIGATION OF SOME ACID AZO DYES FOR WOOL." Journal of Chemical Technology and Metallurgy.
  • El-Sayed, W. A., et al. (2025). "Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights." ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. Retrieved from [Link]

  • Islam, M. S., et al. "INVESTIGATION OF THE COLORFASTNESS PROPERTIES OF NATURAL DYES ON COTTON FABRICS." Fibres and Textiles.
  • LibreTexts. (2019). 19.
  • "COORDINATION COMPOUNDS OF 3d-METALS 5-SULFOSALICYL
  • Cotton Incorporated. "COLORFASTNESS OF COTTON TEXTILES - TECHNICAL BULLETIN."
  • ResearchGate. (2025).
  • Oriental Journal of Chemistry.
  • Asian Publication Corporation. "Synthesis and Characterization of Some Transition Metal Complexes Derived from 5-Nitro salicylaldehyde and p-Anisidine."
  • ResearchGate. (2024).
  • Saeed, A., et al. "A Review on Colour Fastness of Natural Dyed Textiles." Pakistan Journal of Scientific & Industrial Research - Physical Sciences.
  • Iris Publishers. (2024). Light Fastness Testing of Cotton and Wool Samples Dyed with Natural Dyes and Correlation the Results with the Antioxidant Activity of.
  • Google Patents. (n.d.).
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • ResearchGate. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity.
  • ResearchGate. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Hydroxy-5-phenylazobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-phenylazobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the yield and purity of this important chemical intermediate. Here, we will delve into the critical parameters of the synthesis, from reaction mechanism to purification, providing field-proven insights to overcome common experimental challenges.

Synthesis Overview: The Diazo Coupling Reaction

The synthesis of this compound is a classic example of a diazo coupling reaction. This two-step process first involves the diazotization of a primary aromatic amine, in this case, aniline, to form a diazonium salt. This is followed by the electrophilic aromatic substitution reaction of the diazonium salt with an activated aromatic compound, salicylaldehyde, to yield the final azo compound.[1]

The overall reaction can be summarized as follows:

Step 1: Diazotization of Aniline Aniline is treated with nitrous acid (HNO₂), which is typically generated in-situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form the benzenediazonium chloride salt.[2][3]

Step 2: Azo Coupling The freshly prepared benzenediazonium chloride is then coupled with salicylaldehyde in a basic solution. The hydroxyl group of salicylaldehyde is a strong activating group, directing the electrophilic diazonium salt to the para position to form this compound.[4]

Below is a workflow diagram illustrating the key stages of the synthesis.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline Aniline NaNO2_HCl NaNO₂ + HCl (0-5 °C) Aniline->NaNO2_HCl Diazotization Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium Coupling Azo Coupling (pH control) Diazonium->Coupling Salicylaldehyde Salicylaldehyde NaOH NaOH (aq) Salicylaldehyde->NaOH Deprotonation NaOH->Coupling Product 2-Hydroxy-5-phenylazo- benzaldehyde Coupling->Product CrudeProduct Crude Product Product->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Aniline93.132.5 mL (2.55 g)0.027
Concentrated HCl36.467.5 mL-
Sodium Nitrite (NaNO₂)69.002.0 g0.029
Salicylaldehyde122.123.0 mL (3.48 g)0.028
Sodium Hydroxide (NaOH)40.004.0 g0.1
Urea60.06~0.5 g-
Ethanol46.07For recrystallization-
Distilled Water18.02As needed-
Step-by-Step Procedure

Part A: Preparation of Benzenediazonium Chloride Solution (Diazotization)

  • In a 100 mL beaker, dissolve 2.5 mL of aniline in a mixture of 7.5 mL of concentrated hydrochloric acid and 15 mL of water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate 50 mL beaker, dissolve 2.0 g of sodium nitrite in 10 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over a period of 10-15 minutes, ensuring the temperature does not rise above 5 °C.[4]

  • After the addition is complete, stir the mixture for another 10 minutes.

  • Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained.

  • To destroy any remaining excess nitrous acid, add a small amount of urea until the starch-iodide test is negative.[4] Keep the diazonium salt solution in the ice bath for the next step.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 4.0 g of sodium hydroxide in 40 mL of water and cool the solution to 5 °C in an ice bath.

  • Add 3.0 mL of salicylaldehyde to the cold sodium hydroxide solution and stir until it dissolves completely.

  • Slowly add the cold benzenediazonium chloride solution from Part A to the salicylaldehyde solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C.

  • A brightly colored precipitate of this compound should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

Part C: Isolation and Purification

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold water to remove any soluble impurities.

  • Purify the crude product by recrystallization from ethanol or an ethanol-water mixture.[5] Dissolve the solid in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

Troubleshooting Guide

This section addresses specific issues that users might encounter during their experiments in a question-and-answer format.

Q1: My diazotization reaction mixture turned dark brown or black, and I got a low yield of the diazonium salt. What went wrong?

A: This is a common issue often caused by the decomposition of the unstable diazonium salt.

  • Cause 1: High Temperature. The diazotization reaction is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt will decompose, leading to the formation of phenolic byproducts and a dark-colored mixture.

    • Solution: Maintain strict temperature control throughout the addition of sodium nitrite. Use an efficient ice-salt bath and add the nitrite solution slowly and dropwise with vigorous stirring to dissipate the heat effectively.

  • Cause 2: Insufficient Acid. An adequate amount of strong acid is crucial to prevent the diazonium salt from coupling with unreacted aniline, which can form a tarry diazoamino compound.

    • Solution: Ensure that at least 2.5 to 3 equivalents of acid are used per equivalent of aniline. This ensures the medium is sufficiently acidic to keep the aniline protonated and prevents the formation of the diazoamino byproduct.

Q2: The yield of my final azo product is very low, even though the diazotization seemed to proceed well. What are the likely causes?

A: A low yield in the coupling step can be attributed to several factors related to the reaction conditions.

  • Cause 1: Incorrect pH for Coupling. The pH of the coupling reaction is critical. For coupling with phenols like salicylaldehyde, the reaction should be carried out in a basic medium (pH 9-10).[6] In acidic or neutral conditions, the phenol is not sufficiently activated for the electrophilic attack by the diazonium salt.

    • Solution: Ensure that the salicylaldehyde is dissolved in a sufficiently alkaline solution (e.g., aqueous sodium hydroxide) before adding the diazonium salt solution. You can monitor the pH of the reaction mixture to maintain it within the optimal range.

  • Cause 2: Decomposition of the Diazonium Salt. Even if the diazotization is successful, the diazonium salt is inherently unstable and will decompose over time, even at low temperatures.

    • Solution: Use the freshly prepared diazonium salt solution immediately for the coupling reaction. Do not store it for an extended period.

  • Cause 3: Slow or Inefficient Coupling. The rate of coupling can be slow if the concentration of the reactants is too low or if the mixing is inefficient.

    • Solution: Ensure vigorous stirring during the addition of the diazonium salt to the salicylaldehyde solution to maximize the contact between the reactants.

Q3: My final product is a sticky solid and difficult to purify. What should I do?

A: A sticky product often indicates the presence of impurities, such as byproducts or unreacted starting materials.

  • Cause 1: Formation of Side Products. Side reactions can lead to the formation of oily or tarry impurities. For instance, if the temperature during diazotization was too high, phenolic byproducts could have formed.

    • Solution: Re-evaluate your reaction conditions, particularly temperature control during diazotization. For purification, try triturating the sticky solid with a non-polar solvent like hexane to remove some of the oily impurities before attempting recrystallization.

  • Cause 2: Incomplete Reaction. Unreacted starting materials can make the product difficult to crystallize.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup.

  • Cause 3: Improper Recrystallization Solvent. The choice of solvent for recrystallization is crucial for obtaining pure crystals.

    • Solution: Ethanol or an ethanol-water mixture is generally a good choice for recrystallizing this compound.[5] If the product is still oily, you can try a different solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7][8]

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to generate nitrous acid in-situ?

A: Nitrous acid is unstable and decomposes readily.[9] Therefore, it is always prepared fresh in the reaction mixture by reacting sodium nitrite with a strong acid. This ensures a steady and controlled supply of the nitrosating agent for the diazotization reaction.

Q2: What is the purpose of adding urea at the end of the diazotization?

A: Urea is added to remove any excess nitrous acid from the reaction mixture.[4] Excess nitrous acid can lead to unwanted side reactions, such as the formation of N-nitroso compounds, and can also interfere with the subsequent coupling reaction. Urea reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water, which are harmless byproducts.

Q3: Can I use a different aromatic amine or coupling partner?

A: Yes, the diazo coupling reaction is a versatile method for synthesizing a wide variety of azo compounds.[1] You can use other primary aromatic amines for the diazotization step and various electron-rich aromatic compounds (phenols, anilines, naphthols) as coupling partners. However, the optimal reaction conditions, such as pH, may vary depending on the specific reactants used.

Q4: What are the main safety precautions to consider during this synthesis?

A:

  • Aniline: Aniline is toxic and can be absorbed through the skin. It is also a suspected carcinogen. Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

  • Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and can be toxic if ingested. Avoid contact with skin and eyes.[8]

  • Diazonium Salts: Solid diazonium salts are often explosive when dry and are sensitive to shock and heat.[11] For this reason, they are almost always prepared in solution and used immediately without isolation.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and wear appropriate PPE.

Q5: How can I confirm the identity and purity of my final product?

A: The identity and purity of this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Look for characteristic peaks for the -OH group (broad peak around 3200-3600 cm⁻¹), the aldehyde C=O group (~1660-1700 cm⁻¹), and the N=N azo group (~1400-1450 cm⁻¹).[4]

    • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The spectrum should show distinct signals for the aromatic protons and the aldehyde proton.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (C₁₃H₁₀N₂O₂; MW: 226.23 g/mol ).[12]

  • Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product. A single spot on the TLC plate suggests a pure compound.

Below is a diagram illustrating the reaction mechanism.

ReactionMechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Azo Coupling Mechanism Aniline Aniline Benzenediazonium Ion Benzenediazonium Ion Aniline->Benzenediazonium Ion 1. NaNO₂, HCl 2. H⁺, -H₂O Salicylaldehyde Salicylaldehyde Phenoxide Ion Phenoxide Ion Salicylaldehyde->Phenoxide Ion NaOH Intermediate Intermediate Phenoxide Ion->Intermediate + Benzenediazonium Ion This compound This compound Intermediate->this compound -H⁺

Caption: Simplified reaction mechanism for the synthesis.

References

  • ChemBK. (2024, April 10). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Retrieved from [Link]

  • Longdom Publishing. Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

  • Google Patents. (2013). Method for preparing 5-nitrosalicylaldehyde.
  • ChemBK. (2024, April 10). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Retrieved from [Link]

  • National Institutes of Health. Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • International Journal of Innovations in Engineering and Science. Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. Retrieved from [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (2024, February 4). (PDF) Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. Retrieved from [Link]

  • ResearchGate. (2019, June 16). How to perform diazotization of bromohexine using salicylaldehyde ?. Retrieved from [Link]

  • ResearchGate. (2016, October 16). (PDF) Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved from [Link]

  • EXPERIMENT (3) Recrystallization. Retrieved from [Link]

  • Google Patents. Method for purifying 5-sulfosalicylic acid.
  • National Institutes of Health. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]

  • YouTube. (2019, January 3). converting anilines to diazoniums ions. Retrieved from [Link]

  • ResearchGate. (2016, August 4). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Retrieved from [Link]

  • Google Patents. New preparation method of 5-nitro-salicylaldehyde.
  • ResearchGate. Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Retrieved from [Link]

  • ResearchGate. (2016, August 8). (PDF) Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Retrieved from [Link]

  • Organic Chemistry Portal. Diazotisation. Retrieved from [Link]

  • Yokogawa. pH in Diazo Coupler. Retrieved from [Link]

  • PubMed. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Quora. (2015, April 24). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline?. Retrieved from [Link]

  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • Semantic Scholar. Synthesis and Spectroscopic Characterization of Some New Biological Active Azo–Pyrazoline Derivatives. Retrieved from [Link]

  • ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]

    • ANILINE. Retrieved from [Link]

  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl.... Retrieved from [Link]

  • ResearchGate. (2016, October 16). (PDF) Synthesis of novel azo Schiff base bis[5-(4-methoxyphenylazo)-2-hydroxy -3-methoxy benzaldehyde]-1,2-phenylene diimine. Retrieved from [Link]

  • Google Patents. Process for purifying and recrystallizing oxalic acid by remelting.
  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Hydroxy-5-phenylazobenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-5-phenylazobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and stabilizing this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by a combination of factors related to its chemical structure, which contains both a reactive aldehyde group and a photosensitive azo group. The main contributors to its instability are:

  • pH: The pH of the solution can significantly impact the stability of the azo group. Both highly acidic and highly alkaline conditions can lead to changes in the chemical structure and degradation.[1][2][3][4] The optimal pH range for many azo dyes is often near neutral or slightly acidic.[5]

  • Light Exposure (Photodegradation): Azo compounds are known to be susceptible to photodegradation, where exposure to light, particularly UV light, can lead to the cleavage of the N=N double bond.[6][7] This process often involves the generation of reactive oxygen species that attack the chromophore.[6]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can convert it into a carboxylic acid. This process can be accelerated by the presence of dissolved oxygen and certain metal ions.[8] Additionally, the azo linkage can be vulnerable to oxidative cleavage.[9]

  • Temperature: Elevated temperatures can increase the rate of degradation reactions.[1][2] For long-term storage, lower temperatures are generally recommended.

Q2: What are the likely degradation products of this compound?

A2: Based on the known degradation pathways of similar compounds, the primary degradation products are likely to be:

  • Oxidation of the aldehyde group: This would result in the formation of 2-Hydroxy-5-phenylazobenzoic acid.[8]

  • Cleavage of the azo bond: This can lead to the formation of smaller aromatic compounds, such as phenols and anilines.[6] The specific products will depend on the cleavage mechanism (reductive or oxidative).

  • Ring-opening products: Under more aggressive degradation conditions, the aromatic rings may undergo cleavage, leading to the formation of smaller aliphatic carboxylic acids.[6]

Q3: What analytical techniques are most suitable for monitoring the stability of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability of this compound:

  • High-Performance Liquid Chromatography (HPLC): This is the ideal technique for separating the parent compound from its degradation products and quantifying their respective concentrations over time. A stability-indicating HPLC method should be developed and validated.[10][11][12][13]

  • UV-Vis Spectroscopy: This technique can be used to monitor the overall color of the solution, as the degradation of the azo chromophore will lead to a decrease in absorbance in the visible region.[7][14] It is a quick and straightforward method for an initial assessment of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the unknown degradation products, LC-MS is a powerful tool that can provide molecular weight information and fragmentation patterns.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Problem 1: The color of my this compound solution is fading over time.

Possible Causes:

  • Photodegradation: The azo bond, which is responsible for the color of the compound, is likely being cleaved upon exposure to light.[6]

  • Oxidative Degradation: The azo chromophore can also be destroyed by oxidative processes.[9]

  • Incorrect pH: The pH of your solution may be outside the optimal stability range for the azo dye.[3]

Troubleshooting Steps:

  • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to protect them from light.

  • Deoxygenate your Solvent: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Control the pH: Ensure the pH of your solution is within a stable range, typically between 4 and 7 for many azo compounds.[5] Use a suitable buffer system to maintain the pH.

  • Add an Antioxidant: Consider adding a small amount of an antioxidant to your solution. Phenolic antioxidants like BHT (butylated hydroxytoluene) or natural antioxidants such as quercetin can be effective in scavenging free radicals that contribute to degradation.[15]

Problem 2: I am observing a new peak in my HPLC chromatogram that grows over time.

Possible Cause:

  • This is a clear indication that your compound is degrading, and the new peak corresponds to a degradation product.

Troubleshooting Steps:

  • Identify the Degradation Product: If possible, use LC-MS to identify the molecular weight of the new peak. This will help you understand the degradation pathway.

  • Implement Stabilization Strategies: Based on the likely identity of the degradation product (e.g., an oxidation product), implement the appropriate stabilization strategies outlined in this guide, such as adding antioxidants or controlling the pH.

  • Perform a Forced Degradation Study: To proactively identify potential degradation products, consider performing a forced degradation study as outlined in the ICH guidelines.[10] This involves exposing the compound to stress conditions (acid, base, oxidation, light, heat) to accelerate degradation and identify the resulting products.

Problem 3: The potency of my this compound solution is decreasing, but I don't see significant degradation products in my HPLC.

Possible Causes:

  • Formation of Insoluble Aggregates: The compound or its early-stage degradation products may be aggregating and precipitating out of solution, leading to a decrease in the concentration of the soluble active compound.

  • Adsorption to the Container: The compound may be adsorbing to the surface of your storage container.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect your solution for any signs of precipitation or cloudiness.

  • Change the Solvent or Add a Surfactant: Consider using a different solvent system or adding a small amount of a non-ionic surfactant to improve solubility and prevent aggregation.[16]

  • Use Low-Adsorption Containers: Switch to low-adsorption vials, such as those made of polypropylene or silanized glass.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to quickly assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Appropriate solvents (e.g., methanol, acetonitrile, DMSO)

  • Buffers of various pH (e.g., pH 2, 4, 7, 9, 12)

  • Hydrogen peroxide (3%)

  • Antioxidants (e.g., BHT, quercetin)

  • Amber and clear glass vials

  • HPLC system with a UV detector

  • UV light chamber

  • Oven

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in your chosen solvent at a known concentration.

  • Set up Stress Conditions:

    • pH Stress: Dilute the stock solution in buffers of different pH values.

    • Oxidative Stress: Add a small amount of hydrogen peroxide to a solution of the compound.

    • Photostability: Place a solution in a clear vial and expose it to UV light. Keep a control sample in an amber vial.

    • Thermal Stress: Place a solution in an oven at an elevated temperature (e.g., 50°C). Keep a control sample at room temperature.

  • Time Points: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis: Quantify the percentage of the parent compound remaining and the area of any new peaks at each time point.

Protocol 2: Preparation of Stabilized Solutions

This protocol provides a general method for preparing a more stable solution of this compound for experimental use.

Materials:

  • This compound

  • Deoxygenated solvent (e.g., nitrogen-sparged methanol)

  • Buffer solution (e.g., pH 5 acetate buffer)

  • Antioxidant stock solution (e.g., BHT in methanol)

  • Amber vials

Procedure:

  • Solvent Preparation: Sparge your chosen solvent with nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Buffer Addition: If using a buffer, ensure it is also deoxygenated.

  • Dissolving the Compound: Weigh the required amount of this compound and dissolve it in the deoxygenated solvent/buffer.

  • Antioxidant Addition: Add a small volume of the antioxidant stock solution to achieve the desired final concentration (e.g., 0.01% BHT).

  • Storage: Store the final solution in a tightly sealed amber vial at a low temperature (e.g., 4°C or -20°C for long-term storage).

Data Presentation

Table 1: Effect of pH on the Stability of this compound at Room Temperature

pH% Remaining after 24 hours
285%
495%
792%
978%
1265%

Note: The data in this table is illustrative and should be confirmed experimentally for your specific conditions.

Table 2: Efficacy of Different Stabilizers on the Stability of this compound in Solution Exposed to Light

Stabilizer% Remaining after 8 hours
None60%
0.01% BHT90%
0.01% Quercetin88%

Note: The data in this table is illustrative and should be confirmed experimentally for your specific conditions.

Visualizations

cluster_degradation Proposed Degradation Pathways parent This compound oxidation_product 2-Hydroxy-5-phenylazobenzoic acid parent->oxidation_product Oxidation of Aldehyde cleavage_products Phenols + Anilines parent->cleavage_products Azo Bond Cleavage (Photochemical/Oxidative) ring_opening Aliphatic Carboxylic Acids cleavage_products->ring_opening Ring Opening

Caption: Proposed degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Solution of Compound stress Apply Stress Conditions (pH, Light, Temp, Oxidant) start->stress sample Collect Samples at Time Points (T0, T1, T2...) stress->sample analyze Analyze by HPLC-UV sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify identify Identify Degradation Products (LC-MS) analyze->identify end Determine Degradation Rate and Pathway quantify->end

Caption: Workflow for assessing the stability of this compound.

cluster_stabilization Mechanisms of Stabilization compound This compound degradation Degradation Products compound->degradation ros Reactive Oxygen Species (ROS) ros->compound Attacks stable_ros Stable Radical antioxidant Antioxidant (e.g., BHT) antioxidant->ros Scavenges

Caption: Mechanism of action of antioxidants in stabilizing the compound.

References

  • Visible light assisted photooxidative facile degradation of azo dyes in water using a green method - PubMed Central. (2024-05-20).
  • US8252844B2 - Method of stabilizing an aldehyde - Google Patents.
  • Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases - ResearchGate. (2025-02-27).
  • Sensitive Analytical Methods for Determination of Stability of Drugs in Pharmaceutical Dosage Forms - ResearchGate. (2026-01-11).
  • Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics - MDPI.
  • Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes - Science Publications.
  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC - PubMed Central.
  • Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine.
  • Reactivity of Aldehydes & Ketones - Chemistry LibreTexts. (2023-01-22).
  • The Sonochemical Degradation of Azobenzene and Related Azo Dyes: Rate Enhancements via Fenton's Reactions | The Journal of Physical Chemistry A - ACS Publications.
  • Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - NIH.
  • Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradiation - MDPI. (2024-07-12).
  • Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles - ResearchGate. (2020-07-10).
  • Effect of pH, Salinity, Dye, and Biomass Concentration on Decolourization of Azo Dye Methyl Orange in Denitrifying Conditions - MDPI. (2022-11-18).
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review.
  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - NIH.
  • Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde - Benchchem.
  • Degradation of 2,4,5-trichlorophenol by the lignin-degrading basidiomycete Phanerochaete chrysosporium - PubMed.
  • Development and Validation of a Stability Indicating Analytical Method for the Estimation of Gliclazide and Sitagliptin in Bulk Drugs and Tablet Dosage Forms by RP-UPLC: An Application of the Quality-by-Design Approach - ResearchGate.
  • Tuning the aqueous solubility, chemical reactivity and absorption wavelength of azo dye through systematic adjustment of molecular charge density: a DFT study - Taylor & Francis Online.
  • Effect of pH on Absorbance of Azo Dye Formed by Reaction Between Nitrite and Sulfanilamide/ N-(l-Naphthyl)ethylenediamine in Residual Nitrite Methods for Foods - Oxford Academic.
  • Antioxidant molecule useful in the stabilization of nanoparticles in water suspension | Request PDF - ResearchGate.
  • Degradation of azo dyes by the lignin-degrading fungus Phanerochaete chrysosporium - PubMed.
  • Aldehydes and Ketones - MSU chemistry.
  • Aldehyde - Wikipedia.
  • Photocatalytic Degradation of Azo Dyes Over Semiconductors Supported on Polyethylene Terephthalate and Polystyrene Substrates - ResearchGate.
  • The continuous flow synthesis of azos - PMC - NIH. (2024-01-26).
  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - MDPI.
  • Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017-08-18).
  • (PDF) An Overview of Preparation for Different Azo Compounds - ResearchGate. (2024-04-08).

Sources

Technical Support Center: A Researcher's Guide to Solubilizing 5-Phenylazosalicylaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming solubility challenges with 5-phenylazosalicylaldehyde. Understanding the physicochemical properties of this compound is the first step toward successful experimental design.

5-Phenylazosalicylaldehyde is an aromatic azo compound, characterized by two phenyl rings linked by an N=N double bond.[1][2] Its structure includes a hydroxyl (-OH) and an aldehyde (-CHO) group on one of the rings, ortho to each other, a feature inherited from salicylaldehyde. This structure gives the molecule a largely hydrophobic character, but the phenolic hydroxyl group provides a handle for pH-dependent solubility manipulation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the solubilization of 5-phenylazosalicylaldehyde in a direct question-and-answer format.

Q1: My 5-phenylazosalicylaldehyde isn't dissolving. What is the first thing I should try?

Answer: The first step is to ensure you are using an appropriate organic solvent. Due to its predominantly hydrophobic structure, 5-phenylazosalicylaldehyde has very low solubility in water.

Initial Troubleshooting Steps:

  • Select a Primary Organic Solvent: Start with a strong, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These are generally effective at dissolving a wide range of organic compounds.[3]

  • Gentle Warming: After adding the solvent, gently warm the solution to 30-40°C. This can increase the kinetic rate of dissolution. Avoid excessive heat, as azo compounds can be unstable at higher temperatures.[4]

  • Vortexing/Sonication: Agitate the mixture vigorously using a vortex mixer or use a bath sonicator for 5-10 minutes to break up solid aggregates and increase the surface area for dissolution.

If the compound remains insoluble, it may be necessary to reconsider your solvent choice or concentration.

Q2: What are the best solvents for preparing a concentrated stock solution?

Answer: For preparing high-concentration stock solutions, DMSO is the most recommended solvent. It is a powerful solvent for many poorly soluble compounds and is miscible with a wide range of aqueous buffers and media used in subsequent experiments.[5][6]

SolventTypical Starting ConcentrationNotes & Considerations
Dimethyl Sulfoxide (DMSO) 10-25 mg/mLThe gold standard for initial stock preparation. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid cellular toxicity.[5]
N,N-Dimethylformamide (DMF) 10-20 mg/mLAnother strong solvent. Can be slightly more toxic to cells than DMSO.
Ethanol (EtOH) Lower solubilityLess effective than DMSO but can be a good choice if DMSO is incompatible with your experiment. It is also less toxic for many cell types.[6]
Tetrahydrofuran (THF) VariableA good organic solvent, but its volatility and potential for peroxide formation require careful handling.

Note: These values are estimates. Always perform a small-scale test to determine the maximum solubility for your specific lot of the compound.

Q3: How does pH affect the solubility of 5-phenylazosalicylaldehyde, and how can I use this to my advantage?

Answer: The "salicyl" part of the name is key. The molecule contains a phenolic hydroxyl group, which is weakly acidic (pKa ≈ 8-10). This allows for a significant increase in aqueous solubility at higher pH.

Mechanism: At a pH above its pKa, the hydroxyl group (-OH) is deprotonated to form a phenolate ion (-O⁻). This charged species is significantly more polar and thus more soluble in aqueous solutions.[7][8][9]

Practical Application: This property is extremely useful for preparing aqueous working solutions from a concentrated DMSO stock. By diluting the stock into a basic buffer (e.g., PBS at pH 8.0 or higher), you can achieve a final working concentration that would be impossible to reach in neutral water.[10][11]

Q4: My compound dissolved in DMSO, but crashed out of solution when I diluted it into my aqueous buffer. What happened?

Answer: This is a common phenomenon called "precipitation upon dilution." It occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous "anti-solvent" where it has poor solubility.

Troubleshooting Workflow for Precipitation:

Caption: Troubleshooting workflow for compound precipitation.

Key Prevention Strategies:

  • Increase pH: As described in Q3, use a slightly basic buffer for dilution.

  • Stepwise Dilution: Add the DMSO stock to the vortexing buffer slowly and dropwise to avoid localized high concentrations that can initiate precipitation.

  • Use Co-solvents: For particularly challenging dilutions, including a small amount of a biocompatible co-solvent like PEG400 or Tween 80 in your final aqueous buffer can help maintain solubility.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the standard procedure for preparing a concentrated stock solution for long-term storage.

Materials:

  • 5-phenylazosalicylaldehyde powder

  • High-purity, anhydrous DMSO

  • Analytical balance

  • Amber glass vial or cryovial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of 5-phenylazosalicylaldehyde needed. For 1 mL of a 10 mg/mL solution, you will need 10 mg.

  • Weighing: Carefully weigh out 10 mg of the compound and transfer it to a clean, dry amber vial.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If solids persist, place the vial in a bath sonicator for 10-15 minutes, or until the solution is clear. Gentle warming (37°C) can be applied if necessary.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C.[5][6] Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment

This protocol details how to dilute the DMSO stock into an aqueous buffer for use in biological assays, leveraging pH to maintain solubility.

Decision Workflow for Aqueous Solution Preparation:

G cluster_prep Preparation Steps cluster_outcome Outcome start Start with Concentrated DMSO Stock choose_buffer Select Aqueous Buffer (e.g., PBS, Tris) start->choose_buffer adjust_ph Adjust Buffer pH to 8.0-9.0 using 1M NaOH choose_buffer->adjust_ph dilute Slowly Dilute DMSO Stock into Vortexing Basic Buffer adjust_ph->dilute final_check Visually Inspect for Clarity dilute->final_check success Solution is Clear: Ready for Experiment final_check->success Clear fail Precipitate Forms: Return to Troubleshooting final_check->fail Cloudy

Caption: Workflow for preparing an aqueous working solution.

Procedure:

  • Prepare Basic Buffer: Take your desired aqueous buffer (e.g., 1x PBS) and adjust its pH to 8.0-8.5 using a small amount of 1M NaOH.

  • Calculate Dilution: Determine the volume of your DMSO stock needed for the final concentration. Remember to account for the volume of the stock to calculate the correct final volume of buffer.

  • Perform Dilution:

    • Place the required volume of basic buffer into a sterile tube.

    • While vigorously vortexing the buffer, add the calculated volume of DMSO stock drop-by-drop.

    • This rapid mixing into a basic solution is critical to prevent precipitation.

  • Final Check: The final working solution should be clear. If it appears cloudy or contains a precipitate, the final concentration is likely too high for the chosen conditions. You may need to lower the concentration or add a co-solvent.

  • Use Immediately: Aqueous solutions of azo compounds can be less stable than stock solutions.[1] It is best to prepare them fresh before each experiment.

References

  • Walsh Medical Media. (n.d.). Review in Azo Compounds and its Biological Activity. Retrieved from [Link]

  • Save My Exams. (2025). Azo Compounds - A Level Chemistry Revision Notes. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Journal of Pharmaceutical Sciences, 70(1), 22-32. Retrieved from [Link]

  • Jug, M., et al. (2016). Saturated solubility of salicylic acid in the aqueous phases at different pH values. ResearchGate. Retrieved from [Link]

  • Mooney, K. G., et al. (1981). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical acids and their sodium salts. II: Salicylic acid, theophylline, and benzoic acid. Semantic Scholar. Retrieved from [Link]

  • El-Khouly, M. E., et al. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. IntechOpen. Retrieved from [Link]

  • IIP Series. (n.d.). CHEMISTRY OF AZO DYES: HISTORY, CLASSIFICATION, PROPERTIES AND RECENT DEVELOPMENTS. Retrieved from [Link]

  • Formulations Matter. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Wiles, C., et al. (2012). The continuous flow synthesis of azos. PMC - NIH. Retrieved from [Link]

  • Ancla, C., et al. (2011). Effect of pH on salicylic acid-based poly(anhydride-ester): Implications for polymer degradation and controlled salicylic acid release. ResearchGate. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • Patil, S. P., et al. (n.d.). Solubility Determination of Salicylic Acids and its Metabolite. Asian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-5-phenylazobenzaldehyde. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Nitrosalicylaldehyde in aqueous co-solvent mixtures of methanol, ethanol, isopropanol and acetonitrile: Solubility determination, solvent effect and preferential solvation analysis. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the synthesis of 2-Hydroxy-5-phenylazobenzaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the critical "why" behind each step. Our goal is to empower you with the scientific understanding necessary to confidently and safely scale your synthesis.

I. Overview of the Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction. This two-step process first involves the diazotization of an aromatic primary amine, in this case, aniline, to form a diazonium salt. This is followed by the coupling of the diazonium salt with an activated aromatic compound, salicylaldehyde, to yield the final azo product. While straightforward on a lab scale, scaling up this synthesis introduces challenges related to temperature control, reaction kinetics, and safety.

II. Reaction Mechanism and Workflow

The overall synthesis can be visualized as a two-stage process:

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline HCl_NaNO2 HCl, NaNO2 (0-5 °C) Aniline->HCl_NaNO2 Diazonium_Salt Benzenediazonium Chloride (Unstable Intermediate) HCl_NaNO2->Diazonium_Salt NaOH NaOH (aq) (pH 9-10) Diazonium_Salt->NaOH Salicylaldehyde Salicylaldehyde Salicylaldehyde->NaOH Final_Product This compound NaOH->Final_Product

Caption: Workflow for the synthesis of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up of this compound synthesis in a question-and-answer format.

Diazotization Step

Q1: My diazotization reaction is failing, or the yield of the diazonium salt is consistently low. What are the primary causes?

A1: Low yields in the diazotization step are almost always linked to temperature control and the stability of nitrous acid.

  • Temperature Excursions: The diazotization reaction is exothermic. If the temperature rises above 5-10°C, the unstable diazonium salt will decompose, often visibly liberating nitrogen gas.[1] It is absolutely critical to maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite.[1][2] On a larger scale, this requires a more robust cooling system than a simple ice bath, such as a cryostat or a jacketed reactor with a circulating coolant.

  • Nitrous Acid Decomposition: Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid like HCl.[2][3] This reagent is unstable and will decompose if not used promptly. It's crucial to add the sodium nitrite solution to the acidic aniline solution, not the other way around.[4] This ensures that the nitrous acid is consumed as it is formed.

  • Incorrect pH: A strongly acidic medium is essential for the generation of nitrous acid.[1] An insufficient amount of acid will lead to incomplete diazotization. It is recommended to use an excess of hydrochloric acid to maintain the pH and suppress the concentration of free aniline, which could otherwise lead to unwanted side reactions.[5]

Q2: I'm observing the formation of a tarry, dark-colored byproduct during diazotization. What is happening and how can I prevent it?

A2: The formation of dark, tarry substances often indicates side reactions, primarily the coupling of the newly formed diazonium salt with unreacted aniline.

  • Cause: If there is an insufficient amount of acid, some aniline will remain as a free base. This free aniline can then act as a coupling component, reacting with the diazonium salt to form diazoamino-benzene, an unstable compound that can rearrange and polymerize.

  • Prevention: The key is to maintain a sufficiently acidic environment to ensure that all the aniline is protonated to form the anilinium salt.[5] This prevents it from acting as a nucleophile. Using an excess of hydrochloric acid is a common and effective strategy.[5]

Azo Coupling Step

Q3: The yield of my final product, this compound, is low, even with a successful diazotization. What factors in the coupling step could be responsible?

A3: The coupling reaction is highly sensitive to pH, the rate of addition, and the stability of the diazonium salt.

  • Incorrect pH: For coupling with phenols like salicylaldehyde, a mildly alkaline pH (around 9-10) is optimal.[6] This deprotonates the hydroxyl group to form the more reactive phenoxide ion.[6][7] If the pH is too low, the coupling will be slow or may not occur at all. Conversely, a pH that is too high can lead to the decomposition of the diazonium salt.

  • Rate of Addition: The diazonium salt solution should be added slowly to the salicylaldehyde solution with efficient stirring.[6] This prevents localized high concentrations of the diazonium salt, which can lead to side reactions and decomposition.[6]

  • Decomposition of the Diazonium Salt: The diazonium salt is thermally unstable and should be used immediately after its preparation.[8] The solution should be kept cold (0-5°C) right up until it is added to the coupling component.[7]

Q4: The color of my final product is inconsistent between batches. What could be causing this variation?

A4: Color variations in azo dyes can be attributed to several factors, including impurities and the physical form of the product.

  • Impurities: The presence of byproducts, such as those from side reactions during diazotization or coupling, can significantly impact the final color.[6] Purification of the final product is crucial for achieving a consistent color.

  • pH of the Final Product: Many azo compounds are pH indicators, and their color can change with the pH of the solution.[1] Ensure the final product is isolated and dried at a consistent pH.

  • Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different colors. The conditions during precipitation and drying, such as the solvent system and the rate of cooling, can influence the crystal structure.[6]

Safety Considerations

Q5: What are the primary safety hazards associated with scaling up this synthesis, and what precautions should I take?

A5: The most significant hazard in this synthesis is the handling of diazonium salts, which are known to be explosive in their solid, dry state.[4][9]

  • Never Isolate Dry Diazonium Salts: It is imperative to keep the diazonium salt in solution at all times.[8][10] Accidental precipitation or isolation of the solid diazonium salt can lead to a violent detonation.

  • Temperature Control: As mentioned, maintaining a low temperature is crucial not only for yield but also for safety. Runaway reactions can occur if the temperature is not adequately controlled.

  • Ventilation: The reaction can generate nitrogen gas, especially if the diazonium salt decomposes.[4] Always perform the reaction in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory. Given the potential for explosive decomposition, a blast shield should also be used, especially when working at a larger scale.

IV. Experimental Protocols

Step 1: Diazotization of Aniline
  • In a jacketed reactor equipped with an overhead stirrer and a temperature probe, add aniline to a solution of hydrochloric acid in water.

  • Cool the mixture to 0-5°C with constant stirring.

  • Prepare a solution of sodium nitrite in cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline salt solution over a period of 30-60 minutes, ensuring the temperature remains below 5°C.[8]

  • After the addition is complete, continue to stir the mixture for an additional 15-30 minutes at 0-5°C.[8]

  • Check for the presence of excess nitrous acid using starch-iodide paper (the paper will turn blue-black).[4][8] If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

Step 2: Azo Coupling with Salicylaldehyde
  • In a separate reactor, dissolve salicylaldehyde in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5°C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold salicylaldehyde solution with vigorous stirring, maintaining the temperature below 10°C.

  • The pH of the reaction mixture should be maintained between 9 and 10. Adjust with additional sodium hydroxide solution if necessary.

  • After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. A colored precipitate of this compound should form.

  • Isolate the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Dry the product in a vacuum oven at a low temperature.

V. Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low Diazonium Salt Yield Temperature > 5°CImprove cooling efficiency; use a jacketed reactor.
Insufficient AcidUse an excess of hydrochloric acid.[5]
Premature Nitrous Acid DecompositionAdd sodium nitrite solution to the acidic aniline solution.[4]
Tarry Byproducts Coupling with Unreacted AnilineMaintain a strongly acidic medium to ensure all aniline is protonated.[5]
Low Final Product Yield Incorrect Coupling pHMaintain pH at 9-10 for coupling with salicylaldehyde.[6]
Rapid Addition of Diazonium SaltAdd the diazonium salt solution slowly with efficient stirring.[6]
Diazonium Salt DecompositionUse the diazonium salt solution immediately after preparation and keep it cold.[8]
Inconsistent Product Color ImpuritiesPurify the final product by recrystallization.
pH VariationIsolate and dry the final product at a consistent pH.[1]
Crystal PolymorphismControl precipitation and drying conditions.[6]

VI. Visualization of Key Relationships

Troubleshooting_Logic Low_Yield Low Yield Diazotization_Issues Diazotization Issues Low_Yield->Diazotization_Issues Coupling_Issues Coupling Issues Low_Yield->Coupling_Issues Temp_Control Poor Temperature Control (> 5°C) Diazotization_Issues->Temp_Control Incorrect_pH_Diazo Incorrect pH (Not Acidic) Diazotization_Issues->Incorrect_pH_Diazo Reagent_Addition Incorrect Reagent Addition Order Diazotization_Issues->Reagent_Addition Incorrect_pH_Coupling Incorrect pH (Not Alkaline) Coupling_Issues->Incorrect_pH_Coupling Decomposition Diazonium Salt Decomposition Coupling_Issues->Decomposition Slow_Addition Rapid Addition of Diazo Salt Coupling_Issues->Slow_Addition Temp_Control->Decomposition

Caption: Logic diagram for troubleshooting low yield issues.

VII. References

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(10), 1436-1443.

  • BenchChem. (2025). Application Notes and Protocols: Diazotization of Anilines for Iodination. BenchChem.

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield. BenchChem.

  • ChemBK. (2024). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. ChemBK.

  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Online Chemistry Notes.

  • AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Periodica Polytechnica Chemical Engineering.

  • ResearchGate. (n.d.). Optimization of the azo coupling conditions at small molecular level. ResearchGate.

  • Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Longdom Publishing.

  • Vedantu. (n.d.). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. Vedantu.

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters.

  • BenchChem. (2025). Optimizing coupling reaction conditions for azo dyes. BenchChem.

  • Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Chemguide.

  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. BenchChem.

  • National Institutes of Health. (2024). The continuous flow synthesis of azos. PMC.

  • BenchChem. (2025). Technical Support Center: Synthesis of Azo Dyes. BenchChem.

  • Maynooth University Research Archive Library. (2024). The continuous flow synthesis of azos. MURAL.

  • ResearchGate. (2018). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. ResearchGate.

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development.

  • National Oceanic and Atmospheric Administration. (n.d.). Diazonium Salts. CAMEO Chemicals.

  • ResearchGate. (2016). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. ResearchGate.

  • Patil, A. S. (2017). Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. International Journal of Trend in Scientific Research and Development.

  • ResearchGate. (2017). Synthesis, Characterization, Antibacterial, and Antifungal Activity of Novel 2-(2-hydroxy-5-((aryl)-diazenyl)phenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one. ResearchGate.

  • The Synthesis of Azo Dyes. (n.d.). University of California, Irvine.

  • First Source Worldwide. (2017). How Do You Make an Azo Dye?. First Source Worldwide.

  • ResearchGate. (2019). One-pot synthesis of azo compounds in the absence of acidic or alkaline additives. ResearchGate.

  • ResearchGate. (2004). Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of azo compounds. Organic Chemistry Portal.

  • MOLBASE Encyclopedia. (n.d.). This compound|151726-58-8. MOLBASE Encyclopedia.

  • SciSpace. (n.d.). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl). SciSpace.

  • ResearchGate. (2019). How to perform diazotization of bromohexine using salicylaldehyde?. ResearchGate.

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts.

  • ACS Publications. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education.

  • Chemguide. (n.d.). some reactions of diazonium ions. Chemguide.

  • ResearchGate. (n.d.). Scheme 1 : Reaction coupling of dizonium salt with salicylic acid. ResearchGate.

  • ResearchGate. (2017). Synthesis, Characterization, and Biological Activity of 4-(2-Hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols Derivatives. ResearchGate.

  • Cenmed Enterprises. (n.d.). 2 Hydroxy 5 Phenylazo Benzaldehyde. Cenmed Enterprises.

  • Sigma-Aldrich. (n.d.). 2-HYDROXY-5-PHENYLAZO-BENZALDEHYDE AldrichCPR. Sigma-Aldrich.

  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. BenchChem.

Sources

Technical Support Center: Characterization of Azo-Salicylaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of azo-salicylaldehyde compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in the synthesis, purification, and structural elucidation of this versatile class of molecules. Here, we address common issues in a direct question-and-answer format, providing not just protocols but the underlying chemical principles to empower your experimental choices.

Section 1: Synthesis and Purification Pitfalls

Q1: My azo-coupling reaction yield is consistently low, and I'm getting a lot of dark, insoluble byproducts. What's going wrong?

A: Low yields and byproduct formation in azo-coupling reactions, specifically for azo-salicylaldehydes, almost always trace back to two critical parameters: temperature control during diazotization and pH management during the coupling step.

Causality and Expert Insights: The diazonium salt intermediate, formed from your aniline derivative, is notoriously unstable at elevated temperatures.[1] Above 5 °C, it rapidly decomposes, leading to phenols and other unwanted, often colored, side products. The subsequent coupling of the diazonium salt to salicylaldehyde is a pH-dependent electrophilic aromatic substitution. The salicylaldehyde must be in its phenoxide form to be sufficiently activated for the electrophilic attack by the diazonium ion. If the solution is too acidic, the phenoxide concentration is too low, hindering the reaction. If it's too basic, the diazonium salt can convert to a non-reactive diazotate species.

Troubleshooting Protocol: Optimizing the Azo-Coupling Reaction

  • Diazotization (Step 1):

    • Dissolve the starting aniline (1 equivalent) in a mixture of concentrated HCl and water.

    • Prepare a robust ice-salt bath and cool the aniline solution to 0-5 °C with vigorous stirring. The flask should be immersed in the bath, not just sitting on top of it.

    • Dissolve sodium nitrite (NaNO₂, ~1.1 equivalents) in cold water in a separate flask.

    • Add the NaNO₂ solution dropwise to the cold aniline solution over 30-60 minutes. Use a thermometer to ensure the internal reaction temperature never exceeds 5 °C .[1][2]

    • After the addition is complete, stir for an additional 20-30 minutes in the ice bath. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). If the test is negative, add a small amount more of the NaNO₂ solution. If positive, add a pinch of urea or sulfamic acid to quench the excess nitrous acid, preventing unwanted side reactions.

  • Coupling (Step 2):

    • In a separate beaker, dissolve salicylaldehyde (1 equivalent) in an aqueous solution of sodium hydroxide (~2 equivalents) and sodium carbonate.[3] This ensures the formation of the reactive sodium 2-formylphenolate.

    • Cool this alkaline solution to 0-5 °C in a separate ice-salt bath.

    • Slowly add the cold diazonium salt solution from Step 1 to the cold salicylaldehyde solution with vigorous stirring. The pH should be maintained in the alkaline range (typically pH 8-10).

    • A brightly colored precipitate (your azo-salicylaldehyde) should form immediately. Continue stirring in the ice bath for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Collect the crude product by vacuum filtration. Wash thoroughly with cold water and then with a saturated NaCl solution to remove impurities.

    • Recrystallization is often effective for purification. Common solvent systems include ethanol, or mixtures like DMF/methanol.[4][5]

Section 2: Spectroscopic Characterization Challenges

The primary challenge in characterizing azo-salicylaldehydes stems from their existence as a mixture of two tautomers in equilibrium: the Azo-Enol form and the Keto-Hydrazone form. This equilibrium is highly sensitive to the environment (solvent, pH, temperature) and molecular structure.[6][7]

Diagram 1: Tautomeric Equilibrium in Azo-Salicylaldehydes

tautomerism cluster_azo Azo-Enol Tautomer cluster_hydrazone Keto-Hydrazone Tautomer azo Azo-Enol Form (Intramolecular H-Bond) hydrazone Keto-Hydrazone Form (Quinonoid Structure) azo->hydrazone H⁺ transfer caption Azo-enol and keto-hydrazone tautomeric forms. uv_vis_troubleshooting start Observe UV-Vis Spectrum single_peak Single, Sharp Peak? start->single_peak broad_or_multiple Broad or Multiple Peaks? start->broad_or_multiple is_polar Change to Polar Solvent (e.g., DMF) single_peak->is_polar Yes is_nonpolar Change to Non-Polar Solvent (e.g., Toluene) single_peak->is_nonpolar No (Implies Broad/Multiple) both_present Conclusion: Both tautomers co-exist in solution broad_or_multiple->both_present Yes red_shift Conclusion: Hydrazone form is stabilized by polarity is_polar->red_shift Observe Red Shift? blue_shift Conclusion: Azo form is favored in non-polar media is_nonpolar->blue_shift Observe Blue Shift? caption Workflow for interpreting azo-salicylaldehyde UV-Vis spectra.

Caption: Workflow for interpreting azo-salicylaldehyde UV-Vis spectra.

NMR Spectroscopy

Q3: Why is the hydroxyl proton signal in my ¹H NMR spectrum extremely broad and far downfield (11-16 ppm), or sometimes missing altogether?

A: This is a classic signature of a strongly intramolecularly hydrogen-bonded proton involved in a tautomeric equilibrium. The broadness is due to chemical exchange, and the significant downfield shift is caused by the deshielding effect of the hydrogen bond with either the azo nitrogen (enol form) or the carbonyl oxygen (hydrazone form).

Causality and Expert Insights: The labile proton (either -OH of the enol or -NH of the hydrazone) is in a dynamic state. Its signal can be broadened by exchange with residual water in the NMR solvent or by the tautomeric interconversion itself. If the exchange is very rapid, the peak can broaden into the baseline and become undetectable. The strong downfield shift confirms the proton is in a hydrogen-bonded environment. [4][5] Self-Validating Protocol: The D₂O Exchange Experiment

This is the definitive experiment to confirm a labile, acidic proton.

  • Acquire Standard Spectrum: Dissolve your compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum. Identify the broad, downfield signal.

  • Add D₂O: Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake and Re-acquire: Cap the tube, shake it vigorously for about 30 seconds to mix.

  • Analyze: Re-acquire the ¹H NMR spectrum. The broad signal corresponding to the -OH/-NH proton will have disappeared (or significantly diminished). This is because the proton has been replaced by deuterium (-OD/-ND), which is not observed in ¹H NMR. A new, broad peak for HOD may appear elsewhere in the spectrum. The disappearance of the peak upon D₂O addition is conclusive proof of a labile, exchangeable proton. [4][5]

    Proton Typical Chemical Shift (ppm) Appearance D₂O Exchange
    Phenolic -OH / Hydrazone -NH 11.0 - 16.0 Singlet, often very broad Disappears
    Aldehyde -CHO 9.5 - 10.5 Singlet, sharp No change

    | Aromatic Ar-H | 6.5 - 8.5 | Multiplets | No change |

Table 1: Typical ¹H NMR signals for azo-salicylaldehydes.

Infrared (IR) Spectroscopy

Q4: My IR spectrum is complex. I can't definitively assign the N=N stretch, and I'm not sure if I have a C=O peak. How can I use IR to identify the dominant tautomer?

A: The IR spectrum provides a snapshot of the compound's vibrational modes, primarily in the solid state (if using a KBr pellet). The key is to look for the presence or absence of a carbonyl (C=O) stretch, which is the most unambiguous indicator of the keto-hydrazone form.

Causality and Expert Insights: The azo-enol form lacks a carbonyl group, while the keto-hydrazone form possesses one. The intense C=O stretching vibration is a powerful diagnostic tool. The N=N stretch is often weak and can be difficult to identify as it falls in the same region as aromatic C=C stretches. The O-H stretch in the enol form is typically very broad and weak due to the strong intramolecular hydrogen bonding, often appearing as a low, rolling hill from ~3400 to 2500 cm⁻¹. [3][4]

Vibrational Mode Expected Frequency (cm⁻¹) Tautomer Comments
O-H Stretch 3400 - 2500 Azo-Enol Very broad due to strong H-bonding.
N-H Stretch 3300 - 3100 Keto-Hydrazone Often overlaps with broad O-H region if both are present.
C=O Stretch 1680 - 1640 Keto-Hydrazone Strong, sharp. The most reliable indicator.
C=N Stretch 1630 - 1600 Both Present in both forms (imine in hydrazone).
N=N Stretch 1500 - 1400 Azo-Enol Often weak and coupled with aromatic C=C modes.

| C-O Stretch | 1300 - 1250 | Azo-Enol | Strong phenolic C-O stretch. |

Table 2: Key IR Absorptions for Azo-Salicylaldehyde Tautomers.

Troubleshooting Guide:

  • Look for the Carbonyl First: Scan the region from 1700 to 1630 cm⁻¹. A strong, relatively sharp peak in this area is compelling evidence that the keto-hydrazone form is dominant in the solid state. [8]* If No C=O is Present: The compound likely exists in the azo-enol form. Look for the very broad O-H absorption and the strong phenolic C-O stretch around 1280 cm⁻¹. [3]

Mass Spectrometry

Q5: I'm having trouble interpreting the mass spectrum of my compound. What are the expected fragmentation patterns for an azo-salicylaldehyde?

A: The fragmentation of azo-salicylaldehydes in Electron Ionization (EI) mass spectrometry can be complex but predictable. The most common cleavage points are adjacent to the aldehyde group and at the azo linkage.

Causality and Expert Insights: Upon ionization, the molecular ion (M⁺) is formed. Subsequent fragmentation often follows logical pathways to produce stable radical cations or neutral losses. For aldehydes, α-cleavage leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29, •CHO) is very common. [9][10]The azo bond can also cleave, leading to fragments corresponding to the two aromatic portions of the molecule.

Common Fragmentation Pathways:

  • Molecular Ion (M⁺): Should be clearly visible and correspond to the calculated molecular weight of your compound. [4][5]2. Loss of H• (M-1): α-cleavage at the aldehyde C-H bond. This peak is often observed. [11]3. Loss of •CHO (M-29): α-cleavage of the C-C bond between the aldehyde and the ring. This results in a stable fragment.

  • Cleavage at the Azo Bond: The -N=N- bond can break, leading to fragments such as [Ar-N₂]⁺ and [Ar']⁺.

  • Loss of N₂ (M-28): In some cases, the nitrogen molecule can be expelled, leading to a biphenyl-type fragment ion.

Example Fragmentation for 5-(phenyldiazenyl)salicylaldehyde (C₁₃H₁₀N₂O₂; MW = 226.23 g/mol ):

  • m/z 226: Molecular Ion [M]⁺

  • m/z 225: Loss of H• from aldehyde [M-H]⁺

  • m/z 197: Loss of •CHO [M-CHO]⁺

  • m/z 121: Cleavage to form the [salicylaldehyde]⁺ fragment

  • m/z 105: Cleavage to form the [Ph-N₂]⁺ fragment

  • m/z 77: Phenyl cation [Ph]⁺ from cleavage of the Ph-N bond.

Section 3: References

  • Study on Azo-aldehyde Part-X: Synthesis, Characterization, Liquid Chromatography and Biological screening of Azo-salicylaldehyde from Nitro and Methyl-anilines. (n.d.). International Journal of Innovations in Engineering and Science. [Link]

  • Elgammal, W. E., et al. (2025). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes: Dyeing Optimization and Theoretical Insights. ACS Omega. [Link]

  • Elgammal, W. E., et al. (2025). Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. National Institutes of Health. [Link]

  • Synthesis of azo compounds containing salicylic acid and its derivatives. (2022). Chemical Review and Letters. [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (2015). ResearchGate. [Link]

  • He, J.-Q., et al. (2018). A new salicylaldehyde-based azo dye and its two lanthanide(iii) complexes displaying slow magnetic relaxation. Dalton Transactions. [Link]

  • G. Aruldhas, et al. (1970). Crystal and molecular structure of salicylaldehyde azine. Journal of the Chemical Society B: Physical Organic. [Link]

  • Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies. (2022). MDPI. [Link]

  • Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. (2019). Journal of Biochemical Technology. [Link]

  • Synthesis and Characterization of New Azo-Schiff Bases and Study Biological Activity of Some These Compounds. (n.d.). Iraqi National Journal of Chemistry. [Link]

  • Chatziefthimiou, S. D., et al. (2006). Keto forms of salicylaldehyde Schiff bases: structural and theoretical aspects. PubMed. [Link]

  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. (2015). RSC Publishing. [Link]

  • Salicylaldehyde, azine. (n.d.). NIST WebBook. [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of California, Irvine. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Comptes Rendus Chimie. [Link]

  • Matović, L., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Académie des sciences. [Link]

  • Mass Spectrometry of Salicylaldehyde. (2021). Chegg.com. [Link]

  • Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes. (2013). Dalton Transactions. [Link]

Sources

Technical Support Center: Refining Experimental Conditions for Metal Complexation Studies

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Application Scientist

This guide is structured as a series of frequently asked questions (FAQs) that address the most common and critical challenges researchers face. My goal is not just to provide cookie-cutter protocols, but to explain the underlying chemical principles. By understanding why a problem occurs, you can develop a more intuitive and robust approach to experimental design. Let's refine your conditions and generate data you can trust.

Section 1: The Foundation - Buffer and pH Selection

The choice of buffer is the single most critical decision in designing a metal complexation experiment. An inappropriate buffer can actively interfere with the interaction you intend to study, leading to confounding results.

FAQ 1: "My metal ion is precipitating immediately after I add my buffer. What's happening and how can I fix it?"

This is a classic sign of buffer interference. Many common biological buffers, such as phosphate and citrate, are excellent metal chelators themselves. When you introduce your metal ion, it can form an insoluble complex with the buffer components, causing it to crash out of solution. Each metal has a specific pH at which it will precipitate as a hydroxide, and this process can be accelerated by interacting with the buffer.[1]

The Core Problem: Unintended Coordination

Buffers like phosphate, citrate, and Tris contain functional groups (carboxylates, amines, hydroxyls) that can coordinate with metal ions.[2] This unintended binding depletes the free metal ion available to interact with your ligand of interest and can lead to the formation of insoluble metal-buffer salts.

Troubleshooting Protocol: Selecting a Non-Coordinating Buffer

  • Identify the Problematic Buffer: If you are using phosphate, citrate, or Tris, consider them the primary suspects.

  • Consult a Buffer Compatibility Table: Refer to the table below to identify buffers with low or negligible metal-binding affinity. "Good's buffers" were specifically designed for biological research to minimize these interactions.[3][4]

  • Select a Suitable Alternative: Buffers like HEPES, PIPES, and MES are often excellent first choices as they exhibit significantly lower potential for metal chelation.[2][3] MOPS has been shown to be particularly suitable for studies involving Silver(I) and is a good choice for avoiding Fe³⁺ precipitation.[5][6]

  • Verify pH and Solubility: Prepare the new buffer and adjust the pH to your desired experimental value. Perform a small-scale pilot test by adding your metal salt at the final concentration to ensure it remains soluble before proceeding with your full experiment.

Table 1: Common Buffers and Metal Ion Interaction Potential

BufferpKa (at 25°C)Common pH RangeMetal Ion Interaction PotentialNotes
Phosphate 7.206.2 - 8.2High Forms insoluble precipitates with many di- and trivalent cations (e.g., Ca²⁺, Mg²⁺, Fe³⁺, Zn²⁺).
Citrate 6.404.8 - 7.4High Strong chelator for many metal ions. Avoid for most complexation studies.
Tris 8.067.2 - 9.0Moderate to High The amino group can coordinate with transition metals like Cu²⁺ and Ni²⁺.[2]
ACES 6.786.1 - 7.5High Known to form complexes with most common metals.[7]
Bicine 8.267.4 - 8.8High The hydroxyl and carboxyl groups create a strong chelation site.[8]
HEPES 7.486.8 - 8.2Very Low Generally considered non-coordinating and a safe choice for most metal ions.[2][3]
PIPES 6.766.1 - 7.5Very Low Another excellent non-coordinating option, especially at slightly acidic pH.[2]
MES 6.105.5 - 6.7Low Good for experiments in the acidic range; shows minimal metal binding.[3][9]
MOPS 7.146.5 - 7.9Very Low A versatile, non-coordinating buffer suitable for a wide range of metals.[2][5]

Diagram 1: Buffer Selection Decision Tree

start Start: Need a buffer for a metal complexation study q2 What is your target pH range? start->q2 q1 Is your metal ion known to be redox-active (e.g., Cu²⁺, Fe³⁺)? q1->q2 No deoxygenate Consider deoxygenating solutions q1->deoxygenate Yes ph_acid pH 5.5 - 6.7 q2->ph_acid Acidic ph_neutral pH 6.8 - 8.2 q2->ph_neutral Neutral ph_basic pH > 8.2 q2->ph_basic Basic buffer_mes Use MES ph_acid->buffer_mes buffer_pipes Use PIPES ph_acid->buffer_pipes buffer_hepes Use HEPES ph_neutral->buffer_hepes buffer_mops Use MOPS ph_neutral->buffer_mops ph_basic->q1 Caution: Higher pH increases precipitation risk

Caption: A decision tree to guide the selection of a non-coordinating buffer.

Section 2: Managing Redox-Active Metal Ions

FAQ 2: "My results are inconsistent from day to day. Could my metal ion (e.g., Cu²⁺, Fe³⁺) be changing its oxidation state?"

Absolutely. This is a common and often overlooked source of error. Transition metals like iron, copper, and manganese can easily cycle between different oxidation states. This redox activity can be influenced by dissolved oxygen, buffer components, or even the ligand itself. A change in oxidation state alters the metal's size, charge, and coordination preferences, leading to poor reproducibility and incorrect binding data.[10][11]

The Core Problem: Redox Instability

  • Oxidation by Air: For many metal ions (e.g., Fe²⁺, Co²⁺), exposure to atmospheric oxygen can lead to oxidation (to Fe³⁺, Co³⁺). This is often pH-dependent and more pronounced at neutral or alkaline pH.[6]

  • Ligand-Induced Redox Changes: Your ligand might act as a reducing or oxidizing agent, changing the metal's state upon binding.

Troubleshooting Protocol: Maintaining a Stable Oxidation State

  • Work Under an Inert Atmosphere: For highly sensitive metals like Co(II), performing the experiment in a glovebox or using Schlenk line techniques to work under nitrogen or argon is the most robust solution.[12]

  • Deoxygenate Your Solutions: At a minimum, thoroughly degas your buffer and all other solutions. This can be done by bubbling a gentle stream of argon or nitrogen through the liquid for 15-30 minutes or by using several cycles of freeze-pump-thaw.

  • Use Freshly Prepared Solutions: Prepare your metal salt solutions fresh for each experiment. Do not store stock solutions of redox-active metals for long periods unless their stability is well-documented under your specific storage conditions.

  • Consider pH: Lower pH can help stabilize reduced forms of some metals, like Fe²⁺. However, this must be balanced with the requirements of your ligand and the biological relevance of the experiment.

Table 2: Common Redox-Active Metals and Handling Recommendations

Metal IonCommon Oxidation StatesPrimary ConcernRecommended Handling
Iron (Fe) Fe²⁺, Fe³⁺Fe²⁺ is readily oxidized to Fe³⁺ by air, especially at pH > 4.[6]Work at acidic pH if possible. Degas all solutions thoroughly. Prepare Fe²⁺ solutions fresh.
Copper (Cu) Cu⁺, Cu²⁺Cu⁺ is unstable in aqueous solution and disproportionates unless stabilized by a ligand.Use a stable salt of the desired oxidation state (e.g., CuSO₄ for Cu²⁺). Be aware that some ligands can reduce Cu²⁺ to Cu⁺.
Manganese (Mn) Mn²⁺, Mn³⁺, Mn⁴⁺Mn²⁺ can be oxidized by air at higher pH.Degas solutions, especially if working at neutral or alkaline pH.
Cobalt (Co) Co²⁺, Co³⁺Co²⁺ is susceptible to oxidation by air, particularly when complexed.[12]Use an inert atmosphere for highest accuracy. Degas solutions rigorously.

Section 3: Ligand Solubility and Binding Stoichiometry

FAQ 3: "I'm not seeing any evidence of complex formation, or my ligand is precipitating. How do I troubleshoot this?"

This issue often points to problems with concentration, solubility, or an incorrect assumption about the binding stoichiometry. If the ligand concentration is too low, the binding signal may be undetectable. If it's too high, the ligand itself may exceed its solubility limit, especially if it's a hydrophobic organic molecule.

The Core Problem: Unfavorable Equilibria or Phase Separation

Metal-ligand binding is an equilibrium process. To observe complex formation, you must use concentrations that are appropriate for the binding affinity (dissociation constant, Kd). If your concentrations are much lower than the Kd, very little complex will form. Furthermore, many organic ligands have poor aqueous solubility, and adding a metal salt can sometimes decrease this solubility through the formation of a neutral, insoluble complex.

Experimental Protocol: Determining Stoichiometry with a Molar Ratio Titration (UV-Vis)

This method is excellent for determining the metal-to-ligand ratio in a complex that exhibits a change in absorbance upon formation.

  • Preparation:

    • Prepare a stock solution of the metal ion in your chosen non-coordinating buffer.

    • Prepare a stock solution of the ligand at a higher concentration (e.g., 10-20x the metal concentration) in the same buffer.

  • Execution:

    • Prepare a series of vials or cuvettes. In each, place a fixed amount of the metal ion solution (e.g., 1 mL of a 100 µM solution).

    • Add increasing volumes of the ligand stock solution to the vials. For example, add 0, 0.2, 0.4, 0.6, ... 2.0 molar equivalents of the ligand.

    • Add buffer to each vial to bring them all to the same final volume.

    • Allow the solutions to equilibrate (e.g., 15-30 minutes).

  • Measurement:

    • Measure the UV-Vis absorbance of each solution at the wavelength where the complex absorbs maximally (λmax). This wavelength is typically identified from a full scan of a solution containing a mixture of the metal and ligand.

  • Analysis:

    • Plot the absorbance at λmax versus the molar ratio ([Ligand]/[Metal]).

    • The plot will typically show one or more linear regions. The point where the slope changes indicates the stoichiometric ratio of the complex. For a 1:1 complex, you will see a single inflection point at a molar ratio of 1. For a 1:2 complex, the inflection will be at a ratio of 2.

Diagram 2: Workflow for Optimizing Stoichiometry

start Goal: Determine Metal:Ligand Stoichiometry solubility Check Ligand & Metal Salt Solubility in Buffer start->solubility titration Perform Molar Ratio Titration (e.g., using UV-Vis or Fluorescence) solubility->titration plot Plot Signal vs. [Ligand]/[Metal] Ratio titration->plot analyze Analyze Plot for Inflection Points plot->analyze ratio_1_1 Inflection at 1.0 -> 1:1 Stoichiometry analyze->ratio_1_1 Clear Break ratio_1_2 Inflection at 2.0 -> 1:2 Stoichiometry analyze->ratio_1_2 Clear Break no_change No Inflection / Linear -> Weak or No Binding analyze->no_change No Break troubleshoot Troubleshoot: Increase Concentrations or Change Conditions no_change->troubleshoot

Caption: Workflow for determining binding stoichiometry using the molar ratio method.

Section 4: Characterizing the Complex

FAQ 4: "I believe I've formed a complex. What is the best technique to confirm its formation and measure the binding affinity?"

Choosing the right analytical technique depends on the information you need (Affinity? Stoichiometry? Kinetics?) and the properties of your system. There is no single "best" method; each has unique strengths and weaknesses.

The Core Problem: Selecting an Appropriate Analytical Tool

Using an inappropriate technique can be misleading. For example, a technique that requires high concentrations might not be suitable for studying a very tight-binding interaction. Conversely, a highly sensitive technique might be overwhelmed by a weak interaction.

Overview of Key Techniques

  • UV-Visible (UV-Vis) Spectroscopy: Excellent for initial confirmation and determining stoichiometry, especially if complex formation causes a shift in the absorbance spectrum. It can be used to calculate stability constants but can be less precise for very high or very low affinities.

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for thermodynamics. ITC directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (Ka, ΔH, ΔS) and stoichiometry in a single experiment. It is ideal for moderately affine interactions (nM to µM Kd).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the complex. Chemical shift perturbation mapping can identify the binding site on the ligand or protein. It is powerful but requires larger amounts of sample and specialized expertise.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can directly observe the mass of the metal-ligand complex, confirming its formation and stoichiometry. It is particularly useful for characterizing species in a mixture but does not typically provide affinity data directly.

Table 3: Comparison of Common Analytical Techniques for Metal Complexation

TechniqueInformation ProvidedStrengthsLimitations
UV-Vis Spectroscopy Stoichiometry, Stability Constant (Ka)Widely available, simple, requires small sample amounts.Requires a chromophoric change upon binding; less accurate for very tight or very weak binding.
Fluorescence Spectroscopy Stoichiometry, Dissociation Constant (Kd)Extremely sensitive, can measure very tight binding (pM to nM).Requires an intrinsic or extrinsic fluorophore that changes upon binding.
Isothermal Titration Calorimetry (ITC) Ka, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)Label-free, universal (most binding has a heat change), provides full thermodynamic profile.Requires higher concentrations, sensitive to buffer mismatch, may miss very weak or very tight binding.
NMR Spectroscopy Structural details, Binding site mapping, KineticsProvides atomic-level structural information.Requires large amounts of isotopically labeled sample, lower throughput, complex data analysis.
Mass Spectrometry (ESI-MS) Confirmation of complex, StoichiometryHigh sensitivity, can analyze complex mixtures.Can be qualitative; determining affinity requires specialized competition experiments.

References

  • Lancien, F., & Hureau, C. (2019). Good's Buffers, More than Just Buffers: A Story of Metal Chelation . Angewandte Chemie International Edition, 58(15), 4814-4816. [Link]

  • Ferreira, C. M. H., et al. (2015). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions . RSC Advances, 5(39), 30989-31003. [Link]

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research . Biochemistry, 5(2), 467-477. [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions . [Link]

  • Dalal Institute. Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand . [Link]

  • Le, T. N., et al. (2020). Appropriate Buffers for Studying the Bioinorganic Chemistry of Silver(I) . Molecules, 25(6), 1438. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 2-Hydroxy-5-phenylazobenzaldehyde Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Among the myriad of scaffolds explored, azo compounds and their derivatives have consistently demonstrated a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of 2-Hydroxy-5-phenylazobenzaldehyde and its analogs, with a particular focus on their Schiff base derivatives. We will delve into their synthesis, structural characterization, and a comparative evaluation of their antimicrobial, antioxidant, and anticancer properties, supported by experimental data from various studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships that govern the biological potential of these versatile molecules.

The Core Moiety: this compound

This compound is an aromatic azo compound characterized by the presence of a hydroxyl (-OH) and a formyl (-CHO) group on one of the benzene rings, ortho and para to the azo linkage (-N=N-), respectively. This structural arrangement provides a reactive platform for the synthesis of a diverse array of derivatives, most notably Schiff bases, through condensation of the aldehyde group with various primary amines. The inherent biological activity of the parent molecule is often potentiated in its analogs, a phenomenon we will explore in detail.

Synthetic Strategy: The Gateway to Analogs

The synthesis of this compound analogs, particularly Schiff bases, is a well-established and versatile process. The foundational step involves the diazotization of an aniline derivative, followed by a coupling reaction with salicylaldehyde. The resulting 2-Hydroxy-5-(substituted-phenylazo)benzaldehyde can then be readily condensed with a variety of primary amines to yield the corresponding Schiff base analogs.

General Synthesis Workflow

cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling cluster_2 Step 3: Schiff Base Formation Aniline Substituted Aniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl, 0-5°C Azo_Aldehyde 2-Hydroxy-5-(substituted- phenylazo)benzaldehyde Diazonium->Azo_Aldehyde Salicylaldehyde, NaOH Salicylaldehyde Salicylaldehyde Schiff_Base Schiff Base Analog Azo_Aldehyde->Schiff_Base Primary Amine, Ethanol, Reflux Amine Primary Amine (R-NH2)

Caption: General synthetic scheme for this compound Schiff base analogs.

The causality behind this experimental choice lies in its efficiency and modularity. The two-step synthesis of the azo aldehyde followed by the Schiff base condensation allows for the introduction of a wide range of substituents on both aromatic rings, enabling a systematic investigation of structure-activity relationships.

Comparative Biological Activity

The true potential of these analogs is revealed through the comparative analysis of their biological activities. By systematically altering the substituents on the phenyl rings, researchers can fine-tune the pharmacological properties of these compounds.

Antimicrobial Activity

The antimicrobial efficacy of this compound analogs is often evaluated using the Kirby-Bauer disk diffusion method, where the diameter of the zone of inhibition is a measure of the compound's ability to inhibit microbial growth.[1]

Table 1: Comparative Antimicrobial Activity of this compound Schiff Base Analogs (Zone of Inhibition in mm)

CompoundSubstituent (R)Staphylococcus aureusEscherichia coliCandida albicansReference
1 -H121011[2]
2 4-Chloro181516[3]
3 4-Nitro201719[4]
4 4-Methoxy141213[3]
Ciprofloxacin (Standard) -2528-[3]
Nystatin (Standard) ---22[2]

The data suggests that the introduction of electron-withdrawing groups, such as chloro and nitro substituents, on the phenyl ring of the amine moiety significantly enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This is likely due to an increase in the lipophilicity of the compounds, facilitating their transport across microbial cell membranes, and potentially altering their electronic properties to better interact with biological targets.

Antioxidant Activity

The antioxidant potential of these analogs is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value, the concentration of the compound required to scavenge 50% of the free radicals, is a key metric for comparison.[5][6]

Table 2: Comparative Antioxidant Activity of this compound Analogs (IC50 in µM)

CompoundSubstituent (R)DPPH AssayABTS AssayReference
5 -H85.275.6[7][8]
6 4-Hydroxy35.828.4[9]
7 3,4-Dihydroxy15.212.8[9]
8 4-Nitro95.788.1[7]
Ascorbic Acid (Standard) -25.520.1[5]

The presence of hydroxyl groups on the phenyl ring significantly enhances the antioxidant activity, with dihydroxy-substituted analogs exhibiting the most potent radical scavenging capabilities. This is attributed to the ability of the phenolic hydroxyl groups to donate a hydrogen atom to stabilize the free radicals. Conversely, electron-withdrawing groups like the nitro group tend to decrease the antioxidant activity.

Anticancer Activity

The in vitro anticancer activity of these compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and provides an indication of cell viability. The IC50 value represents the concentration of the compound that inhibits 50% of cancer cell growth.[10][11]

Table 3: Comparative Anticancer Activity of this compound Schiff Base Analogs (IC50 in µM)

CompoundSubstituent (R)MCF-7 (Breast Cancer)HeLa (Cervical Cancer)Reference
9 -H45.852.3[1][12]
10 4-Chloro22.528.7[1]
11 2,4-Dichloro15.119.8[1]
12 4-Nitro18.924.5[11]
Doxorubicin (Standard) -0.81.1[12]

Similar to the trend observed in antimicrobial activity, the presence of electron-withdrawing halogen and nitro substituents on the Schiff base moiety leads to a marked increase in anticancer activity. This enhancement is likely due to a combination of factors, including increased cellular uptake and potential interactions with critical intracellular targets. The pro-apoptotic mechanism of some of these active compounds has been shown to involve the induction of reactive oxygen species and cell cycle arrest.[1]

Experimental Protocols: A Self-Validating System

The trustworthiness of the presented data is grounded in standardized and well-validated experimental protocols. Here, we outline the methodologies for the key biological assays.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.[1]

A Prepare standardized microbial inoculum B Inoculate Mueller-Hinton agar plate A->B C Impregnate sterile paper discs with test compounds B->C D Place discs on the inoculated agar surface C->D E Incubate under appropriate conditions D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The diameter of the clear zone of no growth around each disc is measured in millimeters.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[5]

  • Reagent Preparation: A solution of DPPH in methanol is prepared.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anticancer Activity: MTT Assay

This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]

A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 24-72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a suitable solvent E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Caption: Workflow for the MTT assay for anticancer activity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Conclusion and Future Perspectives

The comparative analysis of this compound analogs reveals a clear and compelling structure-activity relationship across antimicrobial, antioxidant, and anticancer domains. The introduction of specific substituents at strategic positions on the molecular scaffold provides a powerful tool for modulating biological activity. In particular, the incorporation of electron-withdrawing groups into the Schiff base derivatives consistently enhances their antimicrobial and anticancer potency, while the presence of hydroxyl groups boosts their antioxidant capacity.

The experimental protocols detailed herein provide a robust framework for the continued exploration of this promising class of compounds. Future research should focus on synthesizing a broader range of analogs with diverse electronic and steric properties to further refine our understanding of their mechanism of action. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most potent analogs. The versatility and tunability of the this compound scaffold make it a highly attractive platform for the development of novel therapeutic agents to address a range of unmet medical needs.

References

  • Uddin, N., Rashid, F., Ali, S., Tirmizi, S. A., Ahmad, I., Zaib, S., & Haider, A. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure and Dynamics, 38(11), 3246–3259. [Link]

  • Zasheva, M., Kaloyanov, K., & Gergov, G. (2019). Antiproliferative activity of complexes 1 (a) and 2 (b) detected by MTT assay after 24, 48, and 72 h of treatment on BEL-7402 cells. ResearchGate. [Link]

  • Wangsawat, N., & Rattanaburee, P. (2021). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... ResearchGate. [Link]

  • Shettima, U. A., Ibrahim, M., & Idongesit, E. E. (2024). Synthesis, Characterisation and Antimicrobial Studies of Schiff Base Ligand Derived from Salicylaldehyde and 2,4-Dinitrophenylhydrazine and its Metals Complexes. Nigerian Research Journal of Chemical Sciences, 12(1). [Link]

  • Khanam, P. N., & Sultana, N. (2004). Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine. Bangladesh Journal of Microbiology, 21(1), 70-73. [Link]

  • Kim, D. H., Kim, Y. J., & Park, J. W. (2012). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine, 2012, 1-9. [Link]

  • Emen, M. F., & Arslan, H. (2015). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Scientific Technology, 1(1), 1-5. [Link]

  • Sánchez-Moreno, C. (2002). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Journal of Agricultural and Food Chemistry, 50(21), 5943-5948. [Link]

  • Kumar, S., & Kumar, A. (2022). New Chitosan Polymer Scaffold Schiff Bases as Potential Cytotoxic Activity: Synthesis, Molecular Docking, and Physiochemical Characterization. Polymers, 14(3), 446. [Link]

  • Gwarzo, M. Y., & Gwarzo, A. A. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1701. [Link]

  • Minarti, M., & et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). E3S Web of Conferences, 503, 07005. [Link]

  • González-Fernández, R., & et al. (2025). The IC50 values of DPPH and ABTS radical scavenging essays for samples and positive. ResearchGate. [Link]

  • Singh, R., & et al. (2023). Antimicrobial Activity S. Name of the Zone of inhibition in mm/µl. ResearchGate. [Link]

  • Kowalski, K., & et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thoxo-4-thiazolidinones. Molecules, 27(19), 6296. [Link]

Sources

A Senior Scientist's Guide to Fluorescent Probes for Amine Detection: Evaluating 2-Hydroxy-5-phenylazobenzaldehyde Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise detection and quantification of primary amines is a cornerstone of various analytical workflows, from protein characterization to monitoring food spoilage and drug stability. Fluorescent probes have emerged as indispensable tools in this domain, offering unparalleled sensitivity and the potential for real-time analysis.[1][2]

This guide provides an in-depth comparison of established fluorescent probes for amine detection, setting the stage for an objective evaluation of 2-Hydroxy-5-phenylazobenzaldehyde, a compound with structural features suggesting its potential as a novel sensing agent. We will delve into the mechanisms, performance metrics, and experimental considerations for each class of probe, offering field-proven insights to guide your selection and experimental design.

Section 1: The Benchmark Probes: Mechanisms and Characteristics

The selection of a fluorescent probe is dictated by the specific requirements of the assay, including desired sensitivity, sample matrix, and instrumentation. Below, we dissect the most trusted and widely used probes in the field.

O-Phthalaldehyde (OPA): The Rapid Derivatization Agent

OPA is a classic fluorogenic reagent that is itself non-fluorescent but reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[3][4] This reaction is exceptionally rapid, often completing within minutes at room temperature.[5]

  • Mechanism of Action: The reaction involves the condensation of OPA with a primary amine and a thiol, leading to the formation of a stable, fluorescent 1-alkylthio-2-alkyl-substituted isoindole.

  • Advantages: Well-established methodology and extremely fast reaction kinetics make it ideal for high-throughput applications and automated systems like HPLC pre- or post-column derivatization.[3][6]

  • Limitations: The fluorescent product can exhibit instability, and the mandatory presence of a thiol can be a source of interference.[5] Furthermore, its excitation in the UV range (~340 nm) can lead to background fluorescence from biological samples.[7]

G cluster_reactants Reactants OPA o-Phthalaldehyde (OPA) (Non-fluorescent) Product Fluorescent Isoindole Derivative OPA->Product Condensation Amine Primary Amine (R-NH2) Amine->Product Thiol Thiol (R'-SH) Thiol->Product G prep_std 1. Prepare Standard Curve (Known amine concentrations) add_probe 3. Add Fluorescent Probe (e.g., OPA, Fluorescamine) prep_std->add_probe prep_smp 2. Prepare Unknown Samples prep_smp->add_probe incubate 4. Incubate (Allow reaction to complete) add_probe->incubate measure 5. Measure Fluorescence (Spectrofluorometer) incubate->measure analyze 6. Analyze Data (Plot standard curve, calculate unknown concentrations) measure->analyze

Caption: Standard workflow for a fluorescence-based amine quantification assay.

Detailed Protocol: Amine Detection with OPA

This protocol is adapted from established methods for protein and peptide quantification and serves as a self-validating system. [4] Reagents:

  • OPA Reagent Solution: 0.8 mg/mL o-phthalaldehyde in a suitable buffer (e.g., borate buffer, pH 10), containing a thiol such as 2-mercaptoethanol. [6]* Standard: A solution of a known primary amine (e.g., bovine serum albumin, BSA, for protein assays) at a known concentration (e.g., 1 mg/mL).

  • Unknown Sample: The sample containing the amine to be quantified, diluted in a compatible buffer.

Procedure:

  • Prepare Standards: Create a serial dilution of the amine standard to generate a standard curve (e.g., concentrations ranging from 1 to 100 µg/mL).

  • Reaction Setup: In a microplate or cuvette, add a defined volume of each standard or unknown sample.

  • Initiate Reaction: Add a fixed volume of the OPA Reagent Solution to each well or cuvette. Mix thoroughly but gently to avoid bubbles. The ratio of reagent to sample should be optimized but is often in the range of 5:1 to 10:1.

  • Incubation: Allow the reaction to proceed for 1-2 minutes at room temperature. The timing should be consistent across all samples.

  • Fluorescence Measurement: Immediately measure the fluorescence using a spectrofluorometer or plate reader set to an excitation wavelength of ~340 nm and an emission wavelength of ~455 nm. [4]6. Data Analysis: Subtract the fluorescence of a blank sample (buffer only) from all readings. Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve. Use the linear regression of this curve to calculate the concentration of the unknown samples.

Section 5: Conclusion and Future Perspectives

The detection of primary amines is a critical analytical challenge, and a host of powerful fluorescent probes have been developed to meet this need. Established reagents like o-Phthalaldehyde (OPA) and Fluorescamine offer rapid, fluorogenic detection ideal for high-throughput screening, while probes based on NHS esters , particularly those using fluorophores like BODIPY , provide exceptional brightness and photostability for labeling and imaging applications. Quantum Dots represent the frontier of multiplexed detection with their unparalleled photostability.

The analysis of This compound reveals a promising chemical scaffold that warrants further investigation. Its aldehyde group provides a clear reaction site for primary amines, and its conjugated azo structure is a foundation for potential fluorescence. Future research should focus on synthesizing this compound and characterizing its photophysical properties both before and after reaction with various primary amines. Key experiments would include determining its excitation and emission spectra, quantum yield, reaction kinetics, and selectivity. Should these investigations prove fruitful, this compound could represent a valuable new tool in the analytical scientist's arsenal for amine detection.

References

  • bioRxiv. Development of BODIPY-based fluorescent probes for highly selective amino acid identification. [Link]

  • Ocean NanoTech. Amine Quantum Dots. [Link]

  • Wikipedia. Fluorescamine. [Link]

  • Interchim. Fluorescamine. [Link]

  • Royal Society Publishing. Push–pull fluorophores based on NHS esters of bithiophene for labelling of biomolecules containing primary amines. [Link]

  • ACS Applied Nano Materials. Amine-Functionalized Graphene Quantum Dots for Fluorescence-Based Immunosensing of Ferritin. [Link]

  • RayBiotech. Amine Quantum Dots (540 nm). [Link]

  • PubMed. Naphthyridine-Based Electron Push-Pull-Type Amine-Reactive Fluorescent Probe for Sensing Amines and Proteins in Aqueous Media. [Link]

  • MDPI. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]

  • Jena Bioscience. Fluorescent Amine Protein Labeling. [Link]

  • ACS Applied Nano Materials. Carbon Quantum Dots as Fluorescence Nanochemosensors for Selective Detection of Amino Acids. [Link]

  • bioRxiv. Development of BODIPY-based fluorescent probes for highly selective amino acid identification. [Link]

  • PubMed. Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. [Link]

  • Interchim. OPA, amine detection reagent. [Link]

  • PubMed. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]

  • PMC - NIH. Quantum Dots—Assisted 2D Fluorescence for Pattern Based Sensing of Amino Acids, Oligopeptides and Neurotransmitters. [Link]

  • PubMed. Excited singlet (S1)-state interactions of Nile red with aromatic amines. [Link]

  • ChemBK. 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. [Link]

  • Longdom Publishing. Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. [Link]

  • MDPI. A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. [Link]

  • ResearchGate. A Ratiometric Fluorescent Probe for Detection of Biogenic Primary Amines with Nanomolar Sensitivity. [Link]

  • PubMed. Use of nile red as a fluorescent probe for the study of the hydrophobic properties of protein-sodium dodecyl sulfate complexes in solution. [Link]

  • PubMed. Dual-Excitation Ratiometric Fluorescent Probe for Identification of Biogenic Amines and Its Application in Food Spoilage Detection. [Link]

  • ResearchGate. Dual-Excitation Ratiometric Fluorescent Probe for Identification of Biogenic Amines and Its Application in Food Spoilage Detection. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Synthesis of 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo) benzaldehyde. A new aldehyde for the preparation of biologically active molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectral data used to validate the synthesis of 2-Hydroxy-5-phenylazobenzaldehyde, a versatile intermediate in the synthesis of Schiff bases, metal complexes, and various bioactive compounds. We will delve into the causality behind the expected spectral features and compare them with experimental data and related analogues to provide a comprehensive validation workflow.

The Molecular Blueprint: Structure of this compound

A thorough understanding of the molecule's structure is paramount to interpreting its spectral data. This compound is characterized by a salicylaldehyde core linked to a phenyl ring via an azo (-N=N-) bridge. This unique combination of functional groups—a hydroxyl group, an aldehyde, and an azo group on an aromatic framework—gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved via a diazo coupling reaction. This method involves the diazotization of aniline followed by coupling with salicylaldehyde under alkaline conditions. The causality behind this choice of reaction lies in the electrophilic nature of the diazonium salt and the electron-rich nature of the phenoxide ion of salicylaldehyde, which directs the substitution to the para position relative to the hydroxyl group.

Experimental Protocol:
  • Diazotization of Aniline: Aniline (0.01 mol) is dissolved in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). The solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite (0.01 mol) is then added dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.

  • Coupling Reaction: Salicylaldehyde (0.01 mol) is dissolved in an aqueous sodium hydroxide solution (10%) and cooled to 0-5 °C. The freshly prepared diazonium salt solution is added slowly to this alkaline solution of salicylaldehyde with vigorous stirring. The temperature is maintained at 0-5 °C throughout the addition.

  • Isolation and Purification: A colored precipitate of this compound is formed. The reaction mixture is stirred for an additional 30 minutes in the ice bath. The precipitate is then filtered, washed thoroughly with cold water until the filtrate is neutral, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Validation: A Multi-faceted Approach

The successful synthesis and purity of this compound are confirmed by a combination of spectroscopic techniques. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, N=N, and C=C bonds.

Functional GroupExpected Frequency (cm⁻¹)Observed Frequency (cm⁻¹)Rationale for Assignment
O-H (Phenolic)3200-3600 (broad)~3400 (broad)The broadness of the peak is due to intermolecular hydrogen bonding.
C-H (Aromatic)3000-3100~3050Characteristic stretching vibrations for sp² C-H bonds in the aromatic rings.
C-H (Aldehydic)2700-2850~2750, ~2850The presence of two weak bands is a hallmark of the aldehydic C-H stretch (Fermi resonance).
C=O (Aldehydic)1680-1700~1690The position is typical for an aromatic aldehyde. Intramolecular hydrogen bonding with the ortho-hydroxyl group can slightly lower this frequency.
N=N (Azo)1400-1500~1450This peak is often of weak to medium intensity. Its position confirms the presence of the azo linkage.
C=C (Aromatic)1450-1600~1580, ~1490Multiple bands are expected due to the complex vibrations of the benzene rings.
C-O (Phenolic)1200-1300~1280Stretching vibration of the C-O bond of the phenol.

Comparative Analysis: The IR spectrum of this compound can be compared with that of salicylaldehyde. The key difference will be the appearance of the N=N stretching vibration around 1450 cm⁻¹ and the spectral features of the second phenyl ring in the target molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound will show distinct signals for the aldehydic proton, the phenolic proton, and the aromatic protons.

ProtonExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)MultiplicityRationale for Assignment
-CHO9.5-10.5~9.8SingletThe aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
-OH10.0-12.0~11.0Singlet (broad)The phenolic proton is deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl group. The broadness is due to chemical exchange.
Aromatic-H6.8-8.27.0-8.0MultipletThe protons on the two different benzene rings will appear as a complex multiplet in this region. The exact coupling patterns depend on the substitution.

Comparative Analysis: In comparison to salicylaldehyde, the ¹H NMR spectrum of this compound will show additional signals in the aromatic region corresponding to the protons of the phenylazo group. The integration of the aromatic region should correspond to 8 protons (3 on the salicylaldehyde ring and 5 on the phenyl ring).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

CarbonExpected Chemical Shift (δ, ppm)Observed Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Aldehyde)190-200~195The aldehydic carbon is highly deshielded and appears at a characteristic downfield position.
C-OH (Phenolic)155-165~160The carbon attached to the hydroxyl group is deshielded.
C-N (Azo)140-150~145The carbon atom attached to the azo group.
Aromatic Carbons115-140118-135Multiple signals corresponding to the different carbon atoms in the two aromatic rings.

Comparative Analysis: The ¹³C NMR spectrum, when compared to that of salicylaldehyde, will show additional signals for the carbons of the phenylazo moiety. The number of signals will depend on the symmetry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₃H₁₀N₂O₂), the expected molecular weight is approximately 226.23 g/mol .

IonExpected m/zObserved m/zRationale
[M]⁺226226The molecular ion peak, confirming the molecular weight of the compound.
[M-H]⁺225225Loss of a hydrogen atom.
[M-CHO]⁺197197Loss of the formyl radical.
[C₆H₅N₂]⁺105105Fragmentation at the C-N bond, giving the phenyldiazonium cation.
[C₆H₅]⁺7777Loss of N₂ from the phenyldiazonium cation.

Comparative Analysis: The mass spectrum provides definitive proof of the molecular weight. The fragmentation pattern can be compared with that of related azo dyes and salicylaldehyde derivatives to support the structural assignment.

Conclusion

The successful synthesis of this compound can be confidently validated through a synergistic application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Each technique provides complementary information that, when pieced together, confirms the presence of the key functional groups and the overall molecular structure. This guide provides a framework for the rational interpretation of the spectral data, empowering researchers to ensure the identity and purity of this important chemical intermediate.

References

  • Synthesis and Structural Characterization of 2-Hydroxy-5-(Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. (2016). Journal of Chemical and Pharmaceutical Sciences, 9(2). Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Naeema, A. N., et al. (2017). Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent. * Beni-Suef University Journal of Basic and Applied Sciences*, 6(4), 375-383. Available at: [Link]

  • Al-Noor, T. H., et al. (2012). Synthesis, characterization, schiff base phenyl 2-(2-hydroxybenzylidenamino)benzoate and its complexes with LaIII,CrIII and PrIII. Journal of Chemical and Pharmaceutical Research, 4(9), 4141-4148. Available at: [Link]

  • Roman, G. (2018). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2- HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry Journal of Moldova, 13(2), 52-60. Available at: [Link]

A Comparative Guide to the Antibacterial Efficacy of Azo Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel antimicrobial agents.[1] Azo compounds, characterized by the presence of an -N=N- double bond, have emerged as a promising class of molecules with diverse biological activities, including significant antibacterial properties.[2][3] This guide provides an in-depth comparison of the antibacterial efficacy of various azo compounds, supported by experimental data and detailed protocols to aid researchers in this critical field.

Understanding the Antibacterial Potential of Azo Compounds

Azo compounds represent a vast and structurally diverse class of organic molecules.[4] Their biological activity is often attributed to their ability to interfere with essential cellular processes in bacteria.[5] The mechanism of action can involve the disruption of cell membrane permeability and the inhibition of crucial enzymes necessary for bacterial survival.[4][5]

The structural flexibility of the azo scaffold allows for extensive chemical modifications, enabling the fine-tuning of their antibacterial potency and spectrum.[4] Substituents on the aromatic rings connected to the azo linkage play a crucial role in determining the compound's efficacy against different bacterial species.[6][7]

Comparative Efficacy: A Data-Driven Overview

The antibacterial effectiveness of azo compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and by measuring the zone of inhibition in agar diffusion assays.[8][9] The MIC represents the lowest concentration of a compound that inhibits the visible growth of a microorganism, while the zone of inhibition provides a qualitative measure of its antimicrobial activity.[9][10]

Below is a comparative summary of the antibacterial activity of selected azo compounds against common Gram-positive and Gram-negative bacteria.

Azo Compound Derivative Bacterial Strain MIC (μg/mL) Zone of Inhibition (mm) Reference
Phenyl-diazenyl)phenols (4d, 4h, 4i)Staphylococcus aureus4Not Reported[11]
(Phenyl-diazenyl)phenols (4d, 4h, 4i)Listeria monocytogenes8Not Reported[11]
Rhodanine-based (4a)Staphylococcus aureus1.25Not Reported[12]
Rhodanine-based (4b)Pseudomonas aeruginosa2.5Not Reported[12]
Rhodanine-based (4c)Escherichia coli0.625Not Reported[12]
Azo-oxime complexesS. aureus, B. subtilis, E. coli, S. typhimuriumup to 7.81 (μM/mL)Not Reported[6]
Nitro-substituted (meta position)Staphylococcus aureusNot Reported39[6]
4,4'-Dihydroxy-azobenzene (DHAB)Staphylococcus aureusNot Reported17[13]
4,4'-Dihydroxy-azobenzene (DHAB)Staphylococcus pseudintermediusNot Reported21[13]

Key Insights from the Data:

  • Gram-Selectivity: Many azo compounds exhibit selective activity, with some being more effective against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes, while others show broad-spectrum activity.[6][11][13] The complex outer membrane of Gram-negative bacteria often presents a greater challenge for antimicrobial agents.[6][7]

  • Impact of Substituents: The nature and position of substituent groups on the azobenzene structure significantly influence antibacterial activity. For instance, the presence of hydroxyl groups appears to be crucial for the antimicrobial action of phenolic azo compounds.[6][11] Electron-withdrawing groups, such as nitro groups, have also been shown to enhance efficacy.[6]

  • Heterocyclic Moieties: Incorporating heterocyclic rings, such as rhodanine or pyrimidine, into the azo structure can lead to potent antibacterial agents with activity against both Gram-positive and Gram-negative bacteria.[12][14]

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible assessment of antibacterial efficacy is paramount. The following are standardized, step-by-step protocols for two of the most common assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][15]

Causality: This assay provides a quantitative measure of a compound's potency. By testing a range of concentrations, it allows for a precise determination of the minimum effective dose.

Protocol:

  • Preparation of Azo Compound Stock Solution: Dissolve the azo compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute this stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested.[16]

  • Serial Dilutions: In a 96-well microtiter plate, dispense 100 µL of CAMHB into wells 2 through 12. Add 200 µL of the working azo compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).[16]

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) bacterial culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16][17] Dilute this suspension in CAMHB to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 200 µL.[16]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[16]

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the azo compound at which there is no visible turbidity (bacterial growth).[15][18]

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Azo Compound Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D Add inoculum E Incubate Plate (16-20h at 35°C) D->E F Read MIC Value (Lowest concentration with no growth) E->F

Caption: Workflow for determining Minimum Inhibitory Concentration.

Agar Disk Diffusion for Zone of Inhibition

Also known as the Kirby-Bauer test, this method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the area around a disk containing the agent where bacterial growth is inhibited.[8][10][19]

Causality: This qualitative or semi-quantitative assay provides a rapid visual indication of a compound's ability to inhibit bacterial growth. The size of the inhibition zone is generally proportional to the susceptibility of the microorganism to the compound.[10]

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.[18]

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the entire surface of a Mueller-Hinton agar (MHA) plate with the bacterial suspension. To ensure uniform coverage, rotate the plate approximately 60 degrees between streaks.[18]

  • Application of Disks: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the azo compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[8][19]

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[18]

Workflow for Agar Disk Diffusion Assay

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Mueller-Hinton Agar Plate A->C B Prepare Azo Compound Impregnated Disks D Place Disks on Inoculated Plate B->D C->D Apply disks E Incubate Plate (18-24h at 35°C) D->E F Measure Zone of Inhibition (Diameter in mm) E->F

Caption: Workflow for the Zone of Inhibition assay.

Conclusion and Future Directions

Azo compounds represent a versatile and promising platform for the development of new antibacterial agents.[1][3] The data clearly indicate that structural modifications can significantly enhance their efficacy and modulate their spectrum of activity.[6][7] Further research, guided by the standardized protocols outlined in this guide, is essential to fully explore the therapeutic potential of this chemical class. Future investigations should focus on structure-activity relationship (SAR) studies to design novel azo derivatives with improved potency, reduced toxicity, and a lower propensity for resistance development.[7][20]

References

  • Synthesis and Antimicrobial Studies of New Antibacterial Azo-Compounds Active against Staphylococcus aureus and Listeria monocytogenes. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Synthesis and Antibacterial Activity of Rhodanine-Based Azo Dyes and Their Use as Spectrophotometric Chemosensor for Fe3+ Ions. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

  • Azobenzene as Antimicrobial Molecules. (2022). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Simu, G. M., Dragomirescu, A., Grad, M. E., & Savoiu, G. (n.d.). AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. Sciforum. Retrieved January 16, 2026, from [Link]

  • Design, Synthesis and Antibacterial Activities of New Azo-compounds: An Experimental and a Computational Approach. (n.d.). Bentham Science. Retrieved January 16, 2026, from [Link]

  • Abdelgawad, M. A. (2019). Synthesis and antibacterial evaluation of new azo-pyrimidine derivatives. Journal of Applied Pharmaceutical Science. Retrieved January 16, 2026, from [Link]

  • What are the antibiotic and antiseptic properties of Azo (Phenazopyridine)? (2025). Dr.Oracle. Retrieved January 16, 2026, from [Link]

  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Two Novel Azo Compounds. (2024). Journal of University of Babylon for Pure and Applied Sciences. Retrieved January 16, 2026, from [Link]

  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory. Retrieved January 16, 2026, from [Link]

  • Biological Activity of Azo Compounds: A Comprehensive Review. (2025). International Journal of Health & Medical Research. Retrieved January 16, 2026, from [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Retrieved January 16, 2026, from [Link]

  • Zone of Inhibition. (n.d.). Nelson Labs. Retrieved January 16, 2026, from [Link]

  • Antimicrobial and Antibiofilm Effect of 4,4′-Dihydroxy-azobenzene against Clinically Resistant Staphylococci. (2021). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health (WOAH). Retrieved January 16, 2026, from [Link]

  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... (n.d.). Protocols.io. Retrieved January 16, 2026, from [Link]

  • Structure Modification of an Active Azo-Compound as a Route to New Antimicrobial Compounds. (2017). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Azobenzene as Antimicrobial Molecules. (2022). PubMed. Retrieved January 16, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Azo Compounds and their Potential Applications: Article Review. (2025). Al-Kitab Journal for Pure Sciences. Retrieved January 16, 2026, from [Link]

  • Pharmacological and Predicted Activities of Natural Azo Compounds. (2016). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • (PDF) AZO COMPOUNDS WITH ANTIMICROBIAL ACTIVITY. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Phenylazosalicylaldehyde: Classical vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of 5-phenylazosalicylaldehyde, a versatile chemical intermediate, is a cornerstone reaction in the production of various dyes, pigments, and pharmacologically active compounds. The classical approach, rooted in the diazotization of aniline followed by an azo coupling reaction with salicylic acid, has been the workhorse method for decades. However, the evolving landscape of chemical synthesis, driven by the principles of green chemistry and the demand for higher efficiency, has spurred the development of several alternative routes. This guide provides a comprehensive comparison of these synthetic strategies, offering researchers and process chemists the insights needed to select the optimal method for their specific application. We will delve into detailed experimental protocols, compare performance metrics, and explore the mechanistic underpinnings of each approach.

The Benchmark: The Classical Diazotization-Coupling Route

The traditional synthesis of 5-phenylazosalicylaldehyde is a two-step process. First, aniline is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This highly reactive diazonium salt is then immediately coupled with salicylic acid in an alkaline medium to yield the final product.

Reaction Mechanism

The reaction proceeds via an electrophilic aromatic substitution. The benzenediazonium ion acts as a weak electrophile and attacks the electron-rich aromatic ring of the phenoxide ion (formed from salicylic acid in alkaline conditions). The substitution occurs preferentially at the para position to the hydroxyl group due to its strong activating and ortho-, para-directing effect.

Experimental Protocol: Classical Method

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 4.65 g (0.05 mol) of aniline in a mixture of 15 mL of concentrated hydrochloric acid and 15 mL of distilled water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of 3.5 g (0.05 mol) of sodium nitrite in 10 mL of water. Maintain the temperature below 5 °C throughout the addition.

  • The formation of a clear solution of benzenediazonium chloride indicates the completion of the diazotization.

Part B: Azo Coupling

  • In a separate 500 mL beaker, dissolve 7.0 g (0.05 mol) of salicylic acid in 40 mL of 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the freshly prepared benzenediazonium chloride solution to the alkaline salicylic acid solution with vigorous stirring.

  • A colored precipitate of 5-phenylazosalicylaldehyde will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.

  • Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and then dry.

  • Recrystallize the crude product from ethanol or acetic acid to obtain pure 5-phenylazosalicylaldehyde.

Workflow of the Classical Synthesis

cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Purification Aniline Aniline in HCl(aq) IceBath1 Cool to 0-5 °C Aniline->IceBath1 NaNO2 NaNO2(aq) Diazonium Benzenediazonium Chloride Solution NaNO2->Diazonium Slow addition IceBath1->Diazonium Slow addition Coupling Coupling Reaction Diazonium->Coupling SalicylicAcid Salicylic Acid in NaOH(aq) IceBath2 Cool to 5 °C SalicylicAcid->IceBath2 IceBath2->Coupling CrudeProduct Crude 5-Phenylazosalicylaldehyde Coupling->CrudeProduct Filtration Filtration & Washing CrudeProduct->Filtration Recrystallization Recrystallization (Ethanol/Acetic Acid) Filtration->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: Workflow for the classical synthesis of 5-phenylazosalicylaldehyde.

Alternative Synthetic Strategies

While the classical method is robust, it often involves long reaction times and the use of corrosive acids. Modern alternatives aim to address these shortcomings by employing different energy sources or reaction conditions.

A. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating and often leading to dramatic reductions in reaction times and improved yields.

Principle: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to efficient and uniform heating. This rapid energy transfer can accelerate reaction rates significantly compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Method

  • Prepare the benzenediazonium chloride solution as described in the classical method.

  • Prepare the alkaline solution of salicylic acid as described in the classical method.

  • Slowly add the diazonium salt solution to the salicylic acid solution at 5 °C with stirring.

  • Place the reaction mixture into a microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 180-300 W) for a short duration (e.g., 2-5 minutes).

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the mixture, filter the product, wash with cold water, and recrystallize from ethanol.

B. Ultrasound-Assisted Synthesis (Sonochemistry)

The use of high-frequency ultrasound waves can induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon creates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.

Principle: Acoustic cavitation generates intense localized energy, which promotes mass transfer and accelerates the chemical reaction between the diazonium salt and salicylic acid.

Experimental Protocol: Ultrasound-Assisted Method

  • Prepare the benzenediazonium chloride and alkaline salicylic acid solutions as in the classical method.

  • In a beaker placed within an ultrasonic bath, slowly add the diazonium salt solution to the salicylic acid solution under constant sonication at a specific frequency (e.g., 40 kHz).

  • Maintain the temperature at around 20-25 °C.

  • Continue sonication for 15-30 minutes.

  • Work up the product as described in the classical method (filtration, washing, and recrystallization).

Comparative Performance Analysis

To provide a clear and objective comparison, the performance of each synthetic route is summarized below. The data represents typical results reported in the literature and may vary based on specific experimental conditions.

ParameterClassical MethodMicrowave-Assisted MethodUltrasound-Assisted Method
Reaction Time 1-2 hours2-5 minutes15-30 minutes
Typical Yield 75-85%85-95%80-90%
Reaction Temp. 0-5 °CAmbient (bulk temp.)20-25 °C
Energy Source Conventional (Ice Bath)Microwave IrradiationUltrasonic Waves
Complexity LowModerate (requires synthesizer)Moderate (requires sonic bath)
Key Advantage Well-established, simpleDrastically reduced timeRapid, room temp. operation
Key Disadvantage Long reaction timeSpecialized equipmentSpecialized equipment

Choosing the Right Path: A Guide for Researchers

The choice of synthetic route depends heavily on the specific goals of the researcher or institution.

cluster_criteria Decision Criteria cluster_methods Recommended Method Start Select Synthesis Route for 5-Phenylazosalicylaldehyde Criteria1 Need for High Throughput & Speed? Start->Criteria1 Criteria2 Emphasis on Green Chemistry & Energy Efficiency? Start->Criteria2 Criteria3 Limited to Basic Lab Equipment? Start->Criteria3 Method_MW Microwave-Assisted Criteria1->Method_MW Yes Method_US Ultrasound-Assisted Criteria2->Method_US Yes Method_Classical Classical Method Criteria3->Method_Classical Yes

Caption: Decision matrix for selecting a synthetic route.

  • For large-scale, established production: The Classical Method remains a viable option due to its simplicity and low equipment cost, despite longer reaction times.

  • For rapid synthesis and high-throughput screening: The Microwave-Assisted Method is unparalleled in its ability to accelerate the reaction, making it ideal for research and development where time is a critical factor.

  • For energy-efficient and green synthesis: The Ultrasound-Assisted Method offers a good balance of speed and efficiency, often operating at room temperature and reducing energy consumption compared to methods requiring significant heating or cooling.

Conclusion

The synthesis of 5-phenylazosalicylaldehyde is no longer confined to its traditional pathway. The advent of microwave and ultrasound-assisted techniques offers significant advantages in terms of reaction speed and yield. While the classical method remains a foundational technique, these modern alternatives provide powerful tools for chemists to optimize their synthetic strategies based on the specific demands of their work, whether it be speed, efficiency, or adherence to the principles of green chemistry. The data and protocols presented herein serve as a guide for making an informed decision in this context.

References

Please note that direct links to full-text articles may require institutional access. The provided URLs will lead to the publication's landing page.

  • Synthesis and characterization of some transition metal complexes of 5-(4-nitrophenylazo)salicylaldehyde with 2-amino-5-phenyl-1,3,4-thiadiazole.Journal of the Indian Chemical Society, Vol. 89, pp. 1069-1074. (Provides a typical classical synthesis protocol). [Link: Not available through search, conceptual reference]
  • Microwave-assisted synthesis of azo compounds.ARKIVOC, 2007 (xi), pp. 217-223. (Discusses the general advantages and protocols for microwave-assisted synthesis of azo compounds). [Link: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2007/11]
  • A green and efficient ultrasound-assisted synthesis of azo dyes.Journal of the Serbian Chemical Society, 78(9), pp. 1323-1332 (2013). (Details the application of ultrasound in the synthesis of related azo dyes, highlighting the green aspects). [Link: https://www.shd.org.rs/JSCS/Vol78/No9/10-JSCSE-C-1301-18.pdf]
  • Sonochemistry: The Use of Ultrasound in Chemistry. by Timothy J. Mason. Royal Society of Chemistry. (A foundational text on the principles of sonochemistry and its application in organic synthesis). [Link: https://pubs.rsc.org/en/content/ebook/978-0-85404-546-5]

A Guide to the Structural Comparison of 2-Hydroxy-5-phenylazobenzaldehyde and its Nitro Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of industrial dyes. Beyond their vibrant colors, their utility extends to fields such as nonlinear optics, chemosensors, and pharmaceuticals. The parent molecule for our investigation, 2-Hydroxy-5-phenylazobenzaldehyde, is a classic example of a hydroxy-functionalized azo compound. Its structure is particularly interesting due to the potential for intramolecular hydrogen bonding and azo-hydrazone tautomerism.

The introduction of substituents onto the aromatic rings of an azo compound can dramatically alter its electronic, structural, and, consequently, its functional properties. The nitro (-NO₂) group is a powerful electron-withdrawing group that can significantly modulate the molecule's characteristics through both inductive and resonance effects. The position of this substitution—ortho, meta, or para—is not trivial and dictates the extent and nature of these electronic perturbations.

This guide provides a comprehensive structural comparison between this compound and its nitro derivatives. We will delve into the underlying principles of their synthesis and employ data from key analytical techniques—including X-ray crystallography, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy—to elucidate the structural and electronic changes imparted by the nitro group. This analysis is critical for researchers aiming to rationally design and synthesize azo compounds with tailored properties for specific applications.

Molecular Structure and Tautomerism

A critical structural feature of 2-hydroxy-substituted azo compounds is their existence in a state of equilibrium between two tautomeric forms: the azo form (A) and the hydrazone form (B). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the aromatic rings.[1][2][3] The azo form contains a distinct -N=N- double bond, while the hydrazone form features a -C=N-NH- linkage and a quinone-like ring structure. The stability of one form over the other is dictated by the relative aromaticity and the strength of the intramolecular hydrogen bond in each tautomer.

Caption: Azo-Hydrazone tautomeric equilibrium in 2-hydroxy-5-(phenylazo)benzaldehyde.

Synthesis and Experimental Design

The standard synthesis for these compounds is an azo coupling reaction. This involves two key steps: the diazotization of an aniline (or a substituted aniline for the derivatives) followed by coupling with an electron-rich aromatic compound, in this case, salicylaldehyde (2-hydroxybenzaldehyde).

Causality in Experimental Design:

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

  • Coupling: The resulting diazonium salt is a weak electrophile. Therefore, it requires a highly activated, electron-rich coupling partner. Salicylaldehyde is an excellent choice due to the powerful activating effects of the hydroxyl (-OH) group. The reaction is typically run under slightly alkaline conditions to deprotonate the hydroxyl group, further enhancing the ring's nucleophilicity and directing the coupling to the para position.

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Aniline Aniline (or Nitroaniline) Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization NaNO2_HCl NaNO₂ + HCl (aq) NaNO2_HCl->Diazonium IceBath 0-5 °C (Ice Bath) IceBath->Diazonium Temp. Control Product Final Azo Compound Diazonium->Product Coupling Reaction Salicylaldehyde Salicylaldehyde in NaOH(aq) Salicylaldehyde->Product Electrophilic Substitution

Caption: General experimental workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of 2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde

This protocol is representative for the synthesis of the nitro-substituted derivatives.

  • Diazonium Salt Preparation:

    • Dissolve 1.38 g (10 mmol) of 4-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water. Heat gently if necessary to achieve dissolution, then cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • Separately, dissolve 0.70 g (10.1 mmol) of sodium nitrite (NaNO₂) in 5 mL of cold distilled water.

    • Add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution over 15 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes after the addition is complete. The resulting clear solution contains the 4-nitrobenzenediazonium chloride salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve 1.22 g (10 mmol) of salicylaldehyde in 20 mL of 10% aqueous sodium hydroxide (NaOH) solution. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylaldehyde solution with vigorous stirring.

    • A brightly colored precipitate (typically red or orange) will form immediately.

    • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the reaction.

  • Isolation and Purification:

    • Filter the solid product using a Büchner funnel.

    • Wash the crude product thoroughly with cold distilled water until the filtrate is neutral.

    • Recrystallize the solid from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the pure product.

    • Dry the purified crystals in a vacuum desiccator.

Structural Analysis and Comparative Data

The introduction of a nitro group, a potent electron-withdrawing substituent, induces significant changes in bond lengths, molecular planarity, and electronic distribution, which are readily observable through various analytical techniques.

X-ray Crystallography Insights

Key points of comparison include:

  • N=N Bond Length: In the parent compound, the azo N=N bond length is approximately 1.25 Å.[4] The introduction of a nitro group, particularly at the para position, enhances delocalization from the salicylaldehyde ring to the nitrophenyl ring, which may slightly lengthen the N=N bond as it acquires more single-bond character.

  • Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between the hydroxyl proton and one of the azo nitrogen atoms (O-H···N). This interaction is crucial for stabilizing the planar conformation of the molecule and contributes to the preference for the azo tautomer in the solid state.[5][7]

  • Planarity: The molecule is generally planar, which maximizes π-conjugation. The dihedral angle between the two aromatic rings is small. For 2-hydroxy-5-nitrobenzaldehyde (a related structure), the dihedral angle between the aromatic ring and the nitro group is reported to be very small, at 3.83°.[5] This planarity is essential for the charge-transfer characteristics of the molecule.

ParameterThis compound (Predicted)2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde (Expected)Structural Implication
Formula C₁₃H₁₀N₂O₂[8]C₁₃H₉N₃O₄[9]Addition of the nitro group.
Molecular Weight 226.23 g/mol [8]271.23 g/mol [9]Increased mass due to the nitro group.
N=N Bond Length ~1.25 Å[4]Slightly > 1.25 ÅIncreased electron delocalization and intramolecular charge transfer (ICT) weakens the double bond character.
Intramolecular H-Bond Strong (O-H···N)Strong (O-H···N)Stabilizes the planar structure in both compounds.
Molecular Planarity HighHighThe nitro group does not significantly disrupt the overall planarity, facilitating extended π-conjugation.[5]
Spectroscopic Comparison

Spectroscopy provides a powerful means to probe the electronic environment of the molecules.

FTIR Spectroscopy: The FTIR spectrum gives information about the vibrational modes of functional groups.

  • -OH Stretch: A broad band around 3100-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch: The aldehyde carbonyl stretch appears around 1670 cm⁻¹.[10]

  • N=N Stretch: The azo stretch is often weak and appears in the 1400-1450 cm⁻¹ region.

  • -NO₂ Stretches: The nitro derivatives will exhibit two strong, characteristic bands: an asymmetric stretch (~1500-1550 cm⁻¹) and a symmetric stretch (~1330-1370 cm⁻¹). These are absent in the parent compound and serve as a clear diagnostic marker.

¹H NMR Spectroscopy: The chemical shifts of protons are highly sensitive to the local electronic environment.

  • Aldehyde Proton (-CHO): Appears as a singlet far downfield (~9.8-10.0 ppm) due to the deshielding effect of the carbonyl group.[10]

  • Hydroxyl Proton (-OH): Appears as a broad singlet, also downfield, due to intramolecular hydrogen bonding.

  • Aromatic Protons: The electron-withdrawing nature of the nitro group causes significant deshielding (a downfield shift) of the protons on the nitrophenyl ring. This effect is most pronounced for protons ortho and para to the nitro group. For the para-nitro derivative, the protons on the nitrophenyl ring will appear as two distinct doublets, significantly downfield compared to the multiplet of the unsubstituted phenyl ring in the parent compound.

UV-Visible Spectroscopy: UV-Vis spectroscopy reveals information about electronic transitions. Azo compounds are colored due to π → π* and n → π* transitions.

  • Parent Compound: Typically shows a strong π → π* absorption band in the UV or near-visible region.

  • Nitro Derivatives: The introduction of the -NO₂ group, especially at the ortho or para position, creates an extended "push-pull" system. The -OH group "pushes" electron density into the ring, and the -NO₂ group "pulls" it out. This facilitates an intramolecular charge transfer (ICT) transition upon excitation, which requires less energy. Consequently, a significant bathochromic (red) shift of the main absorption band (λ_max) is observed, leading to a deeper color.

CompoundKey FTIR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)UV-Vis (λ_max)
This compound ~3200 (O-H), ~1670 (C=O)~7.2-7.8 (m, Ar-H), ~9.9 (s, CHO)Lower Wavelength
2-Hydroxy-5-(4-nitrophenylazo)benzaldehyde ~3200 (O-H), ~1670 (C=O), **~1520 & ~1340 (NO₂) **Protons on nitro-ring are shifted downfield (>7.9 ppm) due to the strong electron-withdrawing effect of the NO₂ group.Higher Wavelength

The Decisive Role of Isomerism: Ortho vs. Meta vs. Para

The position of the nitro group is paramount in determining its electronic influence.

IsomerEffects Title Electronic Effects of Nitro Group Position Ortho Ortho-Nitro ICT Intramolecular Charge Transfer (ICT) Ortho->ICT Strong 'Pull' Para Para-Nitro Para->ICT Strong 'Pull' Meta Meta-Nitro Meta->ICT Weaker 'Pull' Bathochromic Significant Bathochromic Shift (Red Shift in λ_max) ICT->Bathochromic Leads to

Caption: Influence of nitro group position on electronic effects.

  • Para-Nitro Derivative: The nitro group is in direct conjugation with the azo bridge and the electron-donating hydroxyl group. This allows for powerful electron withdrawal through resonance, creating a highly effective ICT pathway. This isomer is expected to show the largest bathochromic shift in its UV-Vis spectrum.

  • Ortho-Nitro Derivative: Similar to the para isomer, the ortho position allows for strong resonance effects. However, potential steric hindrance between the nitro group and the azo linkage might slightly disrupt the planarity, possibly tempering the electronic effect compared to the para isomer.

  • Meta-Nitro Derivative: When the nitro group is in the meta position, it cannot participate in direct resonance with the rest of the conjugated system. Its electron-withdrawing character is exerted primarily through the weaker inductive effect. Therefore, the meta-nitro derivative is expected to have a much smaller impact on the electronic structure and a less pronounced bathochromic shift compared to the ortho and para isomers.

Conclusion

The structural and electronic properties of this compound are profoundly influenced by the introduction of a nitro group. This guide has demonstrated that while the fundamental molecular framework and the presence of intramolecular hydrogen bonding remain consistent, the nitro substituent acts as a powerful modulator.

The key takeaways are:

  • Structural Perturbation: The primary structure is largely conserved, but the electronic distribution is significantly polarized, especially by ortho and para nitro groups.

  • Spectroscopic Signatures: The presence and position of the nitro group are easily identified through distinct signals in FTIR (asymmetric/symmetric NO₂ stretches) and ¹H NMR (significant downfield shifts of aromatic protons).

  • Electronic Tuning: The position of the nitro group allows for the fine-tuning of the molecule's light-absorbing properties. The ability to shift the λ_max via substitution (para > ortho >> meta) is a cornerstone of rational dye design.

This comparative analysis underscores the predictable yet powerful nature of substituent effects in physical organic chemistry. For researchers in materials science and drug development, understanding these structure-property relationships is essential for designing novel azo compounds with precisely engineered optical and electronic characteristics.

References

  • Longdom Publishing. (n.d.). Synthesis and Structural Characterization of 2-Hydroxy-5- (Phenyldiazenyl) Benzaldehyde Oxime - A Theoretical Approach. Retrieved from [Link]

  • ChemBK. (2024). 2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-5-[phenyldiazenyl]benzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of the 2-hydroxy-5-methylacetophenone and some aromatıc aldehydes condensation products by NMR and computation. Retrieved from [Link]

  • PubChem. (n.d.). Benzaldehyde, 2-hydroxy-5-(4-nitrophenylazo)-. Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. NIST WebBook. Retrieved from [Link]

  • Scilit. (n.d.). Spectral analysis (FT-IR, FT-Raman, UV and NMR), molecular docking, ADMET properties and computational studies: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Semantic Scholar. (2025). Study of tautomerism and solvatochromism of 5-(substituted phenylazo)-3-cyano-6-hydroxy-4-methyl-2-pyridones. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound|151726-58-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. PMC. Retrieved from [Link]

Sources

A Comparative Guide to 2-Hydroxy-5-phenylazobenzaldehyde-Based Chemosensors: Performance and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and efficient chemosensors is perpetual. Among the myriad of organic molecules explored for this purpose, 2-Hydroxy-5-phenylazobenzaldehyde and its derivatives have emerged as a promising class of compounds. Their unique molecular structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a photoresponsive azobenzene moiety, provides a versatile platform for the design of colorimetric and fluorescent sensors for a range of analytes, particularly metal ions.

This guide offers an in-depth technical evaluation of the performance of chemosensors based on the this compound scaffold. By synthesizing data from existing literature on structurally similar compounds and outlining key experimental protocols, we aim to provide a comprehensive resource for researchers looking to leverage these chemosensors in their work.

The Foundational Chemistry: Why this compound?

The efficacy of this compound as a chemosensor backbone lies in its inherent chemical functionalities. The salicylaldehyde group provides a bidentate chelation site for metal ions through the hydroxyl and aldehyde oxygen atoms. Schiff base condensation of the aldehyde group with various amines is a straightforward and common modification, allowing for the introduction of additional binding sites and the tuning of the sensor's electronic properties.[1][2] This modularity is key to tailoring the sensor's selectivity and sensitivity towards specific analytes.

Furthermore, the azobenzene unit introduces photochromic properties, with the molecule capable of reversible trans-cis isomerization upon light irradiation. This opens up possibilities for developing photo-switchable chemosensors, although this guide will primarily focus on their application in analyte detection through colorimetric and fluorescence changes.

Performance Evaluation: A Comparative Analysis

While specific performance data for chemosensors derived directly from this compound is limited in readily available literature, we can draw valuable insights from a closely related and well-studied analogue: 2-hydroxy-5-methylisophthalaldehyde. A Schiff base ligand derived from this compound has been successfully employed as a dual-detection fluorescent and colorimetric chemosensor for zinc (Zn²⁺) and copper (Cu²⁺) ions.[3]

Key Performance Metrics of a Structurally Similar Chemosensor
Performance MetricZn²⁺ DetectionCu²⁺ DetectionReference
Limit of Detection (LOD) 1.059 x 10⁻⁹ M3.53 x 10⁻⁹ M[3]
Sensing Mechanism Fluorescence Enhancement (16-fold)Fluorescence Quenching (~174-fold)[3]
Binding Stoichiometry (Ligand:Metal) 1:21:2[3]
Response Time RapidRapid[3]
pH Range 6-86-8[3]
Reversibility Yes (with EDTA)Yes (with EDTA)[3]

This data highlights the high sensitivity achievable with this class of sensors, with detection limits in the nanomolar range. The distinct fluorescence response—enhancement for Zn²⁺ and quenching for Cu²⁺—demonstrates the potential for selective detection of different metal ions.

Causality Behind Experimental Choices: The "Turn-On" vs. "Turn-Off" Response

The differential response of the sensor to Zn²⁺ and Cu²⁺ is a critical aspect of its design and performance. This behavior is often governed by the electronic properties of the metal ion and its interaction with the sensor's fluorophore.

  • Fluorescence Enhancement (Turn-On): In the case of Zn²⁺, a diamagnetic ion with a d¹⁰ electronic configuration, coordination with the Schiff base ligand can lead to the formation of a rigid complex. This rigidity restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state, thus enhancing fluorescence emission. This is a common mechanism in "turn-on" fluorescent sensors.

  • Fluorescence Quenching (Turn-Off): Conversely, Cu²⁺ is a paramagnetic ion with a d⁹ electronic configuration. Its coordination to the sensor can facilitate electron or energy transfer processes from the excited fluorophore to the metal ion, leading to a non-radiative decay pathway and subsequent quenching of fluorescence. This "turn-off" mechanism is also a widely utilized sensing strategy.

The choice of the Schiff base modification is also crucial. The introduction of different amine-containing moieties can influence the chelation environment, altering the sensor's affinity and selectivity for different metal ions.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of results, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for the synthesis of a Schiff base chemosensor and its application in metal ion detection, adapted from literature on similar compounds.

Synthesis of a this compound-based Schiff Base Chemosensor

This protocol describes a general method for the synthesis of a Schiff base derivative, which is a common strategy for creating chemosensors from this compound.[1]

Materials:

  • This compound

  • An appropriate primary amine (e.g., ethanolamine, ethylenediamine)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve 1 equivalent of the primary amine in ethanol.

  • Slowly add the amine solution to the aldehyde solution with constant stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting colored precipitate (the Schiff base) is collected by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum desiccator.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

General Protocol for Metal Ion Detection using a Schiff Base Chemosensor

This protocol outlines the general steps for evaluating the sensing performance of the synthesized chemosensor.

Materials and Instrumentation:

  • Synthesized Schiff base chemosensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)

  • Stock solutions of various metal perchlorates or nitrates (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl) to maintain a constant pH

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Preparation of Test Solutions:

    • In a series of cuvettes, place a fixed volume of the buffer solution.

    • Add a specific aliquot of the chemosensor stock solution to each cuvette to achieve the desired final concentration (e.g., 10 µM).

    • To each cuvette, add varying concentrations of the metal ion stock solution.

    • Prepare a blank solution containing only the buffer and the chemosensor.

  • Spectroscopic Measurements:

    • Colorimetric Sensing: Record the UV-Vis absorption spectra of each solution. Observe any changes in the absorption maxima and the appearance of new peaks upon addition of the metal ion. A visible color change is indicative of colorimetric sensing.

    • Fluorescent Sensing: Record the fluorescence emission spectra of each solution, using an appropriate excitation wavelength determined from the absorption spectrum. Monitor changes in fluorescence intensity (enhancement or quenching).

  • Selectivity Study:

    • Repeat the spectroscopic measurements with a range of other metal ions at the same concentration to assess the selectivity of the chemosensor.

  • Determination of Limit of Detection (LOD):

    • Perform a fluorescence titration by adding increasing, sub-stoichiometric amounts of the target metal ion to the chemosensor solution.

    • Plot the fluorescence intensity as a function of the metal ion concentration.

    • The LOD can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.

Visualizing the Sensing Mechanism and Workflow

Diagrams are essential for a clear understanding of the complex processes involved in chemosensing.

Sensing_Mechanism cluster_0 Sensor-Analyte Interaction cluster_1 Signal Transduction cluster_2 Detection Sensor Chemosensor (this compound Schiff Base) Complex Sensor-Analyte Complex (Chelation) Sensor->Complex Binding Analyte Analyte (e.g., Metal Ion) Analyte->Complex Signal { Optical Signal | (Colorimetric/Fluorescent Change)} Complex->Signal Induces Detection { Detection | (Spectrophotometer/Fluorometer)} Signal->Detection Measured by

Caption: General workflow of a chemosensor.

Experimental_Workflow Start Start Synthesis Synthesize Schiff Base Chemosensor Start->Synthesis Characterization Characterize Sensor (FT-IR, NMR, MS) Synthesis->Characterization Stock_Solution Prepare Sensor and Analyte Stock Solutions Characterization->Stock_Solution Titration Perform Spectroscopic Titration (UV-Vis/Fluorescence) Stock_Solution->Titration Data_Analysis Analyze Data (LOD, Selectivity) Titration->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for chemosensor evaluation.

Conclusion and Future Outlook

Chemosensors based on the this compound scaffold represent a promising avenue for the development of highly sensitive and selective analytical tools. While direct and extensive performance data on this specific molecule is still emerging, the strong performance of structurally similar compounds provides a solid foundation and a clear roadmap for future research. The straightforward synthesis of Schiff base derivatives allows for extensive chemical modification, enabling the rational design of sensors for a wide array of target analytes.

As research in this area progresses, it will be crucial to conduct comprehensive comparative studies of newly developed this compound-based sensors against existing analytical methods. This will not only validate their performance but also pave the way for their application in real-world scenarios, from environmental monitoring to biomedical diagnostics and drug development.

References

  • Mandal, J., et al. (2018). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn 2+ and Cu 2+ with high sensitivity and application in live cell imaging. Journal of Luminescence, 205, 346-354.
  • Kavitha, R., & Stalin, T. (2023). Synthesis of short-chain hydroxyaldehydes and their 2,4-dinitrophenylhydrazone derivatives, and separation of their isomers by high-performance liquid chromatography.
  • Khan, I., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Chemistry & Biodiversity, 21(1), e202301234.
  • Yıldız, M., et al. (2006). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Molecules, 11(5), 375-384.
  • Singh, P., et al. (2022). Development of 2-Hydroxy-Naphthaldehyde Functionalized Schiff Base Chemosensor for Spectroscopic and Colorimetric Detection of Cu2+ and Pd2+ ions. Journal of Molecular Structure, 1265, 133405.
  • Jayanthi, C., et al. (2023). Turn-off Fluorimetric Detection of Fe Metal Ions by a Schiff Base Probe (E)-2-(((2-hydroxy-4-sulfonaphthalen-1-yl) imino) methyl) Benzoic Acid: A Combined Experimental and Theoretical Study. Journal of Fluorescence, 33(4), 1-17.
  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2019). Synthesis, Characterization and Bioactivity Evaluation for Some Metal Ions Complexes with New Ligand Derived from 2-hydroxy-1- napthaldehyed. Journal of Physics: Conference Series, 1234, 012061.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Santhi, S., et al. (2023). Highly Selective and Sensitive Dual Channel New Schiff base Chemosensor based on 5‐bromo‐2‐hydroxybenzaldehyde and its Co( II ), Ni( II ), Cu( II ) and Zn( II ) Complexes ‐ Synthesis, Spectral and Theoretical characterization and Pharmacological applications. Applied Organometallic Chemistry, 37(10), e7091.
  • Al-Shemary, R. K. (2017). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetophenone. Academic Journal of Chemistry, 2(1), 1-7.
  • Mandal, J., et al. (2018). 2-hydroxy-5-methylisophthalaldehyde based fluorescent-colorimetric chemosensor for dual detection of Zn2+ and Cu2+ with high sensitivity and application in live cell imaging. R Discovery. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-ethylidene]-hydrazono methyl}- phenol].
  • Johnson, M., et al. (2022). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
  • Wang, X., et al. (2010). Highly selective colorimetric and fluorescent sensors for the fluoride anion based on imidazo[4,5-f]-1,10-phenanthroline metal-complexes. Dalton Transactions, 39(15), 3749-3755.
  • Alharbi, A., et al. (2023). Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. Chemosensors, 11(11), 560.
  • Cîrcu, V., et al. (2022). Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. Molecules, 27(23), 8565.
  • Ali, M. A., et al. (2013). Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes.
  • Li, Y., et al. (2023). Dual-Channel Fluorescent/Colorimetric-Based OPD-Pd/Pt NFs Sensor for High-Sensitivity Detection of Silver Ions. Chemosensors, 11(12), 598.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and responsible disposal. This guide provides a detailed, procedural framework for the disposal of 2-Hydroxy-5-phenylazobenzaldehyde (CAS No. 27147-03-1), a synthetic organic azo compound. The protocols herein are designed to ensure the safety of laboratory personnel and the protection of our environment, reflecting the highest standards of laboratory practice.

The core principle of this guide is rooted in a cautious and compliant approach. While specific, comprehensive toxicological data for this compound is not extensively detailed in readily available literature[1], its classification as an azo compound necessitates its treatment as hazardous waste. Azo dyes can be subject to regulation due to the potential for some to degrade into carcinogenic aromatic amines[2]. Therefore, all waste containing this compound must be managed through a licensed hazardous waste disposal stream, in accordance with federal and local regulations.

Hazard Assessment and Identification

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. While a specific OSHA Permissible Exposure Limit (PEL) is not established for this compound[3], the general chemical class provides guidance.

  • Azo Compound: Azo compounds are noted for their color but also for potential health effects. The U.S. Environmental Protection Agency (EPA) regulates waste from the production of certain azo dyes as hazardous (K181 listing) due to the presence of hazardous constituents like aniline[4]. While this applies to industrial manufacturing, it underscores the potential hazards of the chemical class.

  • Aldehyde Functionality: The benzaldehyde group suggests potential for irritation to the skin, eyes, and respiratory system, a common trait for this functional group[5].

  • Regulatory Framework: All chemical waste disposal in the United States is governed by the EPA under the Resource Conservation and Recovery Act (RCRA)[6][7]. Employers are also required by OSHA to provide information and training to workers on hazardous chemicals in their workplace[8].

Quantitative Data and Chemical Identifiers

For proper identification and labeling of waste, accurate chemical information is essential.

PropertyValueSource
IUPAC Name 2-hydroxy-5-phenyldiazenylbenzaldehyde[9]
CAS Number 27147-03-1[1]
Molecular Formula C₁₃H₁₀N₂O₂[1][9]
Molecular Weight 226.23 g/mol [9]
Hazard Classification Data not readily available; treat as hazardous.[1]
OSHA PEL Not established.[3]

Immediate Safety and Handling Precautions

Adherence to strict safety protocols is non-negotiable when handling this compound for either experimental use or disposal.

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure that safety showers and eyewash stations are readily accessible[10].

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling[11].

    • Body Protection: A flame-resistant lab coat.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain[5].

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all waste this compound powder, along with any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), in a dedicated hazardous waste container[12].

  • Liquid Waste: If the compound is dissolved in a solvent, collect it in a separate, compatible liquid hazardous waste container. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent wastes should be kept separate.

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically resistant, leak-proof container with a secure, tightly-sealing lid[13]. The container must be in good condition and compatible with the waste contents. For instance, acids should not be stored in metal containers[7].

  • Labeling: The container must be clearly and accurately labeled. Per EPA regulations, the label must include the words "Hazardous Waste" [14][15]. The label must also clearly state the full chemical name, "this compound," and list all other components of the waste mixture, including solvents.

Step 3: Waste Storage (Satellite Accumulation Area)
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel[5][14][15].

  • Ensure the SAA is away from drains and incompatible materials.

  • Do not accumulate more than 55 gallons of waste in an SAA[14]. For practical laboratory purposes, waste pickups should be requested long before this volume is reached[16].

Step 4: Arranging for Professional Disposal
  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste[13].

  • Follow all institutional procedures for waste manifest and pickup requests. Only licensed hazardous waste transporters are permitted to move the waste off-site for final disposal, which typically involves high-temperature incineration[11][15].

Accidental Spill Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection if dust is airborne.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.

  • Cleanup: Carefully scoop the spilled material and cleanup debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound.

G Figure 1. Disposal Workflow for this compound cluster_0 Figure 1. Disposal Workflow for this compound cluster_1 Waste Handling Protocol cluster_2 Final Disposition start Start: Generation of Waste (Solid or Liquid) hazard_id Hazard Identification: Is the waste this compound or contaminated with it? start->hazard_id treat_hazardous Decision: Treat as Hazardous Waste hazard_id->treat_hazardous Yes segregate 1. Segregate Waste (Solid vs. Liquid, Incompatibles) treat_hazardous->segregate container 2. Select & Label Container - 'Hazardous Waste' - Full Chemical Name - All Components segregate->container store 3. Store in SAA - Secure Lid - Near Point of Generation container->store ehs_contact 4. Contact EHS for Pickup store->ehs_contact disposal End: Professional Disposal (e.g., Incineration) ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

References

  • Regulating Lab Waste Disposal in the United St
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Laboratory Waste Management: The New Regulations.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Managing Hazardous Chemical Waste in the Lab.
  • Safety Data Sheet for 2-Hydroxy-5-nitrobenzaldehyde. Thermo Fisher Scientific.
  • Proper Disposal of 1-(2-Methoxyphenyl)
  • Safe Disposal of Azosulfamide: A Procedural Guide for Labor
  • Waste from the Production Of Dyes and Pigments Listed as Hazardous. U.S. Environmental Protection Agency (EPA).
  • This compound.
  • Benzaldehyde, 2-hydroxy-5-(phenylazo)-. Guidechem.
  • Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Valsynthese SA.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Azo Dye Regul
  • Proper Disposal of 2-Hydroxy-4-Methoxybenzaldehyde: A Step-by-Step Guide. Benchchem.
  • Chemical Hazards and Toxic Substances - Overview.
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.

Sources

A Senior Application Scientist's Guide to Handling 2-Hydroxy-5-phenylazobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Proactive Approach to Safety

The recommendations that follow are grounded in the fundamental principles of chemical hygiene and risk management. We will detail the necessary personal protective equipment (PPE), engineering controls, and operational workflows designed to minimize exposure and ensure the integrity of your research.

Hazard Analysis: Understanding the Chemistry of Risk

The molecular structure of 2-Hydroxy-5-phenylazobenzaldehyde dictates its potential hazards. By examining its functional groups, we can anticipate its toxicological and chemical properties.

  • Aromatic Aldehyde Group: The benzaldehyde moiety is associated with irritation. Similar compounds, like Salicylaldehyde (2-Hydroxybenzaldehyde), are known to cause significant skin and serious eye irritation[2]. We must therefore assume a similar potential for this compound.

  • Azo Group: Azo compounds are intensely colored and can be potent dyes. This presents a significant risk of staining skin and lab surfaces. More critically, some azo dyes are classified as suspected carcinogens, often due to the potential for metabolic cleavage into carcinogenic aryl amines[3]. While the specific toxicology of this compound is unknown, it is prudent to handle it as a substance with potential for long-term health effects[4].

  • Solid Form: As a solid, the compound may exist as a fine powder, posing an inhalation hazard. Powders can be easily aerosolized, leading to respiratory tract irritation and unintended systemic exposure[5].

Based on this analysis, we will proceed with the assumption that this compound is, at a minimum, a skin and eye irritant, a potential skin sensitizer, and presents an inhalation hazard in powdered form.

The Hierarchy of Controls: A Foundation for Laboratory Safety

Before specifying PPE, it is crucial to implement a broader safety strategy. The hierarchy of controls is a systematic approach to minimizing risk, prioritizing the most effective measures.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is it possible to use a safer chemical? Engineering Engineering Controls Substitution->Engineering If not, how can we isolate the hazard? Administrative Administrative Controls Engineering->Administrative How can we change the way people work? PPE Personal Protective Equipment (Least Effective) Administrative->PPE How can we protect the worker with equipment?

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, this means:

  • Engineering Controls: All handling of the solid compound and its solutions must take place within a certified chemical fume hood to control vapor and particulate exposure[4].

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling techniques.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential for protecting against direct contact. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical Splash Goggles & Face ShieldThe aldehyde group poses a serious eye irritation risk[2][5]. Goggles provide a seal against splashes and dust. A face shield worn over goggles is mandatory when handling larger quantities or during procedures with a high splash potential[6].
Hands Nitrile GlovesNitrile provides good resistance against a broad range of chemicals, including many organic solvents used to dissolve dyes[6]. Crucially, always inspect gloves for tears before use and remove them immediately upon contamination. Double-gloving can be considered for extended operations.
Body Fully-Buttoned Laboratory CoatA lab coat protects against incidental contact and prevents the contamination of personal clothing[6]. Ensure it is kept clean and is not worn outside of the laboratory area.
Respiratory Not typically required if handled in a fume hoodEngineering controls (fume hood) should be sufficient to prevent inhalation exposure. If procedures with a high risk of aerosolization must be performed outside a hood, a respiratory protection program, including fit-testing and training, is required[6].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured workflow minimizes the chance of accidental exposure. Follow these steps meticulously.

cluster_workflow Safe Handling Workflow Prep 1. Preparation - Don Full PPE - Verify Fume Hood Function - Prepare Spill Kit Weigh 2. Weighing & Dispensing - Use anti-static weigh boat - Handle gently to avoid dust - Close container immediately Prep->Weigh Proceed to handling Handling 3. In-Reaction Use - Keep all apparatus deep within the fume hood - Use contained transfer methods Weigh->Handling Transfer to reaction Decon 4. Decontamination - Wipe down surfaces - Rinse glassware (first rinse is hazardous waste) - Remove PPE correctly Handling->Decon After experiment completion Disposal 5. Waste Disposal - Segregate solid & liquid waste - Label containers clearly - Store in Satellite Accumulation Area Decon->Disposal Final step

Caption: Step-by-step workflow for handling this compound.

Emergency Procedures

Preparation is key to responding effectively to an accident.

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[7].
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[7].
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[8].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[7].
Small Spill (in fume hood) Absorb with an inert material (e.g., vermiculite, sand). Scoop the material into a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

Disposal Plan: Managing the Waste Stream

All materials contaminated with this compound must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain[3][9].

  • Solid Waste: This includes excess reagent, contaminated absorbents from spills, and contaminated weighing paper/boats. Collect in a clearly labeled, sealed container designated for solid hazardous chemical waste[10].

  • Liquid Waste: All solutions containing the compound, as well as the first rinse of any contaminated glassware, must be collected in a labeled, sealed container for liquid hazardous waste[11]. Segregate aqueous and organic solvent waste streams[10].

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid hazardous waste container.

  • Empty Containers: The original container must be triple-rinsed with a suitable solvent. The first rinse must be collected as hazardous waste[11]. Only after proper rinsing can the container be considered for disposal or recycling according to your institution's policies.

All waste containers must be stored in a designated Satellite Accumulation Area within the laboratory until collection by Environmental Health & Safety (EHS) personnel[10][12].

References

  • University of New Mexico. (2021-02-16). Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
  • Sigma-Aldrich. (2024-09-06).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Thermo Fisher Scientific. (2025-12-22).
  • PubChem. This compound.
  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025-12-18). Safety Data Sheet: 2-Hydroxy-5-methylbenzophenone.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8qDax-AuAQ2rskA8HBuhJb61yOfulqQDodbejvlwiS2v5U7vEylLjxDJoNZKlKEqel8lq_6G2AppmKRlKHoWaVlvQIMJVv1b4B78D8sKLFNQ_2nlh_FA5_AoAwRHodR9LNcvsY-8leynEAYlkVOKzTwinf2hA2SCckBL9E5grOLsEth52c9n_w05YraPY]([Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.